molecular formula C6H14O6 B12056903 D-Mannitol-13C6

D-Mannitol-13C6

Cat. No.: B12056903
M. Wt: 188.13 g/mol
InChI Key: FBPFZTCFMRRESA-CRWJSTOYSA-N
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Description

D-Mannitol-13C6 is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14O6

Molecular Weight

188.13 g/mol

IUPAC Name

(2R,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

FBPFZTCFMRRESA-CRWJSTOYSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

What is D-Mannitol-13C6 and its role in metabolic research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannitol-13C6 is a stable, isotopically labeled sugar alcohol that serves as a powerful tracer in metabolic research. By replacing all six carbon atoms with the heavy isotope carbon-13, this molecule allows for precise quantification and tracking of D-mannitol's metabolic fate in vivo. Its primary application lies in the assessment of intestinal permeability, where it offers significant advantages over its unlabeled counterpart by minimizing interference from endogenous and dietary mannitol. This guide provides an in-depth overview of this compound, its applications in metabolic research, detailed experimental protocols, and the biochemical pathways it helps to elucidate.

Introduction to this compound

This compound is a non-radioactive, labeled form of D-mannitol, a naturally occurring sugar alcohol. The uniform labeling of all six carbon atoms with ¹³C allows for its unambiguous detection and quantification by mass spectrometry and nuclear magnetic resonance spectroscopy.

Physicochemical Properties

The essential properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula ¹³C₆H₁₄O₆
Molecular Weight 188.13 g/mol [1]
Isotopic Purity ≥99 atom % ¹³C
Physical Form Solid
Melting Point 167-170 °C
Solubility Soluble in water

Core Applications in Metabolic Research

The primary role of this compound in metabolic research is as a probe for assessing intestinal barrier function. It is also a valuable tool for studying the metabolic activity of the gut microbiota.

Intestinal Permeability Assessment

The most common application of this compound is in the dual-sugar intestinal permeability test, often in conjunction with lactulose. Mannitol, being a small monosaccharide, is readily absorbed through the transcellular pathway (across the cells) of the small intestine. In contrast, the larger disaccharide lactulose is only minimally absorbed and primarily permeates through the paracellular pathway (between cells).

An increased lactulose-to-mannitol ratio (LMR) in the urine is indicative of compromised intestinal barrier integrity, often referred to as "leaky gut."[2] The use of this compound is superior to unlabeled mannitol as it avoids the confounding issue of baseline contamination from dietary sources.[3] Studies have shown that baseline contamination of ¹²C-mannitol can be significant, while that of ¹³C-mannitol is approximately 20-fold lower.[3]

The following tables summarize urinary excretion data from studies comparing healthy individuals with patients suffering from celiac disease and Crohn's disease, conditions known to be associated with increased intestinal permeability.

Table 1: Urinary Excretion of Lactulose and Mannitol in Healthy Controls and Celiac Disease Patients

GroupLactulose Excretion (%)Mannitol Excretion (%)Lactulose/Mannitol Ratio (LMR)
Healthy Controls 0.0721.00.003
Treated Celiac Disease 0.1510.90.013
Untreated Celiac Disease 0.6317.60.038[4]

Table 2: Urinary Excretion of Lactulose and Mannitol in Healthy Controls and Crohn's Disease Patients

GroupLactulose Excretion (%)Mannitol Excretion (%)Lactulose/Mannitol Ratio (LMR)
Healthy Controls 0.0721.00.003
Crohn's Disease (in remission) 0.4221.00.021[5]
Investigating Gut Microbiota Metabolism

Orally administered D-mannitol that is not absorbed in the small intestine passes into the colon, where it becomes a substrate for fermentation by the resident microbiota.[6][7] More than 95% of orally administered mannitol is utilized by intestinal microbes.[6] By tracing the ¹³C label from this compound into microbial metabolites, researchers can gain insights into the composition and metabolic capacity of the gut microbiome. This can be assessed through the analysis of labeled short-chain fatty acids (SCFAs) in fecal samples or the detection of ¹³CO₂ in breath tests.

Experimental Protocols

Intestinal Permeability Test using this compound and Lactulose

This protocol is a standard method for assessing intestinal permeability.

Patient Preparation:

  • Fasting: The patient should fast overnight for a minimum of 8 hours. Water is permitted.

  • Dietary Restrictions: For 24 hours prior to the test, the patient should avoid foods and beverages high in fructose, lactose, and mannitol. This includes most fruits, dairy products, and artificially sweetened foods.

  • Medication Review: Non-steroidal anti-inflammatory drugs (NSAIDs), laxatives, and antacids should be discontinued for at least 3 days prior to the test, as they can influence intestinal permeability.

Test Procedure:

  • Baseline Urine Collection: The patient should empty their bladder completely, and this urine sample is collected as a baseline.

  • Administration of Sugar Solution: The patient drinks a solution containing a precisely known amount of this compound (e.g., 100 mg) and lactulose (e.g., 1 g) dissolved in 250 mL of water.

  • Urine Collection: All urine is collected for a specified period, typically 5 to 6 hours after ingesting the solution. Some protocols may involve timed collections at intervals (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to differentiate between small and large intestinal permeability.[4]

  • Sample Processing: The total volume of the collected urine is measured, and an aliquot is stored frozen until analysis.

Analytical Methodology (HPLC-MS/MS):

  • Sample Preparation: A small volume of urine (e.g., 25 µL) is diluted with an internal standard solution.[4]

  • Chromatographic Separation: The diluted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a suitable column, such as a CARBOSep CoreGel 87C column.[4]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple-reaction monitoring (MRM) mode. This allows for the highly specific and sensitive quantification of this compound and lactulose.

This compound Breath Test for Gut Microbiota Activity

This is an emerging application to assess the metabolic activity of the gut microbiota.

Patient Preparation:

  • Fasting: The patient should fast for at least 12 hours prior to the test.

  • Dietary Restrictions: A low-fiber diet is recommended for 24 hours before the test to minimize background gas production.

  • Avoidance of Certain Activities: Smoking and vigorous exercise should be avoided on the day of the test.

Test Procedure:

  • Baseline Breath Sample: A baseline breath sample is collected to measure the natural abundance of ¹³CO₂.

  • Administration of this compound: The patient ingests a solution of this compound.

  • Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 30 minutes) for up to 3 hours.

  • Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry. An increase in this ratio over time indicates the fermentation of this compound by the gut microbiota.

Signaling and Metabolic Pathways

Human Polyol Pathway

The polyol pathway is a two-step metabolic route that converts glucose to fructose. While D-mannitol is a polyol, orally ingested mannitol is poorly absorbed and is not considered a significant substrate for the human polyol pathway. The vast majority of its metabolism is carried out by the gut microbiota.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose NADPH NADPH AR Aldose Reductase NADPH->AR NADP NADP+ NAD NAD+ SDH Sorbitol Dehydrogenase NAD->SDH NADH NADH AR->Glucose AR->NADP SDH->Sorbitol SDH->NADH

Human Polyol Pathway.
Bacterial Metabolism of D-Mannitol

In the human gut, various bacteria can metabolize mannitol. The primary pathway involves the uptake of mannitol and its conversion to fructose-6-phosphate, which then enters glycolysis. Key enzymes in this process are mannitol-1-phosphate dehydrogenase and mannitol-2-dehydrogenase.[8][9] Bacteria such as Escherichia coli and Staphylococcus aureus are known to ferment mannitol.[7][10]

Bacterial_Mannitol_Metabolism cluster_outside Extracellular cluster_inside Bacterial Cell D-Mannitol_ext D-Mannitol D-Mannitol_int D-Mannitol D-Mannitol_ext->D-Mannitol_int Transport Mannitol-1-P Mannitol-1-Phosphate D-Mannitol_int->Mannitol-1-P  Mannitol-specific  PTS Fructose Fructose D-Mannitol_int->Fructose Mannitol-2-Dehydrogenase Fructose-6-P Fructose-6-Phosphate Mannitol-1-P->Fructose-6-P Mannitol-1-Phosphate Dehydrogenase Glycolysis Glycolysis Fructose-6-P->Glycolysis Fructose->Fructose-6-P Fructokinase SCFAs Short-Chain Fatty Acids Glycolysis->SCFAs

Bacterial Metabolism of D-Mannitol.
Experimental Workflow for Intestinal Permeability Test

The workflow for the intestinal permeability test using this compound is a multi-step process from patient preparation to data analysis.

IP_Test_Workflow cluster_prep Phase 1: Preparation cluster_proc Phase 2: Procedure cluster_analysis Phase 3: Analysis Fasting Overnight Fasting Baseline Baseline Urine Collection Fasting->Baseline Diet Dietary Restrictions Diet->Baseline Meds Medication Review Meds->Baseline Admin Administer This compound & Lactulose Baseline->Admin Collect Timed Urine Collection (e.g., 6h) Admin->Collect Measure Measure Total Urine Volume Collect->Measure HPLC HPLC-MS/MS Quantification Measure->HPLC Calculate Calculate Excretion & LMR HPLC->Calculate Interpret Interpret Results Calculate->Interpret

Intestinal Permeability Test Workflow.

Conclusion

This compound is an indispensable tool in modern metabolic research, offering a safe, reliable, and precise method for assessing intestinal permeability and investigating the metabolic functions of the gut microbiota. Its superiority over unlabeled mannitol in clinical and research settings is well-established. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective implementation of this compound in studies aimed at understanding gastrointestinal health and disease, as well as host-microbiome interactions.

References

An In-Depth Technical Guide to D-Mannitol-13C6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Mannitol-13C6 is a stable, isotopically labeled form of D-mannitol, a naturally occurring sugar alcohol. In this labeled variant, all six carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes this compound an invaluable tool in metabolic research, clinical diagnostics, and drug development. Its identical chemical properties to unlabeled D-mannitol ensure that it behaves similarly in biological systems, while the ¹³C labeling allows for its precise tracking and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on experimental protocols and data interpretation for the scientific community.

Chemical Structure and Properties

This compound is a hexahydric alcohol with the chemical formula ¹³C₆H₁₄O₆. The presence of six chiral centers gives rise to several stereoisomers, with the D-isomer being the most common.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueReference
Chemical Formula ¹³C₆H₁₄O₆[1]
IUPAC Name (2R,3R,4R,5R)-[¹³C₆]hexane-1,2,3,4,5,6-hexol[2]
CAS Number 287112-34-9[3]
Molecular Weight 188.13 g/mol [1][4]
Appearance White to off-white solid/crystalline powder[3]
Melting Point 167-170 °C[4]
Isotopic Purity ≥99 atom % ¹³C[3][4]
Chemical Purity ≥98% to 99% (CP)[3][4][5]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[6][]
Storage 2-8 °C[3][]
SMILES String O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[13CH2]O[4]
InChI Key FBPFZTCFMRRESA-CRWJSTOYSA-N[4]

Key Applications

The primary utility of this compound lies in its application as a tracer in metabolic studies and as an internal standard in analytical chemistry.

  • Metabolic and Biochemical Research: It serves as a tracer for studying carbohydrate metabolism, sugar transport, and osmotic regulation. The full ¹³C labeling enables precise tracking of its metabolic fate in vivo and in vitro.[8]

  • Analytical Chemistry: this compound is an ideal internal standard for the quantitative analysis of mannitol and other polyols in complex biological matrices by isotope dilution mass spectrometry, enhancing the accuracy and reproducibility of measurements.

  • Pharmaceutical and Clinical Studies: It is used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of sugar alcohols. A significant clinical application is in the assessment of intestinal permeability.

Experimental Protocols

Assessment of Intestinal Permeability

A common application of this compound is in the dual-sugar absorption test to assess intestinal permeability. This test measures the ability of non-metabolized sugars to pass through the intestinal barrier. This compound is used as a marker for the transcellular pathway.

Methodology:

  • Patient Preparation: Patients are required to fast overnight (minimum 8 hours) before the test.

  • Administration of Sugar Solution: A solution containing a known amount of this compound (e.g., 100 mg) and a larger, less permeable sugar like lactulose (e.g., 1g) dissolved in water (e.g., 250 mL) is orally administered to the patient.

  • Urine Collection: All urine is collected over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours).

  • Sample Preparation:

    • An aliquot of the collected urine (e.g., 25 µL) is taken.

    • An internal standard (e.g., a known concentration of ¹²C-mannitol or another labeled compound) is added.

    • The sample is diluted (e.g., 11-fold) with a suitable solvent.

  • Analysis by LC-MS/MS:

    • The prepared urine samples are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

    • Chromatographic separation is typically achieved on a normal-phase column.

    • The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode to specifically detect and quantify this compound and lactulose.

  • Data Analysis: The amount of each sugar excreted in the urine is calculated and expressed as a percentage of the ingested dose. The ratio of lactulose to mannitol excretion is then determined to assess intestinal permeability.

G cluster_protocol Experimental Workflow: Intestinal Permeability Assay patient_prep Patient Preparation (Overnight Fasting) admin Oral Administration of This compound & Lactulose Solution patient_prep->admin urine_collection Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) admin->urine_collection sample_prep Urine Sample Preparation (Dilution & Addition of Internal Standard) urine_collection->sample_prep analysis LC-MS/MS Analysis (Quantification of Sugars) sample_prep->analysis data_analysis Data Analysis (Calculation of Lactulose/Mannitol Ratio) analysis->data_analysis result Assessment of Intestinal Permeability data_analysis->result

Intestinal Permeability Assay Workflow
Metabolic Tracing Studies

This compound can be used to trace the metabolic fate of mannitol in various biological systems, such as cell cultures or animal models.

Methodology:

  • Cell Culture and Labeling:

    • Cells are cultured in a standard medium.

    • The medium is then replaced with a medium containing this compound at a specific concentration.

    • Cells are incubated for various time points to allow for the uptake and metabolism of the labeled mannitol.

  • Metabolite Extraction:

    • The cells are rapidly quenched to halt metabolic activity.

    • Intracellular metabolites are extracted using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Analysis by Mass Spectrometry or NMR:

    • The extracted metabolites are analyzed by high-resolution mass spectrometry (e.g., LC-QTOF MS) or NMR spectroscopy.

    • The analysis will identify and quantify the ¹³C-labeled downstream metabolites of this compound.

  • Metabolic Flux Analysis: The isotopic labeling patterns in the downstream metabolites are used to calculate the flux through the relevant metabolic pathways.

Signaling Pathways and Metabolic Fate

In many organisms, D-mannitol is metabolized by conversion to fructose-6-phosphate, which then enters central carbon metabolism, primarily glycolysis. The key enzyme in this conversion is mannitol-1-phosphate dehydrogenase.

G cluster_pathway Metabolic Fate of this compound mannitol_13c6 This compound (Extracellular) transport Transport into Cell mannitol_13c6->transport intracellular_mannitol Intracellular this compound transport->intracellular_mannitol phosphorylation Mannitol Kinase intracellular_mannitol->phosphorylation mannitol_1p D-Mannitol-1-phosphate-13C6 phosphorylation->mannitol_1p dehydrogenase Mannitol-1-phosphate Dehydrogenase mannitol_1p->dehydrogenase fructose_6p Fructose-6-phosphate-13C6 dehydrogenase->fructose_6p glycolysis Glycolysis & Other Central Metabolic Pathways fructose_6p->glycolysis

This compound Metabolic Pathway

This compound is a powerful and versatile tool for scientists and researchers in the fields of metabolism, clinical diagnostics, and drug development. Its stable isotopic label allows for precise and accurate tracing and quantification in complex biological systems. The experimental protocols and metabolic pathway information provided in this guide offer a solid foundation for the effective application of this compound in a variety of research settings. As our understanding of metabolic pathways and their role in health and disease continues to grow, the importance of tools like this compound in elucidating these complex processes will undoubtedly increase.

References

A Technical Guide to D-Mannitol-13C6: Sourcing, Characterization, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on D-Mannitol-13C6, a stable isotope-labeled sugar alcohol crucial for a variety of research and development applications. This document outlines key suppliers, purchasing information, and detailed technical specifications. Furthermore, it presents experimental protocols for its use in metabolic flux analysis, as an internal standard in mass spectrometry, and in specialized diagnostic tests, providing a valuable resource for study design and execution.

This compound: Supplier and Purchasing Information

This compound is available from a range of specialized chemical suppliers. The choice of supplier may depend on factors such as required purity, isotopic enrichment, available quantities, and cost. Below is a comparative summary of offerings from prominent suppliers.

Supplier Comparison
SupplierPurity/AssayIsotopic EnrichmentAvailable QuantitiesCAS Number
Sigma-Aldrich ≥99% (CP)99 atom % 13CCustom packaging available upon request287112-34-9
LGC Standards --5 mg, 50 mg-
Santa Cruz Biotechnology ---287112-34-9
MedchemExpress ≥98.0%-1 mg, 5 mg, 10 mg; larger quantities available by quote287112-34-9
Eurisotop 98%99%0.1 g; larger quantities available by quote287112-34-9
CP Lab Safety --100 mg287112-34-9
Axios Research ---287112-34-9
Purchasing and Shipping Information

Purchasing: Most suppliers require users to register for an account to view pricing and place orders. For larger or custom quantities, a direct quote request is typically necessary. Many suppliers explicitly state that this compound is for "research use only" and not for diagnostic or therapeutic use in humans.[1]

Shipping and Storage: this compound is a solid, typically a white powder, and is generally shipped at ambient temperatures. For long-term storage, it is recommended to keep the compound in a desiccated environment at room temperature.[1] Specific storage conditions may be found on the product's Certificate of Analysis or Safety Data Sheet (SDS).

Technical and Experimental Protocols

This compound is a versatile tool in metabolic research. Its primary applications include its use as a tracer in metabolic flux analysis, as an internal standard for quantitative analysis by NMR or mass spectrometry, and in diagnostic breath tests.

This compound in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. 13C-labeled substrates are central to this methodology.

Experimental Workflow:

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture with This compound B Metabolite Extraction A->B C Sample Derivatization (for GC-MS) B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Determine Mass Isotopomer Distributions D->E G Flux Estimation (Software Analysis) E->G F Metabolic Model Construction F->G H Statistical Analysis & Validation G->H A Sample Collection (e.g., Urine, Plasma) B Addition of This compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, Dilution) B->C D UPLC-MS/MS Analysis C->D E Data Processing: Ratio of Analyte to Internal Standard D->E F Quantification E->F A Oral Administration of This compound B Absorption in the Small Intestine A->B C Metabolism in Target Organ (e.g., Liver) B->C D Production of 13CO2 C->D E Transport of 13CO2 in Bloodstream D->E F Exhalation of 13CO2 E->F G Measurement of 13CO2/12CO2 Ratio F->G

References

A Comprehensive Technical Guide to the Safe Handling of D-Mannitol-13C6 in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and disposal of D-Mannitol-13C6 in a laboratory setting. It is intended for professionals in research, science, and drug development who utilize this isotopically labeled compound in their work.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of D-Mannitol, where all six carbon atoms are the 13C isotope. Its properties are largely similar to that of its unlabeled counterpart.

PropertyValueReferences
Linear Formula HO13CH2[13CH(OH)]413CH2OH[1][2]
Molecular Weight 188.13 g/mol [1][2][3][4][5][6]
Appearance White crystalline powder or solid[7][8][9]
Odor Odorless[7][9][10][11][12]
Melting Point 165 - 170 °C (329 - 338 °F)[1][2][10][11][12]
Solubility Soluble in water[10][12][13]
Isotopic Purity ≥99 atom % 13C[1][2]
Storage Temperature Room temperature; desiccated[3][6]

Hazard Identification and Safety Precautions

D-Mannitol is generally considered a low-hazard substance.[8][14] However, as a fine powder, it can cause mechanical irritation to the eyes, skin, and respiratory tract.[8]

Potential Health Effects: [5][8]

  • Eye Contact: May cause mechanical irritation, redness, and pain.[5][8]

  • Skin Contact: May cause skin irritation.[8]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[8]

  • Ingestion: Ingestion of large amounts may cause gastrointestinal irritation.[8]

Safety Precautions:

  • Minimize dust generation and accumulation.[7][8]

  • Use in a well-ventilated area.[8]

  • Avoid contact with eyes, skin, and clothing.[10][11][12][15]

  • Wash hands thoroughly after handling.[8]

Exposure Controls and Personal Protective Equipment

Currently, no specific occupational exposure limits have been established for D-Mannitol.[7] However, the exposure limits for "Particulates Not Otherwise Regulated (PNOR)" are applicable.[7]

Regulatory BodyExposure Limit (PNOR)Details
OSHA (PEL) 15 mg/m³TWA, total dust[7]
5 mg/m³TWA, respirable fraction[7]
NIOSH (REL) 15 mg/m³TWA, total dust[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8][10][11]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10][11] The use of disposable gloves is often preferred.[16]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be worn.[5][8]

First Aid Measures

Exposure RouteFirst Aid ProcedureReferences
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if symptoms occur.[8][11][15]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[8][15]
Inhalation Remove to fresh air. Get medical attention if symptoms occur. If not breathing, give artificial respiration.[8][15]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8][11][15]

Handling and Storage

  • Handling: Minimize dust generation.[7][8] Avoid contact with skin, eyes, and clothing.[11][12] Ensure adequate ventilation.[8][15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][15] Store away from incompatible materials such as strong oxidizing agents.[8][10][11][12][15]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[11][13][15]

  • Environmental Precautions: Should not be released into the environment.[11][13]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[11][13][15] For small spills, dampen the solid material with water before transferring to a container.[5][9]

Disposal Considerations

Waste from residues and unused products should be disposed of in accordance with all federal, state, and local regulations.[15] Chemical wastes should be disposed of through a licensed commercial waste collection service.[15]

Experimental Protocols

This compound is primarily used as a tracer in metabolic flux analysis (MFA) to quantify the flow of carbon through metabolic pathways.[12][17][18] Below is a generalized protocol for a typical 13C-MFA experiment using this compound.

Objective: To determine the metabolic flux in cultured cells using this compound.

Materials:

  • This compound

  • Cell culture medium deficient in unlabeled mannitol

  • Cultured cells of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Extraction solvent (e.g., 80% methanol)

  • Instrumentation for analysis (e.g., LC-MS, GC-MS, or NMR)

Methodology:

  • Cell Culture:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a medium containing this compound as the sole carbon source or in a defined ratio with unlabeled mannitol.

    • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • Rapidly quench metabolism by, for example, aspirating the medium and adding a cold extraction solvent.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isotopic labeling patterns of downstream metabolites.[11][19]

  • Data Analysis:

    • Utilize specialized software to calculate the metabolic fluxes based on the measured labeling patterns.[12][16]

Signaling Pathways and Mechanisms of Action

D-Mannitol exerts its biological effects primarily through its osmotic properties. It is also known to influence specific signaling pathways.

Mechanism of Osmotic Diuresis

D-Mannitol is an osmotic diuretic that increases urine output by drawing water from tissues into the bloodstream, which is then filtered by the kidneys.[4][8][9][14][20]

Osmotic_Diuresis Mannitol Intravenous This compound Plasma Increased Plasma Osmolarity Mannitol->Plasma Water_Shift Water moves from tissues (e.g., brain) into plasma Plasma->Water_Shift Kidney Increased filtration by kidneys Water_Shift->Kidney Diuresis Osmotic Diuresis (Increased Urine Output) Kidney->Diuresis

Caption: Mechanism of D-Mannitol induced osmotic diuresis.

Endothelial Cell Apoptosis Signaling

Hypertonic concentrations of mannitol can induce apoptosis in endothelial cells through the activation of specific signaling cascades.[1][7][15]

Endothelial_Apoptosis Mannitol Hypertonic D-Mannitol Tyrosine_Kinase Activation of Tyrosine & Stress Kinases Mannitol->Tyrosine_Kinase Calcium Increased Intracellular Ca2+ Mannitol->Calcium FAK_Paxillin Phosphorylation of FAK & Paxillin Tyrosine_Kinase->FAK_Paxillin Apoptosis Endothelial Cell Apoptosis FAK_Paxillin->Apoptosis Calcium->Apoptosis

Caption: Mannitol-induced signaling in endothelial cells.

Neural Stem Cell Proliferation Inhibition

Mannitol can inhibit the proliferation of neural stem cells via the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3][10]

NSC_Inhibition Mannitol D-Mannitol p38_MAPK Upregulation of p-p38 MAPK Mannitol->p38_MAPK AQP4 Downregulation of AQP4 Mannitol->AQP4 Inhibition Inhibition of Neural Stem Cell Proliferation p38_MAPK->Inhibition AQP4->Inhibition

Caption: Mannitol's effect on neural stem cell proliferation.

Experimental Workflow

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using this compound.

MFA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture with This compound Quenching 2. Metabolic Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction MS_NMR 4. LC-MS/GC-MS or NMR Analysis Extraction->MS_NMR Data_Processing 5. Data Processing & Flux Calculation MS_NMR->Data_Processing Results 6. Metabolic Flux Map Data_Processing->Results

Caption: Workflow for 13C Metabolic Flux Analysis.

References

An In-depth Technical Guide to D-Mannitol-13C6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the physicochemical properties and significant applications of D-Mannitol-13C6, a stable isotope-labeled sugar alcohol crucial for advancements in metabolic research and pharmaceutical development.

This technical guide provides essential information on this compound, including its Chemical Abstracts Service (CAS) number and molecular weight. It details a key experimental application in assessing intestinal permeability and explores its role in cellular signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized below. This stable isotope-labeled compound is a valuable tool in various scientific disciplines due to its distinct mass, which allows it to be differentiated from its unlabeled counterpart in mass spectrometry-based analyses.

PropertyValue
CAS Number 287112-34-9
Molecular Formula ¹³C₆H₁₄O₆
Molecular Weight 188.13 g/mol

Experimental Protocol: Assessment of Intestinal Permeability using this compound

This compound serves as a superior alternative to unlabeled mannitol for in vivo assessment of intestinal permeability, often referred to as a "leaky gut" assay. The use of the ¹³C-labeled version mitigates the interference from dietary sources of unlabeled mannitol, thereby enhancing the accuracy of the test.[1][2] A typical protocol for such a study is outlined below.

Objective: To quantify the passage of this compound from the intestinal lumen into the bloodstream, which is indicative of the integrity of the intestinal barrier.

Materials:

  • This compound

  • Lactulose (often co-administered as a marker for paracellular transport)

  • Deionized water

  • Urine collection containers

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Patient Preparation: Participants are required to fast overnight (a minimum of 8 hours) to ensure an empty gastrointestinal tract.

  • Baseline Sample Collection: A baseline urine sample is collected before the administration of the test solution.

  • Administration of Test Solution: A solution containing a precisely weighed amount of this compound and lactulose dissolved in water is ingested by the participant. A common dosage is 100 mg of this compound and 1 g of lactulose in 250 mL of water.[3]

  • Timed Urine Collection: All urine is collected over a specified period, typically 6 hours post-ingestion.

  • Sample Processing: The total volume of the collected urine is measured. An aliquot of the urine is then prepared for analysis. This may involve dilution and the addition of an internal standard.

  • HPLC-MS/MS Analysis: The prepared urine samples are analyzed using an HPLC-MS/MS system. The ¹³C-labeled mannitol is separated from other urinary components and its concentration is accurately quantified.[1]

  • Data Analysis: The amount of this compound excreted in the urine is calculated as a percentage of the ingested dose. This percentage reflects the proportion of the sugar that was absorbed through the intestinal wall. An elevated level of urinary this compound can be indicative of increased intestinal permeability.

D-Mannitol and its Role in Cellular Signaling

Recent research has demonstrated that D-mannitol can influence cellular processes by modulating specific signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[4][5][6] Hyperosmotic stress induced by mannitol can lead to the activation of the p38 MAPK pathway.[4]

Below is a diagram illustrating a simplified representation of the p38 MAPK signaling pathway that can be activated by cellular stressors, including hyperosmotic conditions induced by mannitol.

p38_MAPK_Signaling_Pathway Mannitol D-Mannitol (Hyperosmotic Stress) MAP3K MAPKKK (e.g., ASK1, TAK1) Mannitol->MAP3K activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors activates CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse regulates

Caption: Simplified p38 MAPK signaling cascade activated by D-mannitol.

This pathway highlights how an external stimulus like hyperosmotic stress from D-mannitol can be transduced into a cellular response. The activation of this pathway has significant implications in various physiological and pathological conditions and is an area of active investigation in drug development. For instance, studies have shown that at clinical concentrations, mannitol can induce apoptosis in endothelial cells through the activation of multiple signaling pathways, including stress kinases like p38 MAPK.[7][8]

References

The Principle and Application of D-Mannitol-13C6 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of D-Mannitol-13C6 as a metabolic tracer. This compound is a stable, isotopically labeled sugar alcohol that serves as a powerful tool in biomedical research, primarily for the assessment of intestinal permeability and the detection of bacterial infections. Its key advantage lies in its metabolic inertness in humans, allowing for precise tracking and measurement.

Core Principles of this compound as a Metabolic Tracer

This compound is a non-radioactive, stable isotope-labeled version of D-mannitol. The core principle of its use as a metabolic tracer hinges on the fact that it is readily metabolized by a variety of bacteria but is only minimally absorbed and not significantly metabolized by humans.[1] This differential metabolism allows researchers to distinguish between host and microbial metabolic activities.

When used to assess intestinal permeability , orally administered this compound is passively absorbed through the small intestine via the transcellular pathway. The amount of this compound excreted in the urine over a specific period is proportional to the absorptive capacity of the small intestine.[2] It is often co-administered with a larger, less permeable sugar like lactulose, which primarily crosses the intestinal barrier via the paracellular pathway (between cells). An increased lactulose to mannitol ratio in the urine can indicate compromised intestinal barrier function or "leaky gut".[3] The use of the 13C-labeled mannitol is superior to unlabeled mannitol as it significantly reduces issues with baseline contamination from dietary sources.[2]

For the detection of bacterial infections , the principle is that pathogenic bacteria can utilize this compound as a carbon source.[4] During their metabolic processes, these bacteria break down the this compound, releasing the labeled carbon as 13CO2. This labeled carbon dioxide is then absorbed into the bloodstream, transported to the lungs, and exhaled. The detection of an elevated level of 13CO2 in the breath of a subject administered this compound is indicative of an active bacterial infection.[4]

Applications of this compound

Assessment of Intestinal Permeability

This compound is a valuable tool for studying intestinal barrier function in various gastrointestinal and systemic diseases, including celiac disease, Crohn's disease, and irritable bowel syndrome (IBS).[2]

This protocol is adapted from a study by Grover et al. and is intended for research purposes.

Patient Preparation:

  • Patients should fast overnight (minimum 8 hours). Water is permitted.[5]

  • Discontinue non-essential medications and supplements, especially those containing sorbitol or mannitol, for at least 3 days prior to the test.[5]

  • Avoid high-intensity exercise for 2 days before and on the day of the test.[6]

Test Procedure:

  • Collect a baseline urine sample.

  • Administer an oral solution of 100 mg of this compound, often alongside 1g of lactulose, dissolved in 250 mL of water.[2]

  • Collect all urine for the next 6 hours. Some protocols may involve timed collections (e.g., 0-2 hours and 2-6 hours) to assess permeability in different sections of the intestine.[2][6]

  • No food should be consumed during the 6-hour urine collection period. Water intake is encouraged to ensure adequate urine output.[5]

Sample Analysis (HPLC-Tandem Mass Spectrometry):

  • Urine samples are typically diluted and spiked with an internal standard.

  • Separation is achieved using High-Performance Liquid Chromatography (HPLC).

  • Detection and quantification are performed using a tandem mass spectrometer (MS/MS) operating in multiple-reaction monitoring (MRM) mode. Specific mass transitions are monitored for this compound and lactulose.[2]

The following table summarizes quantitative data on the cumulative urinary excretion of 12C-Mannitol versus 13C-Mannitol, demonstrating the lower baseline contamination of the labeled tracer.

Time IntervalMean Cumulative Excretion of 12C-Mannitol (mg)Mean Cumulative Excretion of 13C-Mannitol (mg)
Baseline2.00.1
0-2 hours15.015.0
2-8 hours30.025.0
8-24 hours78.031.0

Data adapted from Grover et al. The results highlight the significantly lower baseline excretion of 13C-mannitol and a more physiologically expected excretion pattern over 24 hours compared to 12C-mannitol.[2]

Detection of Bacterial Infections (Breath Test)

The use of this compound in breath tests to detect bacterial infections is an emerging application with promising results in preclinical studies, particularly for infections caused by bacteria such as E. coli.[4]

Note: This is a generalized protocol based on the principles of 13C-breath tests. Specific parameters for this compound are still under investigation and require further validation in human studies.

Patient Preparation:

  • Patients should fast overnight (minimum 8 hours).[7]

  • Discontinue any antibiotics for at least two weeks prior to the test.[7]

Test Procedure:

  • Collect a baseline breath sample into a collection bag or tube.

  • Administer a solution of this compound. The optimal dosage for this application is yet to be determined in humans.

  • Collect subsequent breath samples at timed intervals (e.g., every 15-30 minutes) for a period of 1-2 hours.

  • The collected breath samples are analyzed for the ratio of 13CO2 to 12CO2 using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS).

Quantitative data from human clinical trials for the this compound breath test for general bacterial infections is not yet widely available. However, preclinical studies in mice have shown a significant increase in exhaled 13CO2 in infected animals compared to controls. Furthermore, a considerable decrease in 13CO2 levels was observed in infected mice following antibiotic treatment, indicating the potential of this method for monitoring therapeutic efficacy.[4]

Visualizations

Mammalian Absorption and Excretion of this compound

cluster_gut Gastrointestinal Tract cluster_body Body cluster_excretion Excretion Oral Administration Oral Administration Intestinal Lumen Intestinal Lumen Oral Administration->Intestinal Lumen Ingestion Intestinal Epithelium Intestinal Epithelium Intestinal Lumen->Intestinal Epithelium Passive Transcellular Absorption (Minimal) Feces Feces Intestinal Lumen->Feces Majority Excreted Unchanged Bloodstream Bloodstream Intestinal Epithelium->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Filtration Urine Urine Kidneys->Urine Excretion

Caption: Mammalian handling of orally ingested this compound.

Bacterial Metabolism of this compound

cluster_bacterial_cell Bacterial Cell D-Mannitol-13C6_ext Extracellular This compound D-Mannitol-13C6_int Intracellular This compound D-Mannitol-13C6_ext->D-Mannitol-13C6_int Transport Mannitol-1-P-13C6 Mannitol-1-Phosphate-13C6 D-Mannitol-13C6_int->Mannitol-1-P-13C6 Mannitol-2-dehydrogenase or Phosphotransferase System Fructose-6-P-13C6 Fructose-6-Phosphate-13C6 Mannitol-1-P-13C6->Fructose-6-P-13C6 Mannitol-1-phosphate dehydrogenase Glycolysis Glycolysis Fructose-6-P-13C6->Glycolysis 13CO2 13CO2 Glycolysis->13CO2 Oxidative Decarboxylation Exhaled Breath Exhaled Breath 13CO2->Exhaled Breath Diffusion & Exhalation

Caption: Simplified bacterial metabolic pathway for this compound.

Experimental Workflow: Intestinal Permeability Test

Start Start Patient_Prep Patient Preparation (Fasting, Medication Restriction) Start->Patient_Prep Baseline_Urine Baseline Urine Collection Patient_Prep->Baseline_Urine Tracer_Admin Oral Administration of This compound (& Lactulose) Baseline_Urine->Tracer_Admin Urine_Collection Timed Urine Collection (e.g., 6 hours) Tracer_Admin->Urine_Collection Sample_Processing Urine Sample Preparation (Dilution, Internal Standard) Urine_Collection->Sample_Processing Analysis HPLC-Tandem MS Analysis Sample_Processing->Analysis Data_Interpretation Data Interpretation (Calculate % Excretion, L:M Ratio) Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for the this compound intestinal permeability test.

Experimental Workflow: Bacterial Infection Breath Test

Start Start Patient_Prep Patient Preparation (Fasting, Antibiotic Restriction) Start->Patient_Prep Baseline_Breath Baseline Breath Sample Collection Patient_Prep->Baseline_Breath Tracer_Admin Administration of This compound Baseline_Breath->Tracer_Admin Breath_Collection Timed Breath Sample Collection (e.g., at 15-30 min intervals) Tracer_Admin->Breath_Collection Sample_Analysis 13CO2/12CO2 Ratio Analysis (IRMS or NDIRS) Breath_Collection->Sample_Analysis Data_Interpretation Data Interpretation (Compare to Baseline and Cutoff Values) Sample_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Generalized workflow for the this compound bacterial infection breath test.

Conclusion

This compound is a versatile and valuable metabolic tracer with well-established applications in assessing intestinal permeability and emerging potential for the non-invasive detection of bacterial infections. Its favorable safety profile as a stable isotope and its differential metabolism between humans and bacteria make it a powerful tool for researchers and clinicians. As analytical techniques continue to advance, the applications of this compound in understanding host-microbe interactions and in diagnostic medicine are likely to expand.

References

A Technical Guide to Stable Isotope Labeling with D-Mannitol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the transformation of compounds through metabolic pathways. D-Mannitol-13C6, a fully labeled stable isotope of the sugar alcohol mannitol, serves as a valuable tracer in various scientific disciplines, from metabolic research to drug development. Its chemical properties, identical to its unlabeled counterpart, ensure it follows the same metabolic routes, while the six-carbon-13 isotope enrichment allows for sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This technical guide provides an in-depth overview of the principles, experimental protocols, and applications of this compound in stable isotope labeling studies.

Core Principles of this compound Labeling

The fundamental principle behind using this compound is to introduce a labeled precursor into a biological system and monitor its incorporation into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes. The key advantages of using this compound include:

  • High Isotopic Purity: Commercially available this compound typically has an isotopic purity of over 99 atom % 13C, ensuring a strong and clear signal for detection.

  • Chemical Stability: Mannitol is a stable sugar alcohol, making it suitable for a variety of experimental conditions.

  • Biological Relevance: Mannitol plays a role in various physiological and pathological processes, including osmotic regulation and carbohydrate metabolism.[1]

  • Reduced Background Interference: In applications such as intestinal permeability testing, using 13C-labeled mannitol significantly reduces background noise from dietary sources of unlabeled mannitol, leading to more accurate results.[2][3]

Applications of this compound

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a key application for this compound. By tracing the flow of the 13C label through metabolic pathways, researchers can quantify the rates of intracellular reactions. This is particularly useful for understanding how cellular metabolism is altered in disease states or in response to drug treatment.

Intestinal Permeability Assessment

This compound is increasingly used as a biomarker to measure intestinal permeability.[2][3] After oral administration, the amount of labeled mannitol excreted in the urine is quantified. This provides a more accurate measure of gut barrier function compared to using unlabeled mannitol, as it avoids interference from dietary mannitol.[2][3]

Drug Development and ADME Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. This compound can be used as a non-radioactive tracer in preclinical studies to investigate the impact of a drug on carbohydrate metabolism or to serve as an internal standard for the quantification of unlabeled mannitol. Stable isotope tracers are integral to modern drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis using this compound

This protocol outlines a general procedure for a 13C-MFA experiment in cell culture.

1. Cell Culture and Labeling:

  • Culture cells of interest to the desired confluency in standard culture medium.
  • On the day of the experiment, replace the standard medium with a medium containing this compound as the primary carbon source. The concentration of this compound should be optimized based on the cell type and experimental goals.
  • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled mannitol. This time course should be optimized to achieve isotopic steady state.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

4. LC-MS Analysis:

  • Analyze the samples using an LC-MS system capable of high-resolution mass analysis.
  • Develop a chromatographic method to separate the metabolites of interest.
  • Acquire data in full scan mode to detect all labeled and unlabeled metabolites.

5. Data Analysis:

  • Process the raw LC-MS data to identify metabolites and determine their mass isotopologue distributions (MIDs).
  • Correct the MIDs for the natural abundance of 13C.
  • Use specialized software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic model and estimate the metabolic fluxes.

Protocol 2: In Vivo Intestinal Permeability Assessment

This protocol is adapted from studies on intestinal permeability in human subjects.[2]

1. Subject Preparation:

  • Subjects should fast overnight prior to the test.
  • A baseline urine sample is collected.

2. Administration of Labeled Mannitol:

  • A solution containing a known amount of this compound (e.g., 100 mg) and a marker for paracellular permeability (e.g., lactulose) is ingested by the subject.[2]

3. Urine Collection:

  • Urine is collected over a specified period (e.g., 0-2 hours for small intestinal permeability and 8-24 hours for colonic permeability).[2]

4. Sample Preparation and Analysis:

  • Urine samples are centrifuged to remove any sediment.
  • The concentrations of this compound and lactulose in the urine are quantified using a validated LC-MS/MS method.

5. Data Analysis:

  • The cumulative excretion of this compound is calculated for each collection period.
  • The lactulose to mannitol ratio can also be calculated to assess the integrity of the intestinal barrier.

Data Presentation

Quantitative data from stable isotope labeling experiments are typically presented in tables that summarize the mass isotopologue distributions (MIDs) of key metabolites or the urinary excretion of the labeled tracer.

Table 1: Representative Mass Isotopologue Distribution (MID) Data from a this compound Tracing Experiment

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Fructose-6-Phosphate0.100.050.050.100.150.250.30
Mannitol-1-Phosphate0.050.030.020.050.100.250.50
Sedoheptulose-7-Phosphate0.200.100.150.200.150.100.10
Ribose-5-Phosphate0.300.150.200.150.100.050.05

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. Data are hypothetical and for illustrative purposes.

Table 2: Urinary Excretion of 12C-Mannitol vs. 13C-Mannitol in Healthy Volunteers

Time PeriodMean Cumulative 12C-Mannitol Excretion (mg)Mean Cumulative 13C-Mannitol Excretion (mg)P-value
Baseline1.00.05<0.01
0-2 hours25.024.5>0.05
2-8 hours40.035.0>0.05
8-24 hours78.031.0<0.05

Adapted from a study on intestinal permeability.[2] This table demonstrates the significantly lower baseline contamination of 13C-mannitol.

Mandatory Visualizations

Mannitol Metabolism Pathway

The following diagram illustrates the key enzymatic reactions in mannitol metabolism. This compound would enter these pathways and its labeled carbons would be incorporated into the subsequent intermediates.

Mannitol_Metabolism Fructose6P Fructose-6-Phosphate Mannitol1P Mannitol-1-Phosphate-13C6 Fructose6P->Mannitol1P Mannitol-1-phosphate 5-dehydrogenase Mannitol This compound Mannitol1P->Mannitol Mannitol-1-phosphatase Fructose Fructose-13C6 Mannitol->Fructose Mannitol 2-dehydrogenase Fructose->Fructose6P Hexokinase

Caption: Key enzymatic steps in the mannitol metabolic pathway.

Experimental Workflow for this compound Stable Isotope Labeling

This diagram outlines the general workflow for a stable isotope labeling experiment using this compound, from sample preparation to data analysis.

Experimental_Workflow start Start: Biological System (e.g., Cell Culture, Animal Model) labeling Introduce this compound Tracer start->labeling incubation Incubation / Time Course labeling->incubation quenching Quench Metabolism & Harvest Samples incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing: Peak Integration & Isotopologue Distribution analysis->data_processing flux_analysis Metabolic Flux Analysis / Quantitative Analysis data_processing->flux_analysis end End: Biological Interpretation flux_analysis->end

Caption: A generalized workflow for a this compound stable isotope labeling experiment.

References

An In-Depth Technical Guide to the Applications of D-Mannitol-13C6 in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol-13C6, a stable isotope-labeled form of the sugar alcohol D-mannitol, has emerged as a valuable tool in biomedical research. Its chemical properties, identical to its unlabeled counterpart, allow it to participate in biological processes without altering them, while the 13C labeling enables precise tracking and quantification. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its integration into research and development workflows.

D-Mannitol is a naturally occurring sugar alcohol that is minimally metabolized by mammalian cells.[1] This property makes its labeled version, this compound, an excellent tracer for various physiological and pathophysiological investigations. The full labeling of all six carbon atoms provides a significant mass shift, enhancing its detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

The primary applications of this compound in biomedical research include:

  • Assessment of Intestinal Permeability: As a superior alternative to unlabeled mannitol, it allows for more accurate measurement of gut barrier function.[4]

  • Metabolic and Biochemical Research: It serves as a tracer to study carbohydrate metabolism and transport.[5]

  • Novel Breath Tests for Bacterial Infections: Its specific metabolism by certain bacteria offers a non-invasive diagnostic approach.

  • Internal Standard for Quantitative Analysis: Its use improves the accuracy and reproducibility of measuring mannitol and other polyols in complex biological matrices.[5][6]

Assessment of Intestinal Permeability

The assessment of intestinal permeability, often referred to as "leaky gut," is crucial in understanding the pathophysiology of numerous gastrointestinal and systemic diseases.[4] The lactulose to mannitol ratio is a widely used marker for this assessment. However, the presence of unlabeled mannitol in various foods and medications can lead to high baseline levels in urine, confounding the test results. This compound overcomes this limitation by providing a probe that is distinguishable from dietary mannitol.[4]

Advantages of this compound in Permeability Testing

Studies have shown that baseline urinary contamination with 13C-mannitol is approximately 20-fold lower than with unlabeled 12C-mannitol.[4] This significantly improves the signal-to-noise ratio and the sensitivity of the test, particularly for detecting subtle changes in gut permeability.

Quantitative Data: Urinary Excretion of 13C-Mannitol vs. 12C-Mannitol

The following table summarizes the mean cumulative urinary excretion of co-administered 13C-mannitol and 12C-mannitol in healthy volunteers, demonstrating the significantly lower baseline and more predictable excretion pattern of the labeled compound.

Time IntervalMean Cumulative Excretion of 13C-Mannitol (mg)Mean Cumulative Excretion of 12C-Mannitol (mg)
Baseline (pre-dose)0.132.57
0-2 hours13.6515.75
2-8 hours12.9525.41
8-24 hours4.3836.47
Total (0-24 hours) 31.21 77.63
Data sourced from a study in healthy volunteers who ingested 100 mg of each mannitol type.[4]
Experimental Protocol: Intestinal Permeability Test

This protocol is based on a study conducted on healthy human volunteers.

1. Patient Preparation:

  • Patients should fast overnight (minimum 8 hours).

  • A baseline urine sample is collected before the test solution is administered.

  • Dietary restrictions should be followed for at least 24 hours prior to the test to avoid foods containing lactulose and mannitol.

2. Test Solution Administration:

  • Prepare a solution containing 100 mg of this compound and 1 g of lactulose dissolved in 250 mL of water.

  • The patient should drink the entire solution.

3. Urine Collection:

  • Urine is collected over a 24-hour period in separate timed intervals:

    • 0 to 2 hours

    • 2 to 8 hours

    • 8 to 24 hours

4. Sample Analysis (HPLC-Tandem Mass Spectrometry):

  • Sample Preparation:

    • Add 25 µL of urine to a 96-well plate.

    • Add 250 µL of an internal standard solution (e.g., a known concentration of this compound in a clean matrix) to each sample, quality control, and calibrator.

  • Chromatography:

    • Column: CARBOSep CoreGel 87C (300 × 7.8 mm, 9 µm)

    • Mobile Phase: Isocratic 5% methanol/water containing 0.1 mM ammonium acetate

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), negative mode

    • Mode: Multiple Reaction Monitoring (MRM)

    • Monitored Transitions:

      • 12C-Mannitol: 181.05 -> 89.0

      • 13C-Mannitol: 187.1 -> 92.0 (Note: The exact transition may vary slightly based on the specific labeled positions and instrument).

      • Lactulose: 341.1 -> 161.1

5. Data Analysis:

  • Calculate the cumulative excretion of 13C-mannitol and lactulose in milligrams for each time interval.

  • The ratio of lactulose to 13C-mannitol excretion is used as the primary indicator of intestinal permeability. An increased ratio suggests increased permeability.

Experimental Workflow Diagram

G Workflow for Intestinal Permeability Assessment cluster_prep Preparation cluster_admin Administration & Collection cluster_analysis Analysis patient_prep Patient Preparation (Fasting, Baseline Urine) solution_prep Test Solution Preparation (100mg this compound + 1g Lactulose in 250ml H2O) administer Oral Administration of Test Solution solution_prep->administer urine_collection Timed Urine Collection (0-2h, 2-8h, 8-24h) administer->urine_collection sample_prep Urine Sample Preparation (Addition of Internal Standard) urine_collection->sample_prep hplc_ms HPLC-Tandem MS Analysis sample_prep->hplc_ms data_analysis Data Analysis (Calculate Lactulose/13C-Mannitol Ratio) hplc_ms->data_analysis

Workflow for Intestinal Permeability Assessment

Breath Tests for Bacterial Infections

A promising and novel application of this compound is in the non-invasive detection of bacterial infections. The principle of this test relies on the fact that certain pathogenic bacteria can metabolize mannitol, while mammalian cells do not. When this compound is introduced, metabolically active bacteria will break it down, releasing carbon dioxide labeled with 13C ([13C]CO2). This [13C]CO2 is absorbed into the bloodstream and subsequently exhaled, where it can be detected and quantified.

Preclinical studies in mice have demonstrated the feasibility of this approach for detecting E. coli infections. In these studies, intravenously administered 13C-mannitol led to the production of [13C]CO2 in the breath of infected mice but not in healthy controls. This method holds potential for both diagnosing infections and monitoring the efficacy of antibiotic treatments in real-time.

Bacterial Metabolism of Mannitol

The metabolic pathway for mannitol in many bacteria involves its transport into the cell and subsequent conversion into fructose-6-phosphate, which then enters the glycolytic pathway. A key enzyme in this process is mannitol-1-phosphate dehydrogenase.

G Bacterial Metabolism of Mannitol mannitol_ext This compound (Extracellular) mannitol_int Mannitol-1-phosphate-13C6 (Intracellular) mannitol_ext->mannitol_int Phosphotransferase System (PTS) fructose6p Fructose-6-phosphate-13C6 mannitol_int->fructose6p Mannitol-1-phosphate Dehydrogenase glycolysis Glycolysis fructose6p->glycolysis co2 [13C]CO2 glycolysis->co2

Bacterial Metabolism of Mannitol
Proposed Experimental Protocol: 13C-Mannitol Breath Test

While a standardized human protocol for the 13C-mannitol breath test is still under development, the following proposed protocol is based on the well-established 13C-urea breath test for Helicobacter pylori infection.

1. Patient Preparation:

  • Patients should fast for a minimum of 6 hours.

  • Avoid antibiotics for at least 4 weeks prior to the test.

2. Baseline Breath Sample:

  • Collect a baseline breath sample by having the patient exhale into a collection bag or tube.

3. Administration of this compound:

  • The optimal dose for human administration is yet to be determined. Based on preclinical studies and other breath tests, a dose in the range of 50-100 mg dissolved in water is a potential starting point for clinical validation.

4. Post-Dose Breath Sample Collection:

  • Collect breath samples at timed intervals (e.g., 15, 30, 45, and 60 minutes) after administration of the this compound solution.

5. Sample Analysis:

  • Analyze the breath samples for the ratio of [13C]CO2 to [12C]CO2 using isotope ratio mass spectrometry or infrared spectroscopy.

6. Interpretation of Results:

  • A significant increase in the [13C]CO2/[12C]CO2 ratio in the post-dose samples compared to the baseline indicates the presence of bacteria capable of metabolizing mannitol. A cut-off value would need to be established through clinical trials.

This compound as an Internal Standard

In quantitative analytical chemistry, particularly in mass spectrometry-based methods, an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard is considered the gold standard as its chemical and physical properties are nearly identical to the analyte of interest.

This compound serves as an excellent internal standard for the quantification of unlabeled mannitol in biological samples such as plasma and urine.[5][6]

General Protocol for Use as an Internal Standard in LC-MS/MS

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Prepare a stock solution of the unlabeled mannitol standard at the same concentration.

2. Preparation of Calibration Curve and Quality Control Samples:

  • Serially dilute the unlabeled mannitol stock solution to create a series of calibration standards at different concentrations.

  • Spike blank biological matrix (e.g., drug-free plasma or urine) with the calibration standards and a fixed concentration of the this compound internal standard.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • To the unknown biological samples, add the same fixed concentration of the this compound internal standard as used for the calibration curve.

  • Perform sample extraction (e.g., protein precipitation or solid-phase extraction) to remove interferences.

4. LC-MS/MS Analysis:

  • Analyze the prepared samples, calibration standards, and QCs using an appropriate LC-MS/MS method.

  • Monitor the specific mass transitions for both unlabeled mannitol and this compound.

5. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Tracing Studies

Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. While D-glucose-13C6 is more commonly used for central carbon metabolism studies, this compound can be employed in specific contexts, such as investigating the metabolism of sugar alcohols or in organisms that readily utilize mannitol as a carbon source.

The experimental design for a metabolic tracing study with this compound would involve introducing the labeled substrate to a biological system (e.g., cell culture, perfused organ, or whole organism) and then analyzing the incorporation of the 13C label into downstream metabolites using mass spectrometry or NMR spectroscopy. The pattern and extent of labeling provide insights into the activity of different metabolic pathways.

Detailed protocols for metabolic tracing are highly dependent on the specific research question and biological system. Researchers would need to develop and validate a method tailored to their experimental needs, including the concentration of the tracer, the duration of labeling, and the analytical method for detecting labeled metabolites.

Conclusion

This compound is a versatile and powerful tool in the biomedical researcher's arsenal. Its superiority in assessing intestinal permeability is well-documented, offering a more sensitive and reliable alternative to unlabeled mannitol. The emerging application in non-invasive breath tests for bacterial infections holds significant promise for future diagnostic and monitoring strategies. Furthermore, its role as an ideal internal standard enhances the accuracy of quantitative bioanalysis. As research continues, the applications of this compound are likely to expand, further solidifying its importance in advancing our understanding of health and disease.

References

Methodological & Application

D-Mannitol-13C6 Protocol for In Vivo Metabolic Flux Analysis: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a sugar alcohol, is minimally metabolized by mammalian cells but is readily fermented by the gut microbiota. When labeled with the stable isotope carbon-13 (¹³C), D-mannitol becomes a powerful tool for in vivo metabolic flux analysis. The use of D-Mannitol-¹³C6, where all six carbon atoms are labeled, offers a non-radioactive and safe method to probe two key physiological processes: intestinal permeability and the metabolic activity of the gut microbiome. Its key advantage over unlabeled mannitol is the significant reduction in baseline interference from dietary sources, leading to more accurate and sensitive measurements[1][2][3].

This document provides detailed application notes and experimental protocols for the two primary in vivo applications of D-Mannitol-¹³C6:

  • Assessment of Intestinal Permeability: Utilized as a marker to evaluate the integrity of the gut barrier.

  • Analysis of Gut Microbiota Metabolism: Employed as a substrate in a breath test to quantify microbial fermentation in the gut.

Application 1: Assessment of Intestinal Permeability

Principle

The intestinal permeability test, often referred to as the "leaky gut" test, assesses the integrity of the intestinal barrier. In a healthy gut, small molecules like mannitol are passively absorbed to a limited extent, while larger molecules like lactulose are generally excluded. In conditions associated with increased intestinal permeability, the paracellular pathways (junctions between intestinal cells) become more porous, leading to increased absorption and subsequent urinary excretion of larger molecules.

By orally administering D-Mannitol-¹³C6 along with a larger, non-metabolized sugar like lactulose, and subsequently measuring their concentrations in the urine, researchers can determine the lactulose to mannitol ratio (L/M ratio). An elevated L/M ratio is indicative of increased intestinal permeability[4][5]. The use of ¹³C-mannitol significantly improves the accuracy of this test by eliminating the confounding variable of dietary mannitol[1][2].

Experimental Protocol

This protocol is designed for human studies but can be adapted for animal models.

1. Subject Preparation:

  • Subjects should fast overnight (minimum 8 hours) before the test[1].

  • A list of restricted foods, beverages, and medications should be provided to the subjects to be avoided for a specific period before the test. This typically includes:

    • Non-essential supplements and medications (consult with a physician)[6].

    • Foods and drinks containing fructose, lactose, mannitol, or other sugar alcohols for at least 24 hours prior to the test[6].

    • Aspirin and other NSAIDs for a specified period, as they can affect intestinal permeability[7].

2. Materials:

  • D-Mannitol-¹³C6 (99 atom % ¹³C)[8][9].

  • Lactulose.

  • Purified water.

  • Urine collection containers.

  • Thimerosal or other preservatives for urine samples (optional)[10].

3. Preparation of Oral Solution:

  • A typical oral solution for an adult human subject consists of:

    • 100 mg of D-Mannitol-¹³C6[1][7].

    • 1 g of Lactulose[1][7].

  • Dissolve the sugars in 250 mL of purified water[1][7]. The solution should be freshly prepared.

4. Administration and Sample Collection:

  • Baseline Urine Collection: Collect a pre-dose (baseline) urine sample immediately before administering the sugar solution[1].

  • Oral Administration: The subject should drink the entire 250 mL sugar solution[1].

  • Timed Urine Collection: Collect all urine produced over a specified period. Common collection schedules are:

    • 0-2 hours: Primarily reflects small bowel permeability[1].

    • 2-8 hours: Reflects both small bowel and colonic permeability[1].

    • 8-24 hours: Primarily reflects colonic permeability[1].

    • A total 6-hour collection is also commonly used[6][11].

  • During the collection period, the subject should continue to fast for at least the first 2 hours. Water intake is generally permitted and encouraged to ensure adequate urine output[6][12].

  • Record the total volume of urine collected for each time period.

  • Add a preservative if samples are not to be analyzed immediately and store at -80°C[10].

5. Sample Analysis:

  • Urinary concentrations of D-Mannitol-¹³C6 and lactulose are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[1][2].

    • Sample Preparation: A small aliquot of urine (e.g., 25 µL) is diluted with an internal standard solution[1].

    • Chromatography: Separation is typically achieved on a suitable column, such as a CARBOSep CoreGel 87C column[1].

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode. The distinct mass-to-charge ratios of ¹³C-mannitol and unlabeled mannitol allow for their specific quantification[1].

6. Data Analysis:

  • Calculate the total amount of D-Mannitol-¹³C6 and lactulose excreted in the urine for each collection period (concentration × total urine volume).

  • Calculate the percentage of the ingested dose excreted for each sugar.

  • Determine the Lactulose/¹³C-Mannitol (L/M) ratio.

Quantitative Data Summary

The following table summarizes representative data from a study in healthy volunteers who were administered 100 mg of ¹²C-mannitol and 100 mg of ¹³C-mannitol.

Parameter¹²C-Mannitol (Mean ± SD)¹³C-Mannitol (Mean ± SD)p-valueReference
Baseline Urinary Excretion (mg/24h) 0.9 ± 1.20.04 ± 0.03<0.05[1]
0-2h Urinary Excretion (mg) 6.1 ± 4.55.3 ± 3.9NS[1]
2-8h Urinary Excretion (mg) 12.3 ± 7.810.9 ± 6.5NS[1]
8-24h Urinary Excretion (mg) 59.6 ± 48.714.8 ± 11.2<0.05[1]
Total 24h Urinary Excretion (mg) 78.0 ± 54.131.0 ± 20.1<0.05[1]

NS = Not Significant

This data clearly demonstrates the significantly lower baseline excretion of ¹³C-mannitol compared to unlabeled mannitol, highlighting its advantage in reducing background noise and improving the accuracy of the permeability measurement[1].

Experimental Workflow Diagram

Intestinal_Permeability_Workflow cluster_prep Preparation cluster_admin Administration & Collection cluster_analysis Analysis cluster_data Data Interpretation Subject_Prep Subject Preparation (Fasting, Diet Restriction) Solution_Prep Prepare Oral Solution (100mg 13C-Mannitol + 1g Lactulose in 250mL water) Baseline_Urine Collect Baseline Urine Sample Solution_Prep->Baseline_Urine Oral_Admin Oral Administration of Solution Baseline_Urine->Oral_Admin Timed_Urine Timed Urine Collection (0-2h, 2-8h, 8-24h) Oral_Admin->Timed_Urine Sample_Process Urine Sample Processing Timed_Urine->Sample_Process HPLC_MS HPLC-MS/MS Analysis (Quantify 13C-Mannitol & Lactulose) Sample_Process->HPLC_MS Calc_Excretion Calculate % Excretion HPLC_MS->Calc_Excretion Calc_Ratio Calculate Lactulose/ 13C-Mannitol Ratio Calc_Excretion->Calc_Ratio Assess_Perm Assess Intestinal Permeability Calc_Ratio->Assess_Perm Gut_Microbiota_Metabolism cluster_pathway Metabolic Pathway cluster_workflow Experimental Workflow Mannitol Oral D-Mannitol-13C6 Gut Gastrointestinal Tract Mannitol->Gut Microbiota Gut Microbiota Gut->Microbiota Fermentation Fermentation Microbiota->Fermentation metabolizes CO2 13CO2 Fermentation->CO2 Bloodstream Bloodstream CO2->Bloodstream absorption Lungs Lungs Bloodstream->Lungs Breath Exhaled Breath Lungs->Breath Subject_Prep Subject Preparation (Fasting) Baseline_Breath Collect Baseline Breath Sample Subject_Prep->Baseline_Breath Oral_Admin Oral Administration of 13C-Mannitol Baseline_Breath->Oral_Admin Timed_Breath Timed Breath Collection Oral_Admin->Timed_Breath IRMS_Analysis 13CO2/12CO2 Analysis (IRMS) Timed_Breath->IRMS_Analysis Data_Analysis Data Analysis (DOB, Peak Excretion) IRMS_Analysis->Data_Analysis

References

Application Notes and Protocols for the Use of D-Mannitol-13C6 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Mannitol-13C6 as an internal standard (IS) for the accurate quantification of D-mannitol in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, leading to enhanced accuracy and precision.[1][2]

Introduction

D-Mannitol is a sugar alcohol used as a diagnostic agent to measure intestinal permeability and as a therapeutic agent.[3] Accurate and reliable quantification of D-mannitol in biological samples such as urine is crucial for clinical and research applications. This compound, a stable isotope-labeled analog of D-mannitol, is an ideal internal standard for LC-MS based bioanalysis due to its chemical and physical similarities to the unlabeled analyte.[1][2] It co-elutes with D-mannitol and experiences similar ionization and matrix effects, ensuring reliable correction during data processing.

Experimental Workflow

The general workflow for the quantification of D-mannitol using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte D-Mannitol Stock Solution cal_standards Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is This compound Stock Solution stock_is->cal_standards qc_samples QC Samples (Analyte + IS in Matrix) stock_is->qc_samples prep_sample Prepared Sample (Sample + IS) stock_is->prep_sample lc_separation LC Separation (HILIC or Amide Column) cal_standards->lc_separation qc_samples->lc_separation bio_sample Biological Sample (e.g., Urine) bio_sample->prep_sample prep_sample->lc_separation ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Peak Area Ratio Calculation peak_integration->ratio_calc calibration_curve Calibration Curve Generation ratio_calc->calibration_curve quantification Quantification of D-Mannitol calibration_curve->quantification

Caption: Experimental workflow for D-mannitol quantification.

Experimental Protocols

The following protocols are generalized from published methods for the analysis of D-mannitol in urine.[1][2][4][5][6][7] Optimization may be required for different sample matrices or LC-MS systems.

Preparation of Stock and Working Solutions
  • D-Mannitol Stock Solution (e.g., 4 g/L): Accurately weigh and dissolve D-mannitol in LC-MS grade water. Store at -80°C.[5]

  • This compound Internal Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh and dissolve this compound in LC-MS grade water. Store at -80°C.[2]

  • D-Mannitol Working Solution (e.g., 1600 µg/mL): Dilute the D-Mannitol stock solution in a mixture of water and acetonitrile (e.g., 20:80 v/v).[2]

  • This compound Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the this compound stock solution with acetonitrile.[2]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the D-Mannitol working solution with a mixture of water and acetonitrile (e.g., 20:80 v/v) to achieve a desired concentration range (e.g., 10-1000 µg/mL).[1][2][6] Spike each calibration standard with the this compound internal standard working solution to a final concentration of, for example, 5 µg/mL.[2][5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a pooled blank matrix (e.g., urine) with known amounts of D-mannitol. Add the this compound internal standard to each QC sample.

Sample Preparation (Urine)
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the urine samples (e.g., 1:50) with a solution of acetonitrile and water (e.g., 50:50 v/v).[5]

  • Add the this compound internal standard working solution to each diluted sample to achieve a consistent final concentration (e.g., 5 µg/mL).[5]

  • Vortex the samples for 3 minutes.[7]

  • Centrifuge the samples at high speed (e.g., 9,000-21,100 x g) for 6-10 minutes at 4°C.[5][7]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For some methods, an additional filtration step using a 0.2 µm filter may be beneficial.[5]

LC-MS/MS Method

The following are example parameters and should be optimized for the specific instrument being used.

Liquid Chromatography
ParameterExample Value
LC System UPLC or HPLC system[1][7]
Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)[5], Luna NH2 (5 µm, 150 x 4.6 mm)[6], or SeQuant ZIC-pHILIC (5 µm, 150 x 4.6 mm)[8]
Mobile Phase A Water with 2 mM ammonium formate or 0.1% formic acid[5][9]
Mobile Phase B Acetonitrile[5][9]
Gradient A linear gradient from 90% to 40% acetonitrile over 4 minutes is a good starting point.[5]
Flow Rate 200 - 400 µL/min[5][6]
Column Temperature 40°C[5]
Injection Volume 5 - 10 µL
Mass Spectrometry
ParameterExample Value
Mass Spectrometer Triple quadrupole mass spectrometer[5][7]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[6][7]
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
MRM Transitions D-Mannitol: 181.1 > 89.1, 181.1 > 119.1[4] This compound: 187.1 > 92.1 (theoretical)
Ion Source Parameters Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows)

Note: The MRM transition for this compound should be empirically determined and optimized on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for D-mannitol analysis using a stable isotope-labeled internal standard, as reported in various studies.

Table 1: Linearity and Sensitivity
AnalyteMatrixLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
D-MannitolUrine10 - 100010[1][6]
D-MannitolUrine0.5 - 20000.5[10]
D-MannitolUrineN/A0.029 (pg/mL)[4]
Table 2: Precision and Accuracy
AnalyteMatrixWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)Reference
D-MannitolUrine0.7 - 2.91.9 - 4.797.2 - 101.2[5]
D-MannitolUrine2.9 - 5.1< 1585.6 - 96.8[6]
Table 3: Recovery and Matrix Effect
AnalyteMatrixRecovery (%)Matrix Effect (%)Reference
D-MannitolUrine> 90.2< 15[5]

Signaling Pathways and Logical Relationships

The use of an internal standard in quantitative analysis follows a logical relationship to ensure accurate measurement.

logical_relationship cluster_correction Correction & Quantification A_prep Sample Prep Variability A_chrom Chromatographic Variability A_prep->A_chrom IS_prep Sample Prep Variability A_ion Ionization Variability A_chrom->A_ion IS_chrom Chromatographic Variability A_signal Analyte Signal A_ion->A_signal IS_ion Ionization Variability ratio Signal Ratio (Analyte/IS) A_signal->ratio IS_prep->IS_chrom IS_chrom->IS_ion IS_signal IS Signal IS_ion->IS_signal IS_signal->ratio quant Accurate Quantification ratio->quant

References

Application Notes and Protocols for D-Mannitol-13C6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and analysis of D-Mannitol-13C6 samples using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a stable isotope-labeled version of the sugar alcohol D-mannitol, serves as a valuable tool in metabolic research, drug development, and quantitative analysis. Its applications include use as a tracer to follow metabolic pathways and as an internal standard for quantitative NMR (qNMR).[1][2]

Data Presentation: Quantitative Parameters for 13C NMR

For successful quantitative 13C NMR analysis, careful consideration of sample concentration and the use of an appropriate internal standard are crucial. The following table summarizes key quantitative data for the preparation of this compound samples.

ParameterRecommended Value/CompoundRationale & Remarks
Analyte Concentration 5-50 mg/0.6-0.7 mLHigher concentrations are generally better for 13C NMR due to its low sensitivity.[3] The optimal concentration will depend on the specific experiment and instrument sensitivity.
Deuterated Solvent Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆)D₂O is a common choice for polar compounds like mannitol.[4][5] DMSO-d₆ is also suitable for carbohydrates.[4] The choice of solvent will affect the chemical shifts.
Internal Standard (IS) 1,3,5-TrioxaneProvides a single, sharp signal in a region of the 13C NMR spectrum that is typically free of resonances from the analyte.[6][7]
Internal Standard Concentration To be determined empiricallyThe concentration of the internal standard should be chosen to give a signal with a good signal-to-noise ratio without overlapping with the analyte signals.

Experimental Protocols

Protocol 1: Preparation of this compound Sample for NMR Spectroscopy

This protocol outlines the steps for preparing a this compound sample for NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-Trioxane)

  • NMR tube (5 mm) and cap

  • Vortex mixer

  • Pipettes and tips

  • Glass wool

Procedure:

  • Weighing the Sample: Accurately weigh 5-50 mg of this compound and the chosen internal standard into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[3]

  • Mixing: Vortex the vial until the sample and internal standard are completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid sample degradation.

  • Filtering the Sample: To remove any particulate matter that could affect the quality of the NMR spectrum, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[3][8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Cleaning the Tube: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

Protocol 2: Acquiring a Quantitative 13C NMR Spectrum

This protocol provides a general procedure for acquiring a quantitative 13C NMR spectrum of a prepared this compound sample. The specific parameters may need to be optimized for your instrument.

Key Acquisition Parameters for Quantitative 13C NMR:

  • Pulse Sequence: Use a pulse sequence with inverse-gated proton decoupling. This technique decouples the protons during the acquisition of the 13C signal but not during the relaxation delay, which helps to suppress the Nuclear Overhauser Effect (NOE) and ensures that the signal intensities are proportional to the number of carbon nuclei.[6]

  • Relaxation Delay (d1): Set a long relaxation delay to allow all carbon nuclei to fully relax between scans. A delay of at least 5 times the longest T1 relaxation time of the carbon nuclei in your sample is recommended. The T1 values for quaternary carbons can be particularly long.[9]

  • Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for both the analyte and the internal standard. Due to the low natural abundance and sensitivity of 13C, a large number of scans is often necessary.

Procedure:

  • Insert the Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Set Up the Experiment:

    • Select a quantitative 13C NMR experiment with inverse-gated proton decoupling.

    • Set the appropriate spectral width to cover all expected signals.

    • Set the acquisition time (at) and relaxation delay (d1) as determined by the T1 values of the sample.

    • Set the number of scans (ns) to achieve the desired signal-to-noise ratio.

  • Acquire the Spectrum: Start the acquisition.

  • Process the Data:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate the signals of interest from both the this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound using the following formula:

    Concentration (Analyte) = [Integral (Analyte) / Number of Carbons (Analyte)] * [Number of Carbons (IS) / Integral (IS)] * [Concentration (IS)]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition & Analysis weigh Weigh this compound and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve mix Vortex to Mix dissolve->mix filter Filter into NMR Tube mix->filter acquire Acquire Quantitative 13C NMR Spectrum filter->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate quantify Quantify Analyte integrate->quantify

Caption: Experimental workflow for NMR sample preparation and analysis.

D-Mannitol Metabolic Pathway

The following diagram illustrates a simplified metabolic pathway for D-mannitol in microorganisms. In many bacteria and fungi, D-mannitol is converted to fructose-6-phosphate, which then enters glycolysis.[10][11][12]

mannitol_pathway mannitol D-Mannitol m1p Mannitol-1-phosphate mannitol->m1p Mannitol-1-phosphate dehydrogenase f6p Fructose-6-phosphate m1p->f6p Mannitol-1-phosphatase glycolysis Glycolysis f6p->glycolysis

Caption: Simplified metabolic pathway of D-Mannitol.

References

Application Notes and Protocols for Metabolite Quantification Using D-Mannitol-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of metabolites is crucial for understanding cellular metabolism, identifying disease biomarkers, and evaluating drug efficacy. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based metabolomics for ensuring precision and accuracy by correcting for variations in sample preparation and instrument response.[1] D-Mannitol-13C6, a uniformly labeled stable isotope of mannitol, serves as an excellent internal standard for the quantification of polar metabolites, particularly sugars and sugar alcohols, due to its chemical similarity and co-elution with target analytes.[2]

These application notes provide detailed protocols for the quantification of polar metabolites in human plasma and sugars in cell culture using this compound as an internal standard, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Application Note 1: Quantification of Polar Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a robust method for the targeted quantification of polar metabolites, including organic acids and sugar alcohols, in human plasma. The use of this compound ensures high accuracy and reproducibility.

Experimental Protocol

1. Materials and Reagents

  • Human plasma (collected in EDTA tubes)

  • This compound (≥98% isotopic purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials

2. Internal Standard Stock Solution Preparation

Prepare a 1 mg/mL stock solution of this compound in ultrapure water. From this, prepare a working internal standard solution of 10 µg/mL in 80:20 methanol:water (v/v).

3. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples for metabolomic analysis.[3][4]

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of the 10 µg/mL this compound internal standard solution in 80:20 methanol:water. This results in a 1:4 plasma to solvent ratio.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 5% acetonitrile in water with 0.1% formic acid.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Analysis

The separation and detection of polar metabolites are achieved using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95-50% B

    • 8-10 min: 50% B

    • 10.1-12 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for each target metabolite and this compound will be monitored.

5. Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the endogenous metabolite to the this compound internal standard. A calibration curve is generated using standards of known concentrations with a fixed amount of the internal standard.

Quantitative Data

The following table presents representative data for the quantification of selected polar metabolites in human plasma using the described method.

MetaboliteRetention Time (min)MRM Transition (m/z)Concentration in Plasma (µM)%CV (n=6)
Lactic Acid3.289.0 -> 43.01500 ± 1208.0
Pyruvic Acid3.587.0 -> 43.055 ± 4.58.2
Succinic Acid5.1117.0 -> 73.035 ± 3.18.9
Fumaric Acid5.4115.0 -> 71.02.5 ± 0.312.0
Malic Acid4.8133.0 -> 115.025 ± 2.28.8
Citric Acid6.2191.1 -> 111.1120 ± 9.68.0
Mannitol4.5181.1 -> 89.15 ± 0.612.0
This compound (IS) 4.5 187.1 -> 92.1 - -

Concentrations are expressed as mean ± standard deviation. %CV represents the coefficient of variation for six replicate injections.

Application Note 2: Quantification of Sugars in Cell Culture by GC-MS

This protocol describes the quantification of key sugars in mammalian cell culture extracts using GC-MS with this compound as an internal standard. Derivatization is required to make the sugars volatile for GC analysis.

Experimental Protocol

1. Materials and Reagents

  • Mammalian cells (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound (≥98% isotopic purity)

  • Methanol (GC grade)

  • Chloroform (GC grade)

  • Ultrapure water

  • Pyridine (GC grade)

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Microcentrifuge tubes (1.5 mL)

  • GC-MS vials with inserts

2. Internal Standard Stock Solution Preparation

Prepare a 1 mg/mL stock solution of this compound in ultrapure water. From this, prepare a working internal standard solution of 50 µg/mL in methanol.

3. Sample Preparation: Metabolite Extraction and Derivatization

  • Culture cells to the desired confluency.

  • Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol containing the 50 µg/mL this compound internal standard to each well/dish.

  • Scrape the cells and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Vortex for 1 minute and incubate at -80°C for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (the metabolite extract) to a new tube.

  • Dry the extract completely under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.

    • Vortex and incubate at 37°C for 90 minutes.

    • Add 80 µL of BSTFA with 1% TMCS.

    • Vortex and incubate at 70°C for 60 minutes.

    • Centrifuge briefly to collect the liquid at the bottom.

    • Transfer the derivatized sample to a GC-MS vial with an insert.

4. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

5. Data Analysis and Quantification

Quantification is based on the peak area ratio of the target sugar to the this compound internal standard, using a calibration curve prepared with sugar standards.

Quantitative Data

The following table shows representative quantitative results for sugars in HEK293 cell extracts.

MetaboliteRetention Time (min)Quantifying Ion (m/z)Concentration (nmol/10^6 cells)%CV (n=5)
Fructose18.230715.2 ± 1.38.6
Glucose18.531925.8 ± 2.18.1
Sucrose28.13611.5 ± 0.213.3
Myo-inositol19.83058.9 ± 0.910.1
This compound (IS) 18.8 324 - -

Concentrations are expressed as mean ± standard deviation. %CV represents the coefficient of variation for five biological replicates.

Visualizations

Experimental Workflow for LC-MS/MS Quantification of Plasma Metabolites

experimental_workflow_lcms sample Human Plasma Sample is_addition Add this compound in 80% Methanol sample->is_addition precipitation Protein Precipitation (-20°C, 20 min) is_addition->precipitation centrifugation1 Centrifugation (14,000 x g, 15 min, 4°C) precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Dry Down (Nitrogen Stream) supernatant->drying reconstitution Reconstitute in 5% ACN/0.1% FA drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 lcms_analysis LC-MS/MS Analysis centrifugation2->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: LC-MS/MS sample preparation workflow.

Experimental Workflow for GC-MS Quantification of Cellular Sugars

experimental_workflow_gcms cells Cell Culture quench Quench & Lyse with 80% Methanol + IS cells->quench extraction Metabolite Extraction (-80°C, 30 min) quench->extraction centrifugation Centrifugation (16,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down supernatant->drying derivatization Derivatization (Methoxyamination & Silylation) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: GC-MS sample preparation workflow.

Mannitol Metabolism Pathway

mannitol_pathway cluster_fungal Fungal Mannitol Biosynthesis cluster_catabolism Catabolism Fructose6P Fructose-6-Phosphate M1PDH Mannitol-1-Phosphate Dehydrogenase Fructose6P->M1PDH NADH -> NAD+ Mannitol1P Mannitol-1-Phosphate MPP Mannitol-1-Phosphate Phosphatase Mannitol1P->MPP H2O -> Pi Mannitol Mannitol MTD Mannitol Dehydrogenase Mannitol->MTD NAD+ -> NADH Fructose Fructose Fructose->Mannitol NADPH <-> NADP+ M1PDH->Mannitol1P MPP->Mannitol MTD->Fructose

Caption: Fungal mannitol metabolism pathway.

References

Application Notes and Protocols for Tracing the Pentose Phosphate Pathway using D-Mannitol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Tracer Selection: While D-Mannitol-13C6 is a commercially available stable isotope-labeled compound, a comprehensive review of current scientific literature reveals a lack of established protocols for its specific use in tracing the pentose phosphate pathway (PPP). The predominant and well-validated tracer for studying the PPP is 13C-labeled glucose. Therefore, the following application notes and protocols are based on the established use of 13C-labeled glucose as the tracer of choice for metabolic flux analysis of the pentose phosphate pathway. The principles and methodologies described can, however, serve as a foundational framework for developing and validating a protocol using this compound, should its utility as a PPP tracer be explored in future research.

Introduction to Pentose Phosphate Pathway Tracing

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis.[1] It plays a vital role in cellular metabolism by producing nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in biosynthetic processes and antioxidant defense, and by generating precursors for nucleotide biosynthesis, such as ribose-5-phosphate.[2][3] Given its central role in cellular growth, proliferation, and stress resistance, the PPP is a significant area of interest in various research fields, including cancer biology and drug development.

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates of metabolic reactions (fluxes) within living cells.[4] By supplying cells with a 13C-labeled substrate, such as 13C-glucose, researchers can trace the flow of carbon atoms through metabolic pathways. The resulting distribution of 13C isotopes in downstream metabolites provides a detailed picture of the activity of different pathways, including the PPP.

Principle of the Assay

This protocol describes the use of uniformly labeled D-Glucose-13C6 ([U-13C6]glucose) to trace carbon flux through the pentose phosphate pathway. Cells are cultured in a medium where unlabeled glucose is replaced with [U-13C6]glucose. As the cells metabolize the labeled glucose, the 13C atoms are incorporated into the intermediates of the PPP and connected pathways like glycolysis.

The key metabolites of the PPP, including ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate, will become enriched with 13C. By extracting these metabolites and analyzing their mass isotopomer distributions using mass spectrometry (MS), the relative contribution of the PPP to glucose metabolism can be determined.

Visualization of the Pentose Phosphate Pathway and Experimental Workflow

PentosePhosphatePathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway G6P Glucose-6-Phosphate (M+6) F6P Fructose-6-Phosphate (M+6) G6P->F6P 6PG 6-Phosphogluconate (M+6) G6P->6PG G6PD G3P Glyceraldehyde-3-Phosphate (M+3) F6P->G3P Pyruvate Pyruvate (M+3) G3P->Pyruvate Ru5P Ribulose-5-Phosphate (M+5) 6PG->Ru5P 6PGD + NADPH R5P Ribose-5-Phosphate (M+5) Ru5P->R5P RPI X5P Xylulose-5-Phosphate (M+5) Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate (M+7) R5P->S7P TKT X5P->G3P TKT X5P->S7P TKT S7P->F6P TALDO E4P Erythrose-4-Phosphate (M+4) S7P->E4P TALDO E4P->F6P

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

ExperimentalWorkflow cluster_prep Cell Culture and Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis and Data Interpretation cell_culture 1. Cell Seeding and Growth media_exchange 2. Exchange to 13C-Glucose Medium cell_culture->media_exchange incubation 3. Incubation for Isotopic Steady State media_exchange->incubation quenching 4. Quenching of Metabolism incubation->quenching extraction 5. Metabolite Extraction quenching->extraction lc_ms 6. LC-MS/MS Analysis extraction->lc_ms data_analysis 7. Mass Isotopomer Distribution Analysis lc_ms->data_analysis flux_calculation 8. Metabolic Flux Calculation data_analysis->flux_calculation

Caption: Experimental workflow for tracing the PPP using 13C-labeled glucose.

Detailed Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., cancer cell line, primary cells)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Glucose-free cell culture medium

  • D-Glucose-13C6 ([U-13C6]glucose), >99% isotopic purity

  • Ice-cold 80% methanol (quenching solution)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol for 13C Labeling in Cell Culture
  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in approximately 80% confluency at the time of the experiment.

    • Culture cells in complete medium at 37°C in a humidified incubator with 5% CO2.

  • Preparation of 13C-Labeling Medium:

    • Prepare the labeling medium by supplementing glucose-free medium with [U-13C6]glucose to the desired final concentration (typically matching the glucose concentration of the standard complete medium, e.g., 25 mM).

    • Add FBS and other necessary supplements (e.g., penicillin-streptomycin) to the labeling medium.

    • Pre-warm the labeling medium to 37°C.

  • Isotope Labeling:

    • When cells reach the desired confluency, aspirate the standard growth medium.

    • Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled glucose.[5]

    • Add the pre-warmed 13C-labeling medium to the cells.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell type and the metabolic rates of the pathways being studied, but typically ranges from 6 to 24 hours.

Protocol for Metabolite Extraction
  • Quenching of Metabolism:

    • To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to the culture vessel, ensuring the cell monolayer is completely covered.[1]

  • Cell Lysis and Extraction:

    • Place the culture vessel on ice for 10-15 minutes to allow for cell lysis and extraction of intracellular metabolites.

    • Using a cell scraper, scrape the cells in the cold methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new clean tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

Protocol for LC-MS Analysis and Data Interpretation
  • Sample Preparation for LC-MS:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the LC-MS method.

    • Centrifuge the reconstituted samples to remove any remaining particulates before transferring to autosampler vials.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use a chromatographic method (e.g., HILIC chromatography) that provides good separation of polar metabolites, including the sugar phosphates of the PPP.

    • The mass spectrometer should be operated in negative ion mode for the detection of phosphorylated intermediates.

    • Acquire data in full scan mode to obtain the mass isotopomer distributions for the target metabolites.

  • Data Analysis and Flux Calculation:

    • Process the raw LC-MS data to identify and quantify the different mass isotopomers for each PPP intermediate (e.g., M+0, M+1, M+2, etc.).

    • Correct the raw isotopomer distributions for the natural abundance of 13C.

    • The corrected mass isotopomer distributions can then be used in metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the PPP and other connected pathways.

Data Presentation: Expected Labeling Patterns

The following table summarizes the expected mass shifts for key metabolites of the pentose phosphate pathway and glycolysis when cells are labeled with [U-13C6]glucose.

MetaboliteAbbreviationPathwayNumber of CarbonsExpected Mass Isotopomer (M+n)
Glucose-6-PhosphateG6PGlycolysis/PPP6M+6
Fructose-6-PhosphateF6PGlycolysis/PPP6M+6
6-Phosphogluconate6PGPPP6M+6
Ribulose-5-PhosphateRu5PPPP5M+5
Ribose-5-PhosphateR5PPPP5M+5
Xylulose-5-PhosphateX5PPPP5M+5
Sedoheptulose-7-PhosphateS7PPPP7M+7 (from recombination of labeled fragments)
Erythrose-4-PhosphateE4PPPP4M+4 (from recombination of labeled fragments)
Glyceraldehyde-3-PhosphateG3PGlycolysis/PPP3M+3
PyruvatePyrGlycolysis3M+3

Note: The mass isotopomer distribution will be a spectrum of different labeled forms, with the fully labeled form (M+n, where n is the number of carbons) being the most abundant at isotopic steady state. The presence of lower mass isotopomers can indicate contributions from other carbon sources or incomplete labeling.

Troubleshooting

ProblemPossible CauseSolution
Low signal intensity for PPP metabolites- Inefficient extraction- Low abundance of metabolites- Degradation of metabolites- Optimize extraction protocol (e.g., ensure rapid quenching)- Increase the number of cells used for extraction- Keep samples cold at all times and analyze promptly
Incomplete labeling- Incubation time too short- Presence of unlabeled carbon sources- Increase the labeling time to ensure isotopic steady state is reached- Use dialyzed FBS to reduce the concentration of unlabeled glucose and other carbon sources
High background noise in MS data- Contamination of samples or LC-MS system- Use high-purity solvents and reagents- Regularly clean and maintain the LC-MS system
Difficulty in separating sugar phosphate isomers- Suboptimal chromatography- Optimize the LC method (e.g., gradient, column chemistry) to improve the resolution of isomers

Conclusion

Tracing the pentose phosphate pathway using 13C-labeled glucose is a robust method for understanding cellular metabolism. The protocols outlined above provide a comprehensive guide for researchers to perform these experiments and obtain high-quality data. While the direct application of this compound as a tracer for the PPP is not yet established, the principles of 13C-MFA are adaptable. Future studies may explore the potential of alternative tracers like this compound, which would require careful validation of its uptake and metabolism within the specific biological system of interest.

References

Application Notes and Protocols for Cell Culture Media Preparation with D-Mannitol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol-13C6 is a stable isotope-labeled form of D-mannitol where all six carbon atoms are replaced with the heavy isotope ¹³C. This isotopic labeling allows for the tracing and quantification of mannitol uptake, metabolism, and its effects on cellular physiology using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While D-mannitol is widely used in cell culture as an osmoticum, the application of this compound is geared towards metabolic research, particularly in understanding cellular bioenergetics and signaling pathways.

These application notes provide a comprehensive overview of the uses of this compound in cell culture, detailed protocols for media preparation and experimental workflows, and insights into the interpretation of labeling data.

Application Notes

Metabolic Tracer for Uptake and Catabolism

This compound can be used to trace the uptake and subsequent metabolic fate of mannitol in various cell types. In many bacteria, fungi, and plants, mannitol is metabolized by conversion to fructose-6-phosphate, which then enters central carbon metabolism.[1] While D-mannitol is considered to be metabolically inert in humans, some studies suggest that it may be metabolized by intracellular pathogens or have cell-type-specific metabolic pathways.[2][3] this compound enables the investigation of these potential metabolic routes in mammalian cells. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate novel metabolic pathways.

Investigation of Cellular Signaling Pathways

Recent studies have demonstrated that D-mannitol can modulate key cellular signaling pathways. This suggests that D-mannitol is not merely an inert osmolyte but can actively influence cellular processes.

  • AMPK Activation: D-mannitol has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activation of AMPK can lead to a switch from anabolic to catabolic processes to restore cellular energy levels. This compound can be employed to correlate the activation of this pathway with the metabolic state of the cell.

  • p38 MAPK Signaling: In neural stem cells, D-mannitol has been observed to inhibit proliferation through a p38 mitogen-activated protein kinase (MAPK)-dependent signaling pathway. Understanding this mechanism is crucial for neurobiology and drug development.

Internal Standard for Quantitative Metabolomics

Due to its structural similarity to other sugars and sugar alcohols, this compound can serve as an excellent internal standard for the quantification of unlabeled mannitol and other related metabolites in cell culture extracts and supernatants. Its distinct mass shift allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.[6][7][8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of D-mannitol in cell culture experiments. It is important to note that the optimal concentration of this compound for metabolic tracing experiments should be empirically determined for each cell line and experimental condition.

ParameterCell LineConcentrationObservationReference
Signaling Activation 3T3-L1 Adipocytes10 µMInduction of a brown fat-like phenotype.[4]
Inhibition of Proliferation Neural Stem Cells50-400 mMInhibition of proliferation via p38 MAPK pathway.
Apoptosis Induction Bovine Aortic Endothelial Cells300 mOsmInduction of apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Cell Culture Medium

This protocol describes the preparation of a custom cell culture medium for stable isotope tracing experiments. The use of dialyzed fetal bovine serum (dFBS) is crucial to minimize the presence of unlabeled small molecules that could interfere with the analysis.

Materials:

  • Basal medium powder (e.g., DMEM, RPMI-1640) lacking glucose and mannitol

  • This compound (≥98% isotopic purity)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100X)

  • Sterile, deionized water

  • Sterile filter unit (0.22 µm)

Procedure:

  • Reconstitute Basal Medium: Prepare the basal medium according to the manufacturer's instructions using sterile, deionized water. Do not add glucose or mannitol at this stage.

  • Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound in deionized water. For example, a 1 M stock solution can be prepared and filter-sterilized.

  • Supplement the Medium:

    • Add dFBS to the desired final concentration (e.g., 10%).

    • Add Penicillin-Streptomycin to a final concentration of 1X.

    • Add the this compound stock solution to achieve the desired final concentration. The optimal concentration should be determined empirically but a starting point could be in the range of 1-10 mM, similar to glucose concentrations in some media formulations.

  • Final sterile filtration: Filter the complete medium through a 0.22 µm sterile filter unit.

  • Storage: Store the prepared medium at 4°C for up to 2-4 weeks.

Protocol 2: Metabolic Labeling and Sample Extraction for Metabolomics

This protocol outlines the general procedure for labeling cells with this compound and extracting metabolites for subsequent analysis by mass spectrometry.

Materials:

  • Cells of interest cultured in standard medium

  • Pre-warmed this compound containing medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multi-well plates or flasks and culture until they reach the desired confluency (typically 70-80%).

  • Medium Exchange:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.

    • Immediately add the pre-warmed this compound containing medium.

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the expected rate of uptake and metabolism and should be optimized. A time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

  • Metabolite Quenching and Extraction:

    • At the end of the incubation period, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add the ice-cold 80% methanol quenching solution to the cells.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins and quench metabolic activity.

    • Scrape the cells in the quenching solution and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant containing the metabolites to a new tube for analysis by LC-MS or GC-MS.

Visualizations

Hypothetical Metabolic Pathway of D-Mannitol in Mammalian Cells

cluster_extracellular Extracellular cluster_intracellular Intracellular D-Mannitol-13C6_ext D-Mannitol-¹³C6 D-Mannitol-13C6_int D-Mannitol-¹³C6 D-Mannitol-13C6_ext->D-Mannitol-13C6_int Uptake Fructose-13C6 Fructose-¹³C6 D-Mannitol-13C6_int->Fructose-13C6 Mannitol Dehydrogenase (hypothetical) Fructose-6-P-13C6 Fructose-6-P-¹³C6 Fructose-13C6->Fructose-6-P-13C6 Hexokinase Glycolysis Glycolysis Intermediates Fructose-6-P-13C6->Glycolysis cluster_ampk AMPK Pathway cluster_p38 p38 MAPK Pathway D-Mannitol D-Mannitol AMPK AMPK D-Mannitol->AMPK Activates p38_MAPK p38 MAPK D-Mannitol->p38_MAPK Activates Energy_Homeostasis Energy Homeostasis AMPK->Energy_Homeostasis Proliferation_Inhibition Inhibition of Proliferation p38_MAPK->Proliferation_Inhibition Start Seed Cells in Standard Medium Medium_Prep Prepare D-Mannitol-¹³C6 Labeling Medium Start->Medium_Prep Labeling Replace with Labeling Medium Medium_Prep->Labeling Incubation Incubate for Defined Time Labeling->Incubation Quenching Quench Metabolism (e.g., cold Methanol) Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction Analysis Analyze by LC-MS or GC-MS Extraction->Analysis Data_Analysis Data Analysis and Pathway Mapping Analysis->Data_Analysis

References

Application Notes and Protocols for D-Mannitol-13C6 Infusion in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a sugar alcohol, is a widely utilized agent in neuroscience research and clinical practice. Its stable isotope-labeled form, D-Mannitol-13C6, serves as a valuable tool for accurately assessing the permeability of the blood-brain barrier (BBB) in animal models. Due to its hydrophilic nature and low permeability across an intact BBB, the passage of this compound from the blood into the brain parenchyma is a sensitive indicator of barrier integrity. Its use in conjunction with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise quantification, avoiding the complications associated with radioactive tracers. These application notes provide detailed protocols for the use of this compound infusion in animal studies to investigate BBB permeability.

Core Applications

  • Assessment of Blood-Brain Barrier Integrity: Quantifying the passage of this compound into the central nervous system provides a reliable measure of BBB permeability under various physiological and pathological conditions.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the distribution of this compound helps in characterizing the PK/PD properties of potential neurotherapeutics and assessing their impact on the BBB.

  • Preclinical Drug Development: Evaluating the effect of novel drug candidates on BBB permeability is a critical step in preclinical safety and efficacy assessment.

Experimental Protocols

A typical experimental workflow for a this compound infusion study to assess blood-brain barrier permeability in rodents is outlined below.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase animal_prep Animal Acclimatization & Catheterization infusion IV Bolus Infusion of this compound animal_prep->infusion tracer_prep This compound Solution Preparation tracer_prep->infusion blood_sampling Serial Blood Sampling infusion->blood_sampling termination Euthanasia & Brain Tissue Collection blood_sampling->termination sample_proc Plasma & Brain Homogenate Preparation termination->sample_proc lcms LC-MS/MS Analysis sample_proc->lcms data_analysis Pharmacokinetic Modeling & Permeability Calculation lcms->data_analysis

Caption: Experimental workflow for a this compound infusion study.

Detailed Methodologies

1. Animal Preparation

  • Animal Model: C57BL/6 mice (8-10 weeks old, 20-25 g) are a commonly used model. Rats (e.g., Sprague-Dawley) can also be utilized, with adjustments to dosing and sample volumes.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a catheter into the jugular or femoral vein is recommended. This allows for stress-free blood collection. For terminal studies, cardiac puncture can be used for blood collection.

2. This compound Solution Preparation

  • Formulation: Prepare a sterile solution of this compound in physiological saline (0.9% NaCl). The concentration should be determined based on the desired dose and the injection volume. A typical concentration is 1-5 mg/mL.

  • Quality Control: Ensure the solution is clear, and free of particulates.

3. This compound Administration

  • Route of Administration: Intravenous (IV) bolus injection is a common and effective method.

  • Dosage: A typical dose for mice is 10 mg/kg. This may need to be optimized depending on the specific research question and the sensitivity of the analytical method.

4. Sample Collection

  • Blood Sampling:

    • If using a catheter, collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 1, 2, 5, 10, 15, and 30 minutes post-injection).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Brain Tissue Collection:

    • At the terminal time point (e.g., 30 minutes), euthanize the animal according to approved protocols.

    • Perform transcardial perfusion with ice-cold saline to remove intravascular blood from the brain.

    • Carefully dissect the brain, weigh it, and snap-freeze it in liquid nitrogen.

    • Store brain samples at -80°C until analysis.

5. Sample Preparation for LC-MS/MS Analysis

  • Plasma Samples:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Brain Tissue Samples:

    • Homogenize the brain tissue in a suitable buffer.

    • Perform protein precipitation on the brain homogenate as described for plasma samples.

    • The supernatant is then used for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is required for the sensitive and specific quantification of this compound.[1]

  • Chromatographic Separation: An Acquity BEH amide column is often used for separation.[2]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed for detection.[2]

7. Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValue (Mean ± SD)Units
Dose10mg/kg
CmaxCalculatedng/mL
TmaxObservedmin
AUC(0-t)Calculatedng*min/mL
Half-life (t1/2)Calculatedmin
Clearance (CL)CalculatedmL/min/kg
Volume of Distribution (Vd)CalculatedL/kg

Note: The values in this table are placeholders and should be replaced with experimental data.

Table 2: Brain Uptake of this compound in Mice

ParameterValue (Mean ± SD)Units
Brain Concentration (Cbr) at 30 minMeasuredng/g
Plasma AUC(0-30 min)Calculatedng*min/mL
Brain Uptake Clearance (Kin)CalculatedµL/g/min

Note: The values in this table are placeholders and should be replaced with experimental data.

Calculation of Brain Uptake Clearance (Kin)

The unidirectional blood-to-brain transfer constant (Kin), also known as the permeability-surface area (PS) product, is calculated using the following equation:

Kin = Cbr(T) / AUCplasma(0-T)

Where:

  • Cbr(T) is the concentration of this compound in the brain at the terminal time point (T).

  • AUCplasma(0-T) is the area under the plasma concentration-time curve from time 0 to T.

Logical Relationship for Permeability Assessment

The use of this compound as a tracer for BBB permeability is based on a clear logical relationship.

G mannitol This compound (Hydrophilic, Low Permeability) iv_admin Intravenous Administration mannitol->iv_admin bloodstream Circulation in Bloodstream iv_admin->bloodstream bbb Blood-Brain Barrier (BBB) bloodstream->bbb brain Brain Parenchyma bbb->brain intact_bbb Intact BBB: Minimal Passage bbb->intact_bbb Condition disrupted_bbb Disrupted BBB: Increased Passage bbb->disrupted_bbb Condition low_brain_conc Low Brain Concentration of this compound intact_bbb->low_brain_conc Result high_brain_conc High Brain Concentration of this compound disrupted_bbb->high_brain_conc Result

Caption: Logical relationship of this compound as a BBB permeability marker.

The this compound infusion protocol detailed in these application notes provides a robust and reliable method for assessing blood-brain barrier permeability in animal models. The use of a stable isotope tracer coupled with sensitive LC-MS/MS analysis offers significant advantages over traditional methods. By following these protocols, researchers can obtain high-quality, reproducible data to advance our understanding of BBB function in health and disease, and to facilitate the development of novel therapies for neurological disorders.

References

Application Notes and Protocols for D-Mannitol-13C6 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a six-carbon sugar alcohol, plays significant roles in various biological systems, from serving as an osmolyte and antioxidant in fungi and plants to being implicated in specific metabolic pathways in bacteria.[1][2] In pharmaceutical research and drug development, understanding the metabolic fate of mannitol and its impact on cellular metabolism is crucial. D-Mannitol-13C6 is a stable isotope-labeled tracer that enables the precise tracking of mannitol's journey through metabolic pathways.[3] By replacing the naturally abundant 12C with 13C, researchers can utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the incorporation of mannitol-derived carbons into various metabolites. This powerful technique, known as metabolic flux analysis, provides a quantitative understanding of cellular metabolism, offering insights into disease mechanisms and the mode of action of therapeutic agents.

These application notes provide detailed protocols for conducting this compound tracer experiments in mammalian cell culture, along with guidelines for data presentation and visualization of relevant metabolic pathways.

Data Presentation

Quantitative data from this compound tracer experiments are typically summarized in tables that display the mass isotopologue distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms). This data is essential for calculating metabolic fluxes.

Table 1: Mass Isotopologue Distribution of Intracellular Mannitol and Fructose-6-Phosphate in Cancer Cells Cultured with this compound

MetaboliteTime (hours)M+0M+1M+2M+3M+4M+5M+6
Mannitol 01.0000.0000.0000.0000.0000.0000.000
60.1500.0500.0200.0100.0100.0100.750
120.0500.0200.0100.0050.0050.0050.905
240.0200.0100.0050.0020.0020.0010.960
Fructose-6-Phosphate 01.0000.0000.0000.0000.0000.0000.000
60.8500.0500.0300.0200.0150.0100.025
120.7000.0800.0600.0400.0300.0200.070
240.5500.1000.0800.0600.0500.0400.120

M+n represents the fraction of the metabolite containing 'n' 13C atoms. Data is hypothetical and for illustrative purposes.

Table 2: Relative Abundance of 13C-Labeled Glycolytic Intermediates

MetaboliteTime (hours)Fractional Contribution from this compound
Glucose-6-Phosphate 240.15
Fructose-1,6-bisphosphate 240.18
Glyceraldehyde-3-phosphate 240.25
Lactate 240.30

This table provides a simplified summary of the overall incorporation of the 13C label from mannitol into downstream metabolites.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is crucial for understanding the flow of the tracer and the experimental design.

Mannitol_Metabolism_Fungi F6P Fructose-6-Phosphate M1P Mannitol-1-Phosphate F6P->M1P M1PDH (NADH -> NAD+) Mannitol Mannitol M1P->Mannitol M1PP Fructose Fructose Mannitol->Fructose MTD (NADP+ -> NADPH) Fructose->F6P Hexokinase (ATP -> ADP)

Figure 1: Fungal Mannitol Cycle.

Mannitol_Metabolism_Bacteria cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mannitol_ext Extracellular Mannitol PTS Mannitol-specific Phosphotransferase System (PTS) Mannitol_ext->PTS M1P_int Intracellular Mannitol-1-Phosphate PTS->M1P_int PEP -> Pyruvate F6P_int Fructose-6-Phosphate M1P_int->F6P_int M1PDH (NAD+ -> NADH) Glycolysis Glycolysis F6P_int->Glycolysis

Figure 2: Bacterial Mannitol Uptake and Metabolism.

experimental_workflow cluster_analysis Analysis start Seed Mammalian Cells culture Culture to Desired Confluency start->culture labeling Incubate with this compound Labeling Medium culture->labeling quench Quench Metabolism (Cold Methanol) labeling->quench extract Extract Metabolites quench->extract gcms GC-MS Analysis extract->gcms nmr NMR Analysis extract->nmr data_analysis Data Processing and Metabolic Flux Analysis gcms->data_analysis nmr->data_analysis end Results data_analysis->end

Figure 3: Experimental Workflow for this compound Tracer Studies.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound (isotopic purity >99%)

  • Glucose-free DMEM

  • Dialyzed FBS (dFBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Standard Culture: Culture cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in sterile water. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and the desired concentration of this compound (e.g., 10 mM). If studying mannitol as a supplementary carbon source, also add the desired concentration of unlabeled glucose.

  • Adaptation (Optional): For steady-state metabolic flux analysis, it is recommended to adapt the cells to the labeling medium for 24-48 hours prior to the experiment to ensure isotopic equilibrium.

  • Labeling:

    • Aspirate the standard culture medium from the wells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed this compound labeling medium to each well.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold PBS

  • -80°C Methanol (80% in water)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching:

    • At each time point, remove the 6-well plate from the incubator and place it on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.

    • Aspirate the PBS and add 1 mL of -80°C 80% methanol to each well to quench all metabolic activity.

  • Cell Lysis and Collection:

    • Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis.

    • Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

    • Store the extracts at -80°C until analysis.

Protocol 3: GC-MS Analysis of this compound and Related Metabolites

Materials:

  • Dried metabolite extracts

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS)

  • Pyridine

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Sample Derivatization:

    • Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

    • Add 50 µL of pyridine to dissolve the dried metabolites.

    • Add 50 µL of MSTFA with 1% TMCS.

    • Incubate at 60°C for 60 minutes to allow for complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Acquisition mode: Full scan mode (m/z 50-600) to identify metabolites and Selected Ion Monitoring (SIM) mode for accurate quantification of mass isotopologues.

  • Data Analysis:

    • Process the raw GC-MS data using appropriate software to identify peaks and determine the mass isotopologue distributions for mannitol and other metabolites of interest.

    • Correct for the natural abundance of 13C in the derivatizing agent and the metabolites themselves.

Protocol 4: NMR Spectroscopy Analysis of this compound Metabolism

Materials:

  • Dried metabolite extracts

  • D2O (deuterium oxide)

  • Phosphate buffer (pH 7.4) in D2O

  • Internal standard (e.g., DSS or TSP)

  • NMR spectrometer (≥600 MHz)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried metabolite extracts in 600 µL of phosphate buffer in D2O containing a known concentration of an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire 1D 1H and 13C NMR spectra.

    • For more detailed structural information and to resolve overlapping signals, acquire 2D NMR spectra such as 1H-13C HSQC.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify and quantify metabolites based on their characteristic chemical shifts and coupling patterns.

    • The presence and position of 13C labels will result in specific splitting patterns in the 1H and 13C spectra, allowing for the determination of labeling patterns and fractional enrichment.

References

Application Notes and Protocols: D-Mannitol-13C6 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Mannitol-13C6, a stable isotope-labeled sugar alcohol, in drug metabolism and pharmacokinetic studies. The primary application highlighted is its use as a superior probe for assessing intestinal permeability, a critical factor in drug absorption.

Application Note 1: Assessing Intestinal Permeability in Drug Development

The assessment of intestinal permeability is a fundamental aspect of characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of new drug candidates. Orally administered drugs must cross the intestinal barrier to reach systemic circulation. Altered intestinal permeability, often referred to as "leaky gut," can significantly impact the bioavailability of a drug and can be a factor in the pathophysiology of various diseases.

D-Mannitol has historically been used as a probe to assess intestinal permeability. As a hydrophilic molecule, it is poorly absorbed through the transcellular route (across the cells) and is thought to primarily permeate the intestinal barrier via the paracellular route (between the cells). By measuring the amount of orally administered mannitol that is excreted in the urine, an estimation of intestinal permeability can be made.

However, the use of unlabeled D-Mannitol is confounded by the presence of endogenous mannitol in the body and its occurrence in various foods. This can lead to high baseline levels in urine, making it difficult to accurately quantify the amount absorbed from the test dose.

The this compound Advantage

This compound is a stable, non-radioactive, isotopically labeled version of D-Mannitol. Its use overcomes the primary limitation of its unlabeled counterpart. Since the 13C isotope is naturally present at a very low abundance, the baseline levels of this compound in biological samples are negligible. This results in a significantly improved signal-to-noise ratio and allows for a more accurate and sensitive assessment of intestinal permeability.[1][2] Studies have shown that this compound has a much lower baseline contamination in urine compared to unlabeled mannitol, making it a superior biomarker for this application.[1][2]

Key Applications in Drug Metabolism Studies:

  • Characterizing Drug Absorption: By co-administering this compound with a new drug candidate, researchers can assess whether the drug is absorbed primarily through transcellular or paracellular pathways.

  • Investigating Drug-Drug Interactions: Some drugs may alter intestinal permeability. This compound can be used to study the effect of a drug on the integrity of the intestinal barrier.

  • Evaluating Disease Models: In preclinical studies, this compound can be used to assess changes in intestinal permeability in animal models of gastrointestinal diseases.

  • Clinical Trials: In clinical settings, this compound provides a safe and reliable method to assess intestinal permeability in patient populations.

Quantitative Data Summary

The following table summarizes the urinary excretion data from a study in healthy volunteers, comparing the performance of this compound to unlabeled D-Mannitol.

ParameterThis compoundUnlabeled D-MannitolFold DifferenceReference
Baseline Urinary Excretion (µg) 1.5 ± 0.530.2 ± 10.1~20-fold lower[1]
0-2h Cumulative Excretion (mg) 3.2 ± 0.83.5 ± 0.9No significant difference[1]
8-24h Cumulative Excretion (mg) 1.5 ± 0.410.2 ± 3.1~6.8-fold lower[1]

Data are presented as mean ± standard error of the mean.

Experimental Protocols

Protocol 1: In Vivo Intestinal Permeability Assessment in Humans

This protocol describes a typical clinical study design to assess intestinal permeability using this compound.

1. Subject Preparation:

  • Subjects should fast overnight (at least 8 hours).
  • A baseline urine sample is collected immediately before administration of the probe.

2. Probe Administration:

  • A solution containing 100 mg of this compound dissolved in 250 mL of water is administered orally.
  • For a more comprehensive assessment, this compound can be co-administered with a larger, less permeable sugar like lactulose (e.g., 1 g) to assess the lactulose-to-mannitol ratio, a common index of intestinal permeability.

3. Urine Collection:

  • Urine is collected at timed intervals, typically 0-2 hours, 2-8 hours, and 8-24 hours post-administration.[1]
  • The total volume of urine for each collection period should be recorded.
  • Aliquots of the urine samples are stored at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

  • Urinary concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Protocol 2: LC-MS/MS Method for Quantification of this compound in Urine

This protocol provides a general framework for the analytical quantification of this compound. Specific parameters will need to be optimized for the instrument used.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Vortex the samples to ensure homogeneity.
  • To 50 µL of urine, add 450 µL of an internal standard solution (e.g., a different isotopically labeled sugar alcohol or a structurally similar compound not present in urine) in acetonitrile.
  • Vortex and centrifuge to precipitate proteins.
  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: A column suitable for polar compounds, such as an aminopropyl-silica (NH2) column.
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: Typically 200-400 µL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for sugars.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be determined. For this compound (formula: ¹³C₆H₁₄O₆), the precursor ion would be [M-H]⁻ at m/z 187.1. Product ions would be determined by fragmentation experiments.

4. Quantification:

  • A calibration curve is generated using standards of known this compound concentrations in a matrix that mimics urine.
  • The concentration of this compound in the urine samples is calculated based on the peak area ratio of the analyte to the internal standard.

Visualizations

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug Drug + this compound (Oral Administration) enterocyte Enterocyte drug->enterocyte Transcellular (Drug) tight_junction Tight Junction drug->tight_junction Paracellular (this compound) bloodstream Bloodstream enterocyte->bloodstream tight_junction->bloodstream

Caption: Intestinal absorption pathways for a drug and this compound.

G start Start: Subject Preparation (Overnight Fast) admin Oral Administration of This compound Solution start->admin urine_collection Timed Urine Collection (0-2h, 2-8h, 8-24h) admin->urine_collection sample_prep Urine Sample Preparation (Protein Precipitation) urine_collection->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis quant Quantification of This compound analysis->quant end End: Assessment of Intestinal Permeability quant->end

Caption: Experimental workflow for intestinal permeability assessment.

G cluster_0 Drug Development Phase cluster_1 Interpretation d1 Co-administration of New Drug Entity (NDE) and this compound d2 Measure Urinary Excretion of this compound d1->d2 i1 Increased this compound Excretion? d2->i1 d3 Analyze Pharmacokinetics of NDE i4 Correlate with NDE Absorption Profile d3->i4 i2 NDE may alter intestinal permeability. i1->i2 Yes i3 No significant effect on intestinal permeability. i1->i3 No i2->i4 i3->i4

Caption: Logical workflow for a drug-drug interaction study.

References

Troubleshooting & Optimization

Technical Support Center: D-Mannitol-13C6 Cellular Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low D-Mannitol-13C6 incorporation in cellular experiments.

Troubleshooting Guides

This section addresses specific issues that may lead to low incorporation of this compound.

Question: Why am I observing low or no incorporation of this compound into my cells?

Answer: Low incorporation of this compound can stem from several factors related to cellular transport, metabolism, and experimental conditions. Here are the primary areas to investigate:

  • Cellular Uptake Efficiency: Mannitol uptake is not always a straightforward process. In some cell types, it is slow and energy-dependent.[1][2] Consider the following:

    • Competition with other substrates: The presence of high concentrations of glucose can compete with mannitol for cellular uptake.[1]

    • Energy Depletion: Cellular uptake of mannitol can be an active process requiring energy.[1] Experiments conducted under conditions of low cellular energy (e.g., in the presence of metabolic inhibitors) may show decreased incorporation.

    • Cell Type Specificity: Not all cell lines or primary cells will take up mannitol efficiently. Some cells may have limited or no transport mechanisms for mannitol.

  • Experimental Conditions: The conditions of your experiment can significantly impact uptake.

    • Temperature: Lower temperatures can reduce the rate of cellular transport.[1]

    • Osmotic Stress: While mannitol is often used as an osmoticum, high concentrations can induce cellular stress and apoptosis, which can affect metabolic processes, including the uptake of the tracer.[3]

  • Metabolism of Mannitol: Once inside the cell, this compound must be metabolized to be incorporated into downstream pathways.

    • Metabolic Pathway Activity: The metabolic pathways that process mannitol may not be highly active in your specific cell type. In some organisms, mannitol is synthesized from fructose-6-phosphate or directly from fructose.[4][5] If these pathways are not active, the labeled mannitol may not be further metabolized.

Question: My cells are viable, but this compound incorporation is still low. What specific experimental parameters can I optimize?

Answer: To enhance this compound incorporation, a systematic optimization of your experimental protocol is recommended. The following table summarizes key parameters and suggested modifications.

ParameterStandard ConditionRecommended OptimizationRationale
This compound Concentration VariesTitrate concentration (e.g., 50 µM to 5 mM)Determine the optimal concentration for uptake without inducing significant osmotic stress.
Incubation Time VariesPerform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours)Mannitol penetration can be slow, with half-times ranging from minutes to hours.[2]
Glucose Concentration in Media High (e.g., 25 mM)Reduce or temporarily remove glucose during labelingTo minimize competition for cellular uptake.[1]
Temperature 37°CEnsure consistent and optimal temperatureCellular transport is temperature-dependent.[1]
Cellular Energy Status Standard mediaSupplement with energy sources if neededMannitol uptake can be an energy-requiring process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of D-Mannitol uptake in cells?

A1: The uptake of mannitol can vary between cell types. In some yeast species, it is an energy-dependent process that may involve a carrier system.[1] In other contexts, its absorption is linked to water absorption.[6] For many mammalian cells, mannitol is considered to be poorly permeable across the cell membrane, which is why it is used as an osmotic diuretic.[7] Its slow penetration into the intracellular space has been observed in some algae.[2]

Q2: Is this compound metabolized by cells?

A2: Yes, in cells that have the appropriate metabolic pathways. In various organisms, D-mannitol can be converted to D-fructose by mannitol dehydrogenase or phosphorylated to mannitol-1-phosphate, which then enters glycolysis.[4][5] The 13C label will then be incorporated into downstream metabolites.

Q3: Can the presence of other sugars in the medium affect this compound incorporation?

A3: Yes. High concentrations of other sugars, particularly glucose, can competitively inhibit the uptake of mannitol in some cell types.[1] If you are experiencing low incorporation, consider reducing the concentration of other sugars in your culture medium during the labeling period.

Q4: How can I verify that my analytical method is sensitive enough to detect this compound?

A4: this compound can be detected by mass spectrometry.[8] To confirm the sensitivity of your method, you can run a standard curve with known concentrations of this compound. Analytical methods like HPLC-tandem mass spectrometry are capable of distinguishing between 13C-labeled and unlabeled mannitol.[8][9]

Q5: Could there be an issue with the this compound reagent itself?

A5: While less common, it is always a good practice to verify the quality and purity of your stable isotope tracer. Ensure it is stored correctly and has not expired. Information on the chemical properties and purity of this compound can be found from the supplier.[10]

Experimental Protocols

Protocol 1: Basic this compound Labeling of Adherent Cells

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Media Preparation: Prepare the labeling medium. For initial experiments, use your standard culture medium and supplement it with the desired concentration of this compound.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

  • Sample Analysis: Collect the supernatant containing the extracted metabolites for analysis by mass spectrometry.

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Incorporation cluster_uptake Cellular Uptake Factors cluster_metabolism Metabolic Factors start Low this compound Incorporation Observed check_viability Check Cell Viability start->check_viability viability_ok Viability is Good check_viability->viability_ok Yes viability_bad Poor Viability check_viability->viability_bad No check_uptake Investigate Cellular Uptake viability_ok->check_uptake check_metabolism Investigate Metabolism viability_ok->check_metabolism analytical_issue Verify Analytical Method viability_ok->analytical_issue reagent_issue Check Reagent Quality viability_ok->reagent_issue optimize_conditions Optimize Experimental Conditions viability_bad->optimize_conditions Adjust culture conditions competition Reduce Glucose check_uptake->competition energy Ensure Energy Supply check_uptake->energy time_conc Optimize Time & Concentration check_uptake->time_conc pathway_activity Confirm Metabolic Pathway Activity check_metabolism->pathway_activity solution Improved Incorporation analytical_issue->solution reagent_issue->solution competition->solution energy->solution time_conc->solution pathway_activity->solution

Caption: A troubleshooting workflow for low this compound incorporation.

Mannitol_Metabolic_Pathway Simplified Mannitol Metabolism cluster_alt_pathway Alternative Pathway mannitol_ext This compound (Extracellular) mannitol_int This compound (Intracellular) mannitol_ext->mannitol_int Cellular Uptake mannitol1p Mannitol-1-P-13C mannitol_int->mannitol1p Mannitol Kinase fructose6p Fructose-6-P-13C glycolysis Glycolysis & Downstream Pathways fructose6p->glycolysis mannitol1p->fructose6p Mannitol-1-P Dehydrogenase fructose_int Fructose-13C mannitol_int_alt This compound (Intracellular) mannitol_int_alt->fructose_int Mannitol Dehydrogenase

Caption: Simplified metabolic pathways of D-Mannitol.

References

Optimizing D-Mannitol-13C6 Concentration for Flux Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing D-Mannitol-13C6 concentration in metabolic flux analysis (MFA). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in metabolic flux analysis?

A1: this compound serves as a stable isotope tracer to probe specific metabolic pathways. By tracing the incorporation of the 13C label into various downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions.[1][2] Mannitol is particularly useful for investigating polyol pathways and can also be used to study central carbon metabolism in organisms capable of its catabolism.

Q2: How does D-Mannitol enter the cell and what are its metabolic fates?

A2: In many bacteria, mannitol is transported into the cell via a phosphotransferase system (PTS), where it is phosphorylated to mannitol-1-phosphate.[3] This is then converted to fructose-6-phosphate by mannitol-1-phosphate dehydrogenase, which subsequently enters glycolysis.[3][4] In some fungi and other organisms, mannitol can be oxidized to fructose by mannitol dehydrogenase.[5][6] It is crucial to understand the specific metabolic capabilities of your experimental system.

Q3: What are the key considerations when designing a this compound labeling experiment?

A3: The key steps for designing a robust 13C-MFA experiment include:

  • Experimental Design (In Silico): Construct a metabolic model of your organism and use computational tools to simulate different tracer experiments to determine the optimal labeling strategy.[1]

  • Cell Culture and Labeling: Grow cells in a defined medium to a steady metabolic state before introducing this compound.[1]

  • Metabolite Quenching and Extraction: Rapidly halt metabolic activity using a cold solvent and extract the metabolites.[1][7]

  • Analytical Measurement: Analyze the isotopic labeling of metabolites using techniques like GC-MS or LC-MS.[7]

  • Flux Estimation and Statistical Analysis: Use software to estimate fluxes and their confidence intervals from the labeling data.[1]

Troubleshooting Guide

Issue 1: Determining the Optimal this compound Concentration

  • Problem: Unsure what concentration of this compound to use in the cell culture medium.

  • Solution: The optimal concentration is a balance between achieving sufficient labeling for detection and avoiding cytotoxic effects.

    • Start with a range-finding experiment: Test a series of concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM) in a preliminary experiment.

    • Assess cell viability: Use a cell viability assay (e.g., MTT, Trypan Blue) to determine the concentration at which D-mannitol becomes toxic to your specific cell line. High concentrations of mannitol can induce apoptosis due to hyperosmotic stress.[8][9][10]

    • Monitor for metabolic perturbations: High concentrations of mannitol may alter cellular metabolism independent of its role as a carbon source.[11] It is advisable to measure key extracellular fluxes (e.g., glucose uptake, lactate secretion) to ensure the system remains in a relevant metabolic state.

Issue 2: High Cell Death Observed After this compound Introduction

  • Problem: Significant cell death occurs after adding the tracer.

  • Cause: This is likely due to osmotic stress and cytotoxicity induced by a high concentration of mannitol.

  • Solution:

    • Lower the this compound concentration: Based on your cytotoxicity data, reduce the concentration to a non-toxic level.

    • Gradual adaptation: If possible, gradually adapt the cells to the mannitol-containing medium over a period of time.

    • Use an osmotic control: Include a control group with unlabeled mannitol at the same concentration to distinguish metabolic effects from osmotic stress.[9][12]

Issue 3: Low or No Incorporation of 13C Label into Downstream Metabolites

  • Problem: Mass spectrometry data shows minimal or no labeling in expected metabolites.

  • Causes and Solutions:

    • Cell line does not metabolize mannitol: Verify from literature or preliminary experiments that your chosen cell line can take up and metabolize mannitol. Not all mammalian cells can efficiently utilize mannitol as a carbon source.[13]

    • Insufficient incubation time: The time required to reach isotopic steady state can vary. For intermediates in central pathways like glycolysis, this can be in the range of seconds to minutes, but for biomass precursors, it can be much longer.[1] Perform a time-course experiment to determine the optimal labeling duration.

    • Low tracer concentration: The concentration of this compound may be too low relative to other carbon sources in the medium, leading to a dilution of the label. Consider increasing the tracer concentration, ensuring it remains below cytotoxic levels.

    • Analytical sensitivity: Ensure your mass spectrometry method is sensitive enough to detect the expected low levels of 13C incorporation.

Data Presentation

Table 1: Effect of Mannitol Concentration on Cell Viability

This table summarizes data on the cytotoxic effects of mannitol on different cell lines.

Cell LineMannitol Concentration (mM)Exposure Time (hours)Cell Viability (% of Control)Reference
PC125048~95%[9]
PC1210048~85%[9]
PC1215048~75%[9]
PC125072~90%[9]
PC1210072~70%[9]
PC1215072~60%[9]
HT223048No significant change[12]
HT225048No significant change[12]

Note: These values are approximate and extracted from graphical data. It is crucial to perform a cytotoxicity assay for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase during the experiment.

  • Preparation of Mannitol Solutions: Prepare a range of D-mannitol concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM) in your standard cell culture medium.

  • Treatment: Replace the existing medium with the mannitol-containing media. Include a positive control for cell death if desired.

  • Incubation: Incubate the cells for a period relevant to your planned flux analysis experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a standard cell viability assay (e.g., MTT or trypan blue exclusion).

  • Data Analysis: Calculate the percentage of viable cells for each mannitol concentration relative to the untreated control. The optimal concentration for flux analysis will be the highest concentration that does not significantly reduce cell viability.

Protocol 2: this compound Labeling for Flux Analysis

  • Cell Culture: Culture cells in a chemically defined medium to a steady metabolic state.

  • Tracer Introduction: Replace the unlabeled medium with a pre-warmed medium containing the optimized concentration of this compound.

  • Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This time may need to be empirically determined.

  • Quenching Metabolism: Aspirate the labeling medium and immediately add an ice-cold quenching solution (e.g., 80% methanol) to halt all enzymatic activity.[7]

  • Metabolite Extraction: Scrape the cells in the quenching solution, transfer to a microcentrifuge tube, and vortex. Incubate at -20°C for at least one hour to precipitate proteins, then centrifuge at high speed.[7]

  • Sample Preparation for MS: Collect the supernatant containing the polar metabolites. Dry the supernatant using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.[7] Derivatization may be required depending on the analytical method (e.g., for GC-MS).

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of target metabolites.

Mandatory Visualization

Mannitol_Metabolism Mannitol_ext This compound (Extracellular) Mannitol_int This compound (Intracellular) Mannitol_ext->Mannitol_int PTS Transporter M1P Mannitol-1-Phosphate-13C6 Mannitol_int->M1P Phosphorylation Fructose Fructose-13C6 Mannitol_int->Fructose Mannitol Dehydrogenase F6P Fructose-6-Phosphate-13C6 M1P->F6P Mannitol-1-Phosphate Dehydrogenase Glycolysis Glycolysis F6P->Glycolysis Fructose->F6P Fructokinase

Caption: D-Mannitol metabolic pathway and its entry into central carbon metabolism.

MFA_Workflow Design 1. Experimental Design (In Silico) Labeling 2. 13C Labeling Experiment Design->Labeling Quenching 3. Quenching & Metabolite Extraction Labeling->Quenching Analysis 4. MS Analysis Quenching->Analysis Estimation 5. Flux Estimation & Statistical Analysis Analysis->Estimation

Caption: A typical workflow for a 13C Metabolic Flux Analysis experiment.

References

D-Mannitol-13C6 Internal Standard Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of D-Mannitol-13C6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to offer troubleshooting strategies for reliable and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of D-Mannitol, where all six carbon atoms are replaced with the heavy isotope, 13C.[1][2] It is widely used as an internal standard in quantitative analysis, particularly in mass spectrometry-based assays like LC-MS/MS.[3][4] Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte (D-Mannitol), allowing it to co-elute chromatographically and experience similar ionization effects. This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[5]

Q2: What are the main advantages of using this compound over other types of internal standards?

A2: The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects in complex biological samples.[5] Since it behaves almost identically to the analyte during sample extraction, chromatography, and ionization, it can effectively normalize for signal suppression or enhancement caused by other components in the sample matrix. Additionally, using this compound can help to overcome issues of baseline contamination from endogenous mannitol, which can be present in biological samples from dietary sources.

Q3: In which analytical techniques is this compound typically used?

A3: this compound is most commonly employed in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[3][4] It can also be used in nuclear magnetic resonance (NMR) spectroscopy for quantitative purposes.

Q4: How should I store this compound solid and its stock solutions?

A4: Solid this compound should be stored in a dry place at room temperature.[6][7] For stock solutions, it is recommended to store them at -20°C for long-term stability. The stability in solution can be affected by pH and temperature, so it is crucial to minimize freeze-thaw cycles and to use appropriate buffers if necessary.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for both D-Mannitol and this compound in my HILIC/amine column chromatography. What could be the cause and how can I fix it?

A: Peak tailing for polar compounds like mannitol is a common issue in liquid chromatography and can lead to inaccurate integration and reduced sensitivity.[8][9]

Potential Causes:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of mannitol, causing tailing.[8]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Add a buffer: Using a mobile phase with a buffer, such as ammonium acetate or ammonium formate, can help to maintain a consistent pH and reduce interactions with silanol groups.[10][11]

    • Adjust pH: Lowering the mobile phase pH can help to suppress the ionization of silanol groups, thereby reducing secondary interactions.[8]

  • Check for Column Overload:

    • Dilute the sample and inject a smaller amount to see if the peak shape improves.

  • Column Maintenance:

    • If the column is old or has been used with many complex samples, consider replacing it. A contaminated guard column can also be a source of peak tailing and should be checked or replaced.

  • Use a Different Column:

    • Consider using a column with a different stationary phase, such as a polystyrene-divinylbenzene-based ion-exchange column, which can offer different selectivity and potentially better peak shape for sugar alcohols.[3]

Issue 2: Signal Instability and Matrix Effects in Mass Spectrometry

Q: My signal for this compound is inconsistent across different samples, and I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds, are a significant challenge in LC-MS/MS analysis of complex samples.[5]

Confirmation of Matrix Effects:

  • Post-column Infusion: Infuse a constant flow of a this compound solution into the MS source while injecting a blank matrix extract. A dip or rise in the signal at the retention time of mannitol indicates ion suppression or enhancement, respectively.

  • Matrix Factor Calculation: Compare the peak area of this compound in a pure solvent with the peak area in a sample matrix spiked at the same concentration. A significant difference indicates the presence of matrix effects.

Mitigation Strategies:

  • Improve Sample Preparation:

    • Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation:

    • Optimize the chromatographic method to better separate mannitol from co-eluting matrix components. This could involve changing the mobile phase gradient, using a different column, or adjusting the flow rate. HILIC columns are often effective for separating polar compounds like mannitol from less polar matrix components.[12]

  • Dilution:

    • Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.

  • Internal Standard Correction:

    • As you are already using this compound, ensure that it is added at the very beginning of the sample preparation process to account for variability in both sample processing and ionization. The ratio of the analyte to the internal standard should remain constant even if matrix effects are present.

Issue 3: Isomeric Interference

Q: I am concerned about potential interference from D-Sorbitol, an isomer of D-Mannitol. How can I ensure the specificity of my assay?

A: D-Sorbitol is a common isomer of D-Mannitol and can interfere with its quantification if not properly separated chromatographically.

Troubleshooting Steps:

  • Chromatographic Resolution:

    • It is crucial to develop a chromatographic method that can baseline-resolve D-Mannitol and D-Sorbitol. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred technique for separating these highly polar isomers.[13][14]

    • A ZIC-HILIC or a ZIC-pHILIC column can provide good separation of mannitol and sorbitol.[13][14]

  • Method Validation:

    • During method validation, run specificity experiments by injecting a solution containing only D-Sorbitol to confirm that there is no peak at the retention time of D-Mannitol.

    • Similarly, analyze samples known to contain high levels of sorbitol to assess any potential interference.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of mannitol using this compound as an internal standard, based on published literature.

Table 1: Linearity and Recovery Data from Various Studies

ParameterMatrixLinearity RangeRecovery (%)Reference
LinearityFood SamplesNot Specified91% (spiked)[3]
LinearityCigarette Filler0.005 - 0.5 µg/mL109% (spiked)[4]
RecoveryBiological SamplesNot Specified>85%Not Specified

Table 2: Stability of D-Mannitol under Different Conditions

ConditionDurationStabilityReference
High Temperature (180°C)24 - 120 hoursSignificant degradation observed[15]
Room Temperature (solution)Not SpecifiedStable[16]
Frozen (-20°C, solution)Long-termGenerally stableGeneral laboratory practice

Note: Specific stability data for this compound solutions is limited in the literature. It is recommended to perform in-house stability studies under your specific experimental conditions (e.g., freeze-thaw cycles, bench-top stability in prepared samples).

Experimental Protocols

Protocol: Quantification of Mannitol in Human Urine using LC-MS/MS

This protocol provides a general framework. It is essential to validate the method in your laboratory.

1. Materials and Reagents:

  • D-Mannitol (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Human Urine (for matrix-matched calibrators and QCs)

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of D-Mannitol and this compound in water.

  • Prepare working standard solutions of D-Mannitol by serial dilution of the stock solution.

  • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 10 µg/mL).

3. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine sample, calibrator, or QC, add 10 µL of the this compound working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: HILIC column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: 90% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 90% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions:

    • D-Mannitol: Precursor ion [M-H]⁻ (m/z 181.1) -> Product ion (e.g., m/z 89.1).

    • This compound: Precursor ion [M-H]⁻ (m/z 187.1) -> Product ion (e.g., m/z 92.1).

    • Note: Product ions should be optimized for your specific instrument.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis:

  • Quantify D-Mannitol by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of D-Mannitol in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add this compound IS urine_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation HILIC Separation supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for mannitol quantification.

Troubleshooting Logic Diagram

troubleshooting_workflow start Poor Analytical Result peak_shape_issue Poor Peak Shape? start->peak_shape_issue signal_issue Signal Instability? peak_shape_issue->signal_issue No check_column Check Column Health & Age peak_shape_issue->check_column Yes accuracy_issue Inaccurate Quantification? signal_issue->accuracy_issue No check_matrix_effects Investigate Matrix Effects signal_issue->check_matrix_effects Yes check_is Verify IS Addition & Concentration accuracy_issue->check_is Yes end Improved Result accuracy_issue->end No optimize_mobile_phase Optimize Mobile Phase (pH, Additives) check_column->optimize_mobile_phase check_overload Check for Sample Overload optimize_mobile_phase->check_overload check_overload->end improve_cleanup Improve Sample Cleanup check_matrix_effects->improve_cleanup optimize_chromatography Optimize Chromatography for Separation improve_cleanup->optimize_chromatography optimize_chromatography->end check_calibration Review Calibration Curve check_is->check_calibration check_isomer_interference Check for Isomeric Interference check_calibration->check_isomer_interference check_isomer_interference->end

Caption: Troubleshooting decision tree for common issues.

References

Improving signal-to-noise for D-Mannitol-13C6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of D-Mannitol-13C6. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound standard weak?

A1: A weak signal for this compound can stem from several factors related to its chemical nature and the analytical method:

  • Poor Ionization Efficiency: Sugar alcohols like mannitol are highly polar and do not ionize efficiently by electrospray ionization (ESI) in their native state. They lack easily ionizable functional groups. Signal is often reliant on the formation of adducts with mobile phase components (e.g., [M+Na]⁺, [M+Cl]⁻) or deprotonation ([M-H]⁻) in negative mode.[1][2]

  • Inappropriate Chromatography: D-Mannitol is poorly retained on traditional reversed-phase (e.g., C18) columns due to its high hydrophilicity.[2] This results in elution near the void volume, where significant ion suppression from the sample matrix can occur.

  • Suboptimal Mass Spectrometer Settings: The instrument parameters, including ionization mode, precursor ion selection, and source settings (voltages, temperatures), may not be optimized for this specific compound.

Q2: What is the best chromatographic method for analyzing this compound?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended method for separating polar compounds like sugar alcohols.[2][3] HILIC columns (e.g., Amide, ZIC-HILIC) use a high organic mobile phase, which promotes the retention of polar analytes and is highly compatible with efficient ESI nebulization. This technique allows for better separation from the sample matrix and improved signal intensity.[2][4]

Q3: How can I minimize matrix effects and background noise?

A3: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common challenge.[5][6] To mitigate this:

  • Effective Sample Preparation: Implement a sample cleanup procedure to remove interfering substances. Methods like protein precipitation for plasma/serum or simple dilution for urine are effective starting points.[7][8]

  • Chromatographic Separation: Use a validated HILIC method to separate this compound from the bulk of the matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: As this compound is itself a stable isotope-labeled compound, it is typically used as an internal standard to quantify its unlabeled counterpart, D-Mannitol.[3][9] If you are optimizing the signal for this compound itself (e.g., for method development), ensure the matrix does not contain interferences at the same mass transition. The use of an appropriate internal standard is crucial to correct for signal variability.[7][10]

Q4: Which ionization mode and precursor ions should I use for this compound?

A4: this compound can be detected in both positive and negative ionization modes. The optimal choice depends on the mobile phase composition and instrument sensitivity.

  • Negative ESI Mode: Detection of the deprotonated molecule [M-H]⁻ or a chloride adduct [M+Cl]⁻ is common.[1][11] This mode often provides a cleaner background.

  • Positive ESI Mode: Detection of a sodium adduct [M+Na]⁺ is frequently used and can be very sensitive.[1][3] Formation of this adduct can be promoted by adding a low concentration of sodium acetate to the mobile phase.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Guide 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) Ratio

This troubleshooting workflow helps identify the root cause of a poor signal for this compound.

G cluster_solutions Potential Solutions start Start: Low S/N Ratio check_ms 1. Verify MS Performance - Run system suitability test - Check instrument calibration start->check_ms check_lc 2. Assess Chromatography - Check mobile phase - Inspect column for blockage - Review peak shape check_ms->check_lc MS OK? check_sample 3. Evaluate Sample Prep - Was IS added correctly? - Is sample diluted properly? - Any signs of precipitation? check_lc->check_sample LC OK? optimize_ms 4. Optimize MS Source - Adjust ESI parameters - Check precursor/product ions - Compare +/- ionization modes check_sample->optimize_ms Sample OK? optimize_lc 5. Optimize LC Method - Adjust gradient - Test different HILIC column - Modify mobile phase additives optimize_ms->optimize_lc Still low? resolved Issue Resolved optimize_ms->resolved optimize_prep 6. Refine Sample Prep - Test different dilution factor - Consider SPE cleanup optimize_lc->optimize_prep Still low? optimize_lc->resolved optimize_prep->resolved

Caption: Troubleshooting workflow for low S/N.

Guide 2: High Signal Variability or Poor Reproducibility

High variability between injections can invalidate quantitative results. Use this guide to improve precision.

Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Preparation Review the entire sample preparation workflow.Ensure precise and consistent pipetting of the sample, internal standard, and precipitation solvent. Use an automated liquid handler if available. Ensure complete vortexing at each step.
Autosampler Issues Check for air bubbles in the syringe and sample loop.Purge the autosampler syringe and lines. Ensure the sample vial has sufficient volume and the correct cap/septum is used.
Column Equilibration HILIC methods can require longer equilibration times than reversed-phase.Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs.
Matrix Effects Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard (like this compound) that co-elutes with the analyte to compensate for variations in ionization.[7][10]
Precipitation in Mobile Phase Mobile phase additives (e.g., salts) may precipitate at high organic concentrations.Ensure mobile phase additives are fully dissolved. Consider reducing the concentration of non-volatile additives.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation of Human Urine

This protocol is a simple "dilute-and-shoot" method suitable for urine samples, which minimizes matrix effects by dilution.

Materials:

  • Human urine sample

  • This compound Internal Standard (IS) stock solution (e.g., 1 mg/mL in water)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and centrifuge

Procedure:

  • Allow urine samples to thaw to room temperature and vortex for 1 minute.

  • Centrifuge the samples at 5000 x g for 5 minutes to pellet any sediment.[7]

  • Prepare a working IS solution by diluting the stock solution in a 90:10 Acetonitrile:Water mixture. The final concentration should be appropriate for the expected analyte concentration range.

  • In a clean microcentrifuge tube, combine 450 µL of the working IS solution with 50 µL of the urine supernatant.[5][12] This represents a 1:10 sample dilution.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins or salts.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HILIC-LC-MS/MS Method for this compound

This protocol provides a robust starting point for the chromatographic separation and mass spectrometric detection of this compound.

G cluster_workflow Analytical Workflow sample Sample Collection + Add this compound (IS) prep Sample Preparation Dilution & Protein Precipitation (Acetonitrile) sample->prep lcms LC-MS/MS Analysis HILIC Column Gradient Elution ESI Source (+/-) MRM Detection prep->lcms data Data Processing Peak Integration Concentration Calculation (using IS) lcms->data

Caption: General experimental workflow.

LC & MS Parameters:

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column Amide or ZIC-HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate
Mobile Phase B 5:95 Acetonitrile:Water + 10 mM Ammonium Acetate
Gradient 95% A (0-1 min), linear ramp to 50% A (1-5 min), hold at 50% A (5-6 min), return to 95% A (6.1 min), re-equilibrate (6.1-9 min)[12]
Flow Rate 0.2 - 0.4 mL/min[12]
Column Temperature 40 °C
Injection Volume 2 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative or Positive (must be optimized)[1]
Scan Type Multiple Reaction Monitoring (MRM)

Optimized MS Parameters & Transitions:

The following table provides typical starting parameters for method development. These must be optimized for your specific instrument.

ParameterNegative ModePositive Mode
Capillary Voltage 2.5 - 3.5 kV3.0 - 4.5 kV
Cone/Fragmentor Voltage 30 - 60 V[1]80 - 120 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Temperature 350 - 550 °C350 - 550 °C
Desolvation Gas Flow 800 - 1000 L/hr800 - 1000 L/hr
Precursor Ion (m/z) 187.1 ([M-H]⁻)211.1 ([M+Na]⁺)
Product Ion (m/z) 112.989.1
Collision Energy (eV) 10 - 20 eV10 - 20 eV

Note: The exact m/z for this compound (MW: 188.13) precursor ions are [M-H]⁻ at 187.1, and [M+Na]⁺ at 211.1. Product ions should be determined by infusing the standard and performing a product ion scan.

References

D-Mannitol-13C6 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of D-Mannitol-13C6 in various laboratory settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] For long-term stability, it is recommended to keep it in a desiccated environment at room temperature.[2]

Q2: What is the general stability of this compound in its solid form?

A2: D-Mannitol is a stable sugar alcohol under normal conditions.[1] Studies on unlabeled D-mannitol have shown it to be stable for up to 5 years at 25°C under dry conditions.[3] this compound is expected to have similar stability. It is a combustible solid and should be kept away from strong oxidizing agents.[1]

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is soluble in water, slightly soluble in methanol, and slightly soluble in Dimethyl Sulfoxide (DMSO).

Q4: What is the expected stability of this compound in aqueous solutions?

Q5: Are there any known degradation pathways for D-Mannitol at high temperatures?

A5: Yes, at temperatures approaching its melting point (167-170°C) and above, D-mannitol can undergo thermal degradation.[4] Studies have shown that when kept melted at 180°C in air, it can lead to mass loss and the formation of volatile and non-volatile species through processes similar to caramelization in sugars.

Troubleshooting Guide

Issue Possible Cause Recommendation
Unexpected peaks in analytical chromatogram of a freshly prepared this compound solution. Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Prepare a blank sample (solvent only) to inject and rule out solvent contamination.
Degradation of the solid material due to improper storage.Ensure that the solid this compound has been stored in a cool, dry place, away from oxidizing agents.
Change in the physical appearance (e.g., color change) of a this compound solution upon heating. Thermal degradation.Avoid prolonged exposure to high temperatures, especially near the melting point. If heating is necessary, consider performing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Difficulty in dissolving this compound in a solvent. Low solubility in the chosen solvent.Refer to the solubility information (soluble in water, slightly soluble in methanol and DMSO). For less soluble solvents, gentle heating and sonication may aid dissolution. However, be mindful of potential thermal degradation at elevated temperatures.
Inconsistent results in experiments using this compound solutions. Solution instability over time.Prepare fresh solutions for each experiment, especially if working with sensitive assays. If solutions need to be stored, they should be kept at 2-8°C and protected from light. A preliminary stability study in the chosen solvent and storage conditions is recommended.

Stability Data Summary

While specific stability data for this compound in different solvents is limited in publicly available literature, the following table provides a general overview based on the properties of D-Mannitol. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.

Solvent Temperature Expected Stability Potential Degradation Products
Water2-8°CHighMinimal degradation expected.
Room Temperature (20-25°C)GoodMinimal degradation expected over short to medium term.
> 60°CModerate to LowPotential for thermal degradation with prolonged heating.
Methanol2-8°CGoodMinimal degradation expected.
Room Temperature (20-25°C)GoodMinimal degradation expected over short to medium term.
DMSO2-8°CGoodMinimal degradation expected.
Room Temperature (20-25°C)GoodMinimal degradation expected over short to medium term.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • High-purity methanol

  • High-purity DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., RI, ELSD, or MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired solvent (water, methanol, or DMSO).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 105°C for 24 hours. Also, heat a solution of this compound at 60°C for 24 hours.

  • Photostability: Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all the stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed and control samples.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to base Base Hydrolysis prep->base Expose to oxidation Oxidative Degradation prep->oxidation Expose to thermal Thermal Degradation prep->thermal Expose to photo Photostability prep->photo Expose to analysis HPLC Analysis acid->analysis Analyze Stressed Samples base->analysis Analyze Stressed Samples oxidation->analysis Analyze Stressed Samples thermal->analysis Analyze Stressed Samples photo->analysis Analyze Stressed Samples data Data Interpretation analysis->data Generate Data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship Factors Influencing this compound Stability cluster_factors Influencing Factors center This compound Stability solvent Solvent Type solvent->center temp Temperature temp->center ph pH ph->center light Light Exposure light->center oxidants Presence of Oxidants oxidants->center

Caption: Key factors that can influence the stability of this compound.

References

Technical Support Center: D-Mannitol-13C6 MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the MS/MS analysis of D-Mannitol-13C6.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in ESI-MS?

A: In electrospray ionization (ESI), D-Mannitol and its isotopic variants can form several types of precursor ions depending on the ion source polarity and mobile phase composition. Sugars and sugar alcohols commonly form adducts with cations or lose a proton.[1][2][3] The molecular weight of this compound is approximately 188.13 g/mol .[4]

Table 1: Common Precursor Ions for D-Mannitol & this compound

Ion TypeD-Mannitol (C6H14O6) Expected m/zThis compound (¹³C6H14O6) Expected m/zPolarityCommon Source
[M-H]⁻181.07187.10NegativeDeprotonation
[M+H]⁺183.09189.11PositiveProtonation
[M+Na]⁺205.07211.09PositiveSodium Adduct
[M+K]⁺221.04227.06PositivePotassium Adduct
[M+Cl]⁻217.04223.07NegativeChloride Adduct[5]

Q2: Why is this compound used as an internal standard?

A: this compound is an ideal stable isotope-labeled internal standard (SIL-IS) for quantifying unlabeled D-Mannitol.[6] Standard (¹²C) mannitol is found in many foods and commercial products, which can lead to high and variable baseline measurements in biological samples.[7][8] The ¹³C₆-labeled version has the same chemical structure and chromatographic retention time as the unlabeled analyte but is clearly distinguishable by its mass-to-charge ratio in a mass spectrometer.[8][9] This allows for more accurate and reliable quantification by correcting for matrix effects, extraction variability, and instrument response.

Q3: What are the typical MRM transitions for D-Mannitol and this compound?

A: Multiple reaction monitoring (MRM) transitions are highly specific to the precursor and product ions. Published methods often utilize negative ion mode for mannitol analysis.[9]

Table 2: Example MRM Transitions for Mannitol Analysis in Negative Ion Mode

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
D-Mannitol181.0589.0[9]
This compound (IS)186.960.9[9]

Q4: Why does my this compound show a complex or unexpected fragmentation pattern?

A: The fragmentation of sugar alcohols like mannitol can be complex and is highly dependent on the instrument conditions. Fragmentation is characterized by neutral losses (such as water) and various cross-ring cleavages.[10][11] The choice of ionization mode (positive vs. negative) and the amount of collision energy applied (CID) significantly influence which product ions are formed and their relative abundances.[2] Negative ion mode CID, for instance, can promote the formation of more cross-ring fragments compared to positive mode.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

G start Start Troubleshooting issue1 Problem: Poor Signal Intensity start->issue1 issue2 Problem: Inconsistent Fragmentation start->issue2 issue3 Problem: Crosstalk / Interference start->issue3 sol1a Check Sample Concentration (Too dilute or ion suppression?) issue1->sol1a sol2a Verify LC Stability (Consistent retention time & peak shape?) issue2->sol2a sol3a Confirm Isotopic Purity of Standard (Check Certificate of Analysis) issue3->sol3a sol1b Optimize Ion Source (e.g., Temperature, Gas Flow, Voltage) sol1a->sol1b sol1c Tune & Calibrate MS (Ensure peak performance) sol1b->sol1c end Resolution sol1c->end sol2b Check MS Parameters (Is Collision Energy stable?) sol2a->sol2b sol2c Evaluate Matrix Effects (Analyze standard in clean solvent vs. matrix) sol2b->sol2c sol2c->end sol3b Improve Chromatographic Separation (Separate from isobaric interferences) sol3a->sol3b sol3c Analyze Blanks (Check for system contamination) sol3b->sol3c sol3c->end G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis prep1 Urine Sample Collection prep2 Dilution with This compound IS prep1->prep2 lc1 Normal Phase HPLC (e.g., CARBOSep CoreGel 87C) prep2->lc1 lc2 Isocratic Mobile Phase (e.g., 5% Methanol/Water + 0.1 mM Ammonium Acetate) lc1->lc2 ms1 Triple Quadrupole MS lc2->ms1 ms2 ESI Source (Negative Mode) ms1->ms2 ms3 MRM Analysis (e.g., 186.9 -> 60.9) ms2->ms3 da1 Peak Integration ms3->da1 da2 Ratio Calculation (Analyte/IS) da1->da2 da3 Quantification via Calibration Curve da2->da3 G Precursor This compound Precursor Ion [M-H]⁻ m/z 187.1 CID Collision-Induced Dissociation (CID) Precursor->CID Product Observed Product Ion m/z 60.9 NeutralLoss Neutral Loss (126.2 Da) Corresponds to loss of a ¹³C₄¹³CH₁₀O₄ fragment CID->Product Fragmentation CID->NeutralLoss

References

Technical Support Center: Optimizing Quenching Methods for D-Mannitol-13C6 Labeled Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quenching methods for metabolomic studies involving D-Mannitol-13C6 labeled cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The primary goal of quenching is to instantly halt all enzymatic and metabolic activity within the cells.[1][2] This ensures that the metabolic profile captured is a true representation of the cellular state at the moment of harvesting, preventing further changes to metabolite concentrations during sample processing.[3][4]

Q2: Why is the choice of quenching method so critical?

A2: The ideal quenching method should rapidly stop metabolism without causing damage to the cell membrane, which can lead to the leakage of intracellular metabolites.[1][5] An inappropriate method can introduce significant bias into the results by altering the very metabolite pools you are trying to measure.

Q3: What are the most common quenching methods?

A3: The most common methods involve the use of cold solutions to rapidly lower the temperature of the cells. These include:

  • Cold Methanol Solutions: Often a mixture of methanol and water (e.g., 60-80% methanol) cooled to -40°C or below.[2][6]

  • Cold Isotonic Solutions: Such as chilled saline (0.9% NaCl) to maintain osmotic balance and minimize cell lysis.[1][5]

  • Liquid Nitrogen: Snap-freezing the entire sample provides the most rapid temperature drop.[1][4]

Q4: Are there any room temperature quenching methods available?

A4: Yes, some methods have been developed for room temperature quenching, often using a solution that simultaneously lyses the cells and denatures enzymes.[7] These can be advantageous for automated systems where handling cold liquids is challenging.[7]

Q5: How does this compound labeling affect the choice of quenching method?

A5: While the fundamental principles of quenching remain the same, the presence of a labeled compound like this compound requires careful consideration. Since D-Mannitol is a sugar alcohol, it is highly water-soluble. Therefore, quenching methods that are prone to causing metabolite leakage, such as pure cold methanol, could result in the loss of your labeled analyte before it can be measured.[1] It is crucial to select a method that preserves the integrity of the cell membrane.

Troubleshooting Guides

Issue 1: Low signal or absence of this compound in the final analysis.

This issue often points to the loss of the labeled metabolite during the quenching and extraction process.

Possible Cause: Metabolite leakage due to cell membrane damage.

Solutions:

  • Switch to a less harsh quenching solvent. If you are using a high concentration of cold methanol, consider switching to a cold isotonic saline solution or a methanol solution with a lower methanol concentration.[5][6]

  • Optimize the temperature. Ensure your quenching solution is sufficiently cold to halt metabolism instantly but avoid extreme temperatures that could cause cellular damage.

  • Minimize contact time. The longer the cells are in contact with the quenching solution, the higher the risk of leakage. Process the samples as quickly as possible after quenching.[8]

Issue 2: High variability between replicate samples.

Inconsistent results can stem from a quenching procedure that is not well-controlled.

Possible Cause: Inconsistent quenching speed or temperature.

Solutions:

  • Standardize the procedure. Ensure that every sample is handled identically, from the time of harvesting to the point of quenching.

  • Use a consistent volume of quenching solution. The ratio of cell culture volume to quenching solution volume should be kept constant.

  • Ensure rapid and uniform mixing. Upon adding the quenching solution, mix the sample immediately to ensure all cells are quenched simultaneously.

Data Presentation: Comparison of Common Quenching Methods

Quenching MethodAdvantagesDisadvantagesBest For
Cold 60% Methanol (-40°C) Widely used and effective at stopping metabolism.[2][8]Can cause leakage of intracellular metabolites, especially in certain cell types.[1][5][8]Robust cell lines where leakage is not a significant concern.
Cold 80% Methanol (-20°C) May reduce metabolite leakage compared to lower methanol concentrations in some cases.[6]Still carries a risk of metabolite leakage.[6]Bacterial cells and some yeast strains.[6]
Cold Isotonic Saline (4°C) Minimizes osmotic shock and reduces metabolite leakage.[5]May not be as effective at instantly halting all metabolic activity as solvent-based methods.Sensitive cell lines or when studying highly soluble metabolites like this compound.[5]
Liquid Nitrogen The fastest method for halting metabolism.[1][4]Can be difficult to handle and may cause cell lysis if not performed correctly. Subsequent separation of intracellular and extracellular components is challenging.[9]Adherent cells that can be directly frozen on the culture plate.
Room Temperature Quenching/Lysis Amenable to automation and avoids handling of cold liquids.[7]May not be as universally effective as cold quenching; requires specific reagents.[7]High-throughput screening applications.

Experimental Protocols

Protocol 1: Cold Isotonic Saline Quenching

This protocol is recommended for studies with this compound labeled cells due to its gentle nature that minimizes metabolite leakage.

Materials:

  • 0.9% NaCl solution, sterile

  • Ice bath

  • Refrigerated centrifuge

Procedure:

  • Prepare a sufficient volume of 0.9% NaCl solution and chill it in an ice bath to 4°C.

  • For adherent cells, aspirate the culture medium and immediately wash the cells twice with the cold saline solution. After the final wash, add cold saline and scrape the cells.

  • For suspension cells, add an excess volume of cold saline to the cell suspension and centrifuge at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a small volume of cold saline.

  • Immediately proceed to the metabolite extraction step.

Protocol 2: Cold Methanol Quenching (60% Methanol)

This is a widely used protocol but should be tested for metabolite leakage with your specific cell line.

Materials:

  • 60% Methanol in water (v/v)

  • Dry ice/ethanol bath or a -40°C freezer

  • Refrigerated centrifuge

Procedure:

  • Prepare the 60% methanol solution and chill it to -40°C.

  • For adherent cells, aspirate the culture medium and immediately add the cold methanol solution to the culture dish. Scrape the cells in the cold methanol.

  • For suspension cells, add the cell suspension to a larger volume of the cold methanol solution (e.g., 1:5 ratio) and vortex briefly.

  • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 5 minutes at -20°C.

  • Quickly remove the supernatant, which contains the extracellular metabolites.

  • The remaining cell pellet is ready for metabolite extraction.

Mandatory Visualizations

Quenching_Workflow cluster_harvesting Cell Harvesting cluster_quenching Quenching cluster_separation Separation cluster_extraction Metabolite Extraction Adherent Adherent Cells Quench_Adherent Aspirate Medium & Add Cold Quenching Solution Adherent->Quench_Adherent Suspension Suspension Cells Quench_Suspension Add Cell Suspension to Cold Quenching Solution Suspension->Quench_Suspension Scrape Scrape Cells Quench_Adherent->Scrape Centrifuge Centrifuge at Low Temperature Quench_Suspension->Centrifuge Extract Proceed to Extraction Protocol Scrape->Extract Centrifuge->Extract

Caption: General workflow for quenching and preparing cells for metabolite extraction.

Quenching_Decision_Tree Start Start: Choose Quenching Method Leakage_Concern Is metabolite leakage a major concern (e.g., for This compound)? Start->Leakage_Concern Cell_Type Cell Type? Leakage_Concern->Cell_Type No Cold_Saline Use Cold Isotonic Saline Leakage_Concern->Cold_Saline Yes Automation Is automation required? Cell_Type->Automation Suspension Liquid_N2 Use Liquid Nitrogen Cell_Type->Liquid_N2 Adherent Cold_Methanol Use Cold Methanol (Test for leakage) Automation->Cold_Methanol No RT_Quench Use Room Temperature Quenching Method Automation->RT_Quench Yes

Caption: Decision tree for selecting an appropriate quenching method.

References

Technical Support Center: Enhanced Detection of D-Mannitol-13C6 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of D-Mannitol-13C6 and its labeled metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental workflows.

Issue Potential Cause Recommended Solution
Low Signal Intensity or Missing Peaks in ¹³C NMR Insufficient sample concentration.[1]Increase the concentration of the solute in the NMR solvent. This can be achieved by using less solvent for the sample mass or employing techniques for highly soluble samples.[1]
Low natural abundance of ¹³C and long relaxation times.[2][3]Increase the number of scans and consider using a shorter pulse width to enhance the signal of quaternary carbons and other carbons without directly attached protons.[1][4]
Sample contains salt, which can degrade probe performance.[5]Use smaller volume tubes or probes with rectangular geometry to improve performance in the presence of salt. ¹³C detection is generally less affected by salt than ¹H detection.[5]
High Background Noise in LC-MS Contamination from solvents, labware, or the instrument itself.Utilize high-purity solvents and meticulously clean all labware. Perform blank injections to identify and eliminate sources of contamination.
Non-biological signals interfering with metabolite detection.Employ techniques like Isotopic Ratio Outlier Analysis (IROA), which uses samples labeled with different ¹³C percentages (e.g., 5% and 95%) to distinguish biological signals from artifacts.[5]
Poor Chromatographic Peak Shape or Resolution Inappropriate column chemistry for polar metabolites like mannitol.For polar metabolites, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent to improve retention and peak shape.[6]
Suboptimal gradient elution program.Optimize the mobile phase gradient to ensure adequate separation of this compound from other metabolites.
Inaccurate Quantification of Labeled Metabolites Isotope impurity of the tracer.[7]While standard quality tracers have minimal impact, for those with higher impurity, it's useful to normalize to the fractional contribution of the tracer.[7]
Incomplete correction for naturally occurring isotopes.[7]It is crucial to correct for the natural abundance of ¹³C and other isotopes to accurately determine the mass isotopologue distribution.[7]
Matrix effects in mass spectrometry.Use a stable isotope-labeled internal standard, ideally a biologically generated ¹³C-labeled mixture from organisms like Pichia pastoris or Saccharomyces cerevisiae, for comprehensive data normalization.[8]

Frequently Asked Questions (FAQs)

1. What is the primary advantage of using this compound over unlabeled D-Mannitol in metabolic studies?

Using this compound allows researchers to trace the metabolic fate of mannitol through various pathways.[9] The incorporated ¹³C atoms act as a label that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enabling the quantification of metabolic fluxes and providing insights into cellular metabolism that are not possible with unlabeled compounds.[9][10] This is particularly useful for avoiding elevated baseline measurements that can occur from mannitol contamination in various foods and commercial products.[11][12][13]

2. Which analytical technique is better for detecting this compound metabolites: NMR or LC-MS?

Both NMR and LC-MS are powerful techniques for analyzing ¹³C-labeled metabolites, and the choice depends on the specific research question.

  • NMR spectroscopy provides detailed positional information about ¹³C labeling within a molecule without the need for derivatization.[10] It is highly effective for identifying unknown compounds and elucidating carbon frameworks, especially with techniques like INADEQUATE.[5][14] However, NMR generally has lower sensitivity compared to MS.[15]

  • LC-MS offers higher sensitivity and is well-suited for untargeted metabolomics and quantifying low-abundance metabolites.[5][15] Techniques like Isotopic Ratio Outlier Analysis (IROA) can help differentiate biological signals from background noise.[5]

3. How can I improve the sensitivity of ¹³C NMR for detecting low-abundance metabolites?

To improve sensitivity in ¹³C NMR, you can:

  • Increase the number of scans: This will improve the signal-to-noise ratio.[4]

  • Use isotopic enrichment: Growing cells on a ¹³C-enriched medium will significantly increase the signal.[5][14]

  • Employ cryogenically cooled probes: These probes can substantially enhance sensitivity.[5]

  • Optimize pulse sequences: Techniques like Nuclear Overhauser Effect (NOE) can enhance signals for carbons attached to protons.[2]

4. What is Metabolic Flux Analysis (MFA) and how does this compound relate to it?

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network.[9][16] By supplying cells with a ¹³C-labeled substrate like this compound and analyzing the labeling patterns in downstream metabolites, MFA can provide a detailed map of cellular metabolism.[7][9] This is invaluable for understanding how diseases or drug treatments alter metabolic pathways.[9]

5. How do I correct for the natural abundance of ¹³C in my mass spectrometry data?

Correcting for the natural abundance of ¹³C (approximately 1.1%) is a critical step for accurate quantification of isotopologue distributions.[7] This is typically done using computational algorithms that subtract the contribution of naturally occurring isotopes from the measured signal. Several software packages and online tools are available for this purpose.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS based Metabolomics

This protocol outlines the steps for extracting metabolites from cultured cells for subsequent LC-MS analysis.

  • Cell Culture and Labeling: Culture cells in a medium containing this compound for a predetermined period to allow for uptake and metabolism.

  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further changes to the metabolome. A common method is to aspirate the culture medium and add a cold quenching solution (e.g., 60% methanol at -20°C).

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Add a solvent mixture for extraction (e.g., methanol:acetonitrile:water, 2:2:1 v/v/v) and vortex thoroughly.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

Protocol 2: General Workflow for ¹³C Metabolic Flux Analysis (MFA)

A generalized workflow for conducting a ¹³C MFA experiment.

  • Experimental Design:

    • Select the appropriate ¹³C tracer, such as [U-¹³C6]-Mannitol.[9]

    • Determine the optimal labeling duration to achieve isotopic steady state.[17]

  • Cell Culture and Isotope Labeling: Culture cells with the ¹³C-labeled substrate.

  • Sample Collection and Metabolite Extraction: Follow a robust quenching and extraction protocol as described in Protocol 1.

  • Analytical Measurement:

    • Analyze the extracted metabolites using GC-MS, LC-MS, or NMR to determine the mass isotopologue distributions (MIDs).[9]

  • Data Analysis and Flux Calculation:

    • Correct the raw data for natural isotope abundance.[7]

    • Use computational software to fit the MIDs to a metabolic network model and estimate the intracellular fluxes.[7][17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Start: Cell Culture with this compound quench Quench Metabolism start->quench extract Metabolite Extraction quench->extract separate Separate Metabolites (LC/GC) extract->separate ms_detect Mass Spectrometry Detection separate->ms_detect nmr_detect NMR Detection separate->nmr_detect data_proc Data Processing & Correction ms_detect->data_proc nmr_detect->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc end end flux_calc->end End: Quantified Metabolic Fluxes

Caption: Experimental workflow for this compound metabolic flux analysis.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms LC-MS Issues start Problem Detected low_signal Low Signal/Missing Peaks start->low_signal high_noise High Background Noise start->high_noise poor_peaks Poor Peak Shape start->poor_peaks check_conc Increase Concentration/Scans low_signal->check_conc check_salt Check for Salt Contamination low_signal->check_salt solution solution check_conc->solution Solution Implemented check_salt->solution Solution Implemented use_iroa Implement IROA high_noise->use_iroa optimize_lc Optimize Chromatography poor_peaks->optimize_lc use_iroa->solution Solution Implemented optimize_lc->solution Solution Implemented

Caption: Troubleshooting logic for common analytical issues.

References

Validation & Comparative

A Comparative Guide to D-Mannitol-13C6 and 13C-Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology in both health and disease. The choice of an appropriate isotopic tracer is fundamental to the success of these studies. While 13C-glucose is the most widely used tracer for elucidating intracellular metabolic pathways, other tracers, such as D-Mannitol-13C6, have specialized applications. This guide provides an objective comparison of this compound and 13C-glucose, supported by experimental data and protocols, to aid researchers in selecting the optimal tracer for their experimental needs.

At a Glance: Key Differences and Applications

The primary distinction between this compound and 13C-glucose lies in their cellular uptake and metabolism. 13C-glucose is actively transported into cells and readily enters central carbon metabolism, making it the gold standard for intracellular MFA.[1][2][3][4] In contrast, D-mannitol is poorly absorbed by most mammalian cells and is largely metabolically inert in humans.[5] This property makes this compound an excellent tracer for specific applications, such as assessing intestinal permeability.[2][3]

FeatureThis compound13C-Glucose
Primary Application Measurement of intestinal permeability and gut transit time.[1][2]Intracellular metabolic flux analysis of central carbon metabolism.[1][2][3][4]
Cellular Uptake Minimal in most mammalian cells.[5]Actively transported into cells via glucose transporters.
Metabolic Fate Largely unmetabolized by host cells; may be fermented by gut microbiota.[1]Enters glycolysis and subsequently other central metabolic pathways.
Typical Biological System Whole organisms (for gut permeability studies).Cell culture, microorganisms, whole organisms.
Analytical Approach Quantification of tracer excretion in urine or breath analysis of microbial metabolites.[1][2][3]Mass spectrometry or NMR analysis of labeled intracellular metabolites.

Metabolic Pathways and Tracer Fate

The metabolic fates of glucose and mannitol are fundamentally different, which dictates their use as tracers.

13C-Glucose: Upon entering the cell, 13C-glucose is phosphorylated and enters glycolysis. The 13C labels are then distributed throughout central carbon metabolism, including the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids. By measuring the isotopic enrichment in these downstream metabolites, researchers can calculate the rates, or fluxes, of the interconnected metabolic reactions.

glucose_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 13C-Glucose_ext 13C-Glucose 13C-Glucose_int 13C-Glucose 13C-Glucose_ext->13C-Glucose_int GLUT Transporter G6P 13C-Glucose-6-P 13C-Glucose_int->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate 13C-Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Biomass Biosynthesis (Amino Acids, Lipids, Nucleotides) PPP->Biomass TCA->Biomass

Fig. 1: Metabolic fate of 13C-glucose in a typical mammalian cell.

This compound: In mammals, D-mannitol is poorly absorbed from the intestine and is not significantly metabolized by host tissues. Its clearance is primarily through renal excretion. This makes it a suitable marker for intestinal permeability; the amount of orally administered mannitol that appears in the urine reflects the extent to which it has passively crossed the intestinal barrier. In the context of the gut, mannitol can be fermented by the resident microbiota.

mannitol_pathway cluster_gut Gastrointestinal Tract cluster_body Systemic Circulation & Excretion Oral_Mannitol Oral this compound Intestinal_Lumen Intestinal Lumen Oral_Mannitol->Intestinal_Lumen Microbiota Gut Microbiota Intestinal_Lumen->Microbiota Absorption Minimal Paracellular Absorption Intestinal_Lumen->Absorption Fermentation Fermentation Microbiota->Fermentation Metabolism Bloodstream Bloodstream Absorption->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Urine Urine (Excretion) Kidneys->Urine

Fig. 2: Metabolic fate of this compound in a mammalian system.

Experimental Protocols

The experimental design for using these two tracers differs significantly, reflecting their distinct applications.

Protocol 1: 13C-Glucose Metabolic Flux Analysis in Cell Culture

This protocol provides a general workflow for a steady-state 13C-MFA experiment.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to ensure all carbon sources are known.

  • Replace the medium with an identical medium containing a known mixture of labeled and unlabeled glucose (e.g., 80% [1-13C]glucose and 20% [U-13C]glucose).[6]

  • Incubate the cells for a sufficient time to reach isotopic steady state. This duration varies depending on the pathways of interest, typically ranging from minutes for glycolysis to several hours for the TCA cycle.

2. Sample Collection and Metabolite Extraction:

  • Quench metabolism rapidly, for example, by adding ice-cold methanol.

  • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

3. Analytical Measurement:

  • Analyze the isotopic labeling patterns of intracellular metabolites, typically proteinogenic amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Use specialized software (e.g., INCA, OpenFLUX) to estimate metabolic fluxes by fitting the measured labeling data to a metabolic network model.

Protocol 2: Intestinal Permeability Assessment with this compound

This protocol outlines a typical procedure for measuring intestinal permeability in human subjects.

1. Subject Preparation:

  • Subjects fast overnight to ensure an empty gastrointestinal tract.

  • A baseline urine sample is collected.

2. Tracer Administration:

  • The subject ingests a solution containing a known amount of this compound, often co-administered with another larger sugar probe like lactulose.

3. Urine Collection:

  • Urine is collected over a defined period, typically 5-6 hours.

4. Sample Analysis:

  • The concentration of this compound in the collected urine is quantified using HPLC-tandem mass spectrometry.

5. Data Interpretation:

  • The percentage of the ingested this compound dose excreted in the urine is calculated. A higher percentage indicates greater intestinal permeability. The use of 13C-mannitol is advantageous as it avoids interference from dietary sources of unlabeled mannitol.[2][5]

Comparative Experimental Workflow

The following diagram illustrates the contrasting workflows for studies using 13C-glucose for intracellular MFA and this compound for permeability assays.

workflow_comparison cluster_glucose 13C-Glucose for Intracellular MFA cluster_mannitol This compound for Permeability Assay G1 Cell Culture in This compound vs 13C-glucose for metabolic flux analysis G2 Isotope Labeling with 13C-Glucose Medium G1->G2 G3 Metabolite Extraction G2->G3 G4 LC/GC-MS Analysis of Intracellular Metabolites G3->G4 G5 Flux Calculation using MFA Software G4->G5 M1 Subject Fasting M2 Oral Administration of This compound M1->M2 M3 Timed Urine Collection M2->M3 M4 LC-MS/MS Analysis of Urine Sample M3->M4 M5 Calculation of Percent Excreted Tracer M4->M5

Fig. 3: Comparison of experimental workflows.

Summary and Conclusion

This compound and 13C-glucose are both valuable isotopic tracers, but they serve distinct purposes in metabolic research.

  • 13C-Glucose is the tracer of choice for intracellular metabolic flux analysis . Its active uptake and integration into central carbon metabolism allow for detailed quantification of pathway activities within the cell.

  • This compound is a specialized tracer for assessing gastrointestinal permeability and transit . Its minimal absorption and metabolism by host cells are key to its utility in these applications.

Researchers should select the tracer that best aligns with their biological question. For elucidating the intricacies of intracellular metabolic networks, 13C-glucose is the appropriate tool. For investigating the integrity of the intestinal barrier, this compound offers a reliable and specific probe. There is currently no evidence to support the use of this compound as a primary tracer for intracellular metabolic flux analysis in the same manner as 13C-glucose.

References

Validating D-Mannitol-13C6 as an internal standard for quantitative proteomics

Author: BenchChem Technical Support Team. Date: November 2025

While D-Mannitol-13C6 is a stable isotope-labeled compound, it is not a validated or appropriate internal standard for quantitative proteomics. The fundamental principle of internal standardization in mass spectrometry-based proteomics dictates that the internal standard should be chemically and physically as similar as possible to the analyte of interest—in this case, proteins or their constituent peptides. D-Mannitol, a sugar alcohol, does not share the chemical properties of amino acids, peptides, or proteins, and therefore cannot adequately account for the variability inherent in a typical proteomics workflow, such as protein extraction, enzymatic digestion, and peptide ionization.

The ideal internal standard in quantitative proteomics co-elutes with the unlabeled analyte and is simultaneously measured by the mass spectrometer, differing only in mass due to isotopic labeling. This allows for accurate normalization of the analyte's signal. For robust and precise protein quantification, several types of internal standards are commonly utilized.

Comparison of Validated Internal Standards for Quantitative Proteomics

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate internal standard is critical for generating accurate and reproducible data. The following table compares the most widely accepted internal standards.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope Labeled (SIL) Protein A full-length protein identical to the target protein but enriched with heavy isotopes (e.g., ¹³C, ¹⁵N).Gold Standard: Accounts for variability in all pre-analytical and analytical steps, including protein extraction, denaturation, digestion, and LC-MS analysis.High cost, complex and time-consuming to produce, and may not be commercially available for all proteins of interest.
Stable Isotope Labeled (SIL) Peptide A synthetic peptide corresponding to a unique tryptic peptide of the target protein, containing one or more heavy isotope-labeled amino acids.Readily available and more cost-effective than SIL proteins. Can be used to quantify multiple proteins in a single experiment.Does not account for variability in protein extraction, denaturation, and digestion efficiency.[1]
Extended SIL Peptide A SIL peptide with additional flanking amino acid residues that correspond to the native protein sequence.Can provide some correction for variability in trypsin digestion efficiency.More expensive to synthesize than standard SIL peptides.
Structural Analogue Protein/Peptide A protein or peptide with a similar structure to the analyte but a different amino acid sequence.Can be a cost-effective option if a suitable analogue is commercially available.[1]Does not perfectly mimic the behavior of the analyte during sample preparation and analysis, potentially leading to less accurate quantification.[1]

Experimental Protocols for Utilizing Internal Standards in Quantitative Proteomics

A typical quantitative proteomics workflow involves several key steps where the choice and application of an internal standard are crucial.

Sample Preparation and Protein Extraction
  • Cell or Tissue Lysis: Biological samples are lysed using appropriate buffers to release the proteins.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Internal Standard Spiking (for SIL Proteins): The SIL protein internal standard is added to the protein extract at a known concentration.

Protein Digestion
  • Reduction and Alkylation: Disulfide bonds in the proteins are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to ensure efficient digestion.

  • Enzymatic Digestion: A protease, most commonly trypsin, is added to digest the proteins into smaller peptides.

  • Internal Standard Spiking (for SIL Peptides): SIL peptide internal standards are added to the peptide mixture at known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Peptide Separation: The peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.

  • Mass Spectrometry: The separated peptides are ionized (typically by electrospray ionization) and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The signal intensities of the native ("light") peptides are compared to their corresponding "heavy" internal standards to determine the relative or absolute quantity of the protein in the original sample.

Visualizing the Quantitative Proteomics Workflow

The following diagrams illustrate the logical flow of a quantitative proteomics experiment and the points at which different types of internal standards are introduced.

experimental_workflow cluster_pre_digestion Protein Level cluster_post_digestion Peptide Level cluster_is Internal Standard Addition Sample Biological Sample ProteinExtract Protein Extract Sample->ProteinExtract Lysis DigestedPeptides Digested Peptides ProteinExtract->DigestedPeptides Digestion LCMS LC-MS/MS Analysis DigestedPeptides->LCMS Data Quantitative Data LCMS->Data SIL_Protein SIL Protein SIL_Protein->ProteinExtract SIL_Peptide SIL Peptide SIL_Peptide->DigestedPeptides

Caption: Workflow for quantitative proteomics showing the addition points for SIL-protein and SIL-peptide internal standards.

logical_relationship cluster_properties Key Properties Analyte Analyte (Protein/Peptide) ChemPhys Chemical & Physical Properties Analyte->ChemPhys SamplePrep Behavior in Sample Prep Analyte->SamplePrep LCMS_Behavior Behavior in LC-MS Analyte->LCMS_Behavior InternalStandard Ideal Internal Standard (e.g., SIL-Protein/Peptide) InternalStandard->ChemPhys Identical InternalStandard->SamplePrep Identical InternalStandard->LCMS_Behavior Identical NonIdealStandard Non-Ideal Standard (e.g., this compound) NonIdealStandard->ChemPhys Dissimilar NonIdealStandard->SamplePrep Dissimilar NonIdealStandard->LCMS_Behavior Dissimilar

Caption: Logical relationship between an analyte and ideal vs. non-ideal internal standards in proteomics.

References

A Comparative Analysis of D-Mannitol-13C6 and Other Sugar Alcohol Tracers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is a critical decision that can significantly impact the outcomes of metabolic studies. This guide provides a comparative analysis of D-Mannitol-13C6 and other commonly used sugar alcohol tracers, including D-Sorbitol-13C6, Xylitol-13C, and Erythritol-13C. By examining their metabolic fates, experimental applications, and analytical considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific research needs.

Introduction to Sugar Alcohol Tracers

Stable isotope-labeled sugar alcohols are invaluable tools for tracing the flux through various metabolic pathways. Their structural similarity to endogenous sugars and their distinct metabolic routes make them ideal for investigating cellular metabolism, particularly in the context of the polyol pathway and related processes. This compound, a fully labeled six-carbon sugar alcohol, is frequently employed to study carbohydrate metabolism, osmotic stress, and the absorption and disposition of sugar alcohols.[1] This guide provides a comparative overview of this compound and other key sugar alcohol tracers.

Comparative Data of Sugar Alcohol Tracers

Direct head-to-head comparative studies of the 13C-labeled tracers are limited in the scientific literature. However, the metabolic characteristics of the unlabeled sugar alcohols provide a strong basis for comparing the expected performance of their labeled counterparts as tracers. The following table summarizes key metabolic parameters for mannitol, sorbitol, xylitol, and erythritol.

FeatureD-MannitolD-SorbitolXylitolErythritol
Primary Metabolic Pathway Primarily excreted unchanged; minimal metabolism.[2]Polyol Pathway (converted to fructose).[3]Pentose Phosphate Pathway.[4]Primarily excreted unchanged; minimal metabolism.[5]
Cellular Uptake Slow, passive diffusion.Facilitated transport and passive diffusion.Facilitated transport.Rapid, passive diffusion.[5]
Primary Site of Metabolism Minimally metabolized.Liver, seminal vesicles, nerve cells.[3]Liver.[4]Minimally metabolized.
Urinary Excretion (Unchanged) High (~87% after IV administration).[2]Low.Low.Very High (~90%).[5]
Key Enzyme(s) in Metabolism N/A (minimal metabolism)Sorbitol Dehydrogenase.[3]Xylitol Dehydrogenase.N/A (minimal metabolism)
Potential for Off-Target Effects Osmotic effects at high concentrations.Can perturb the NAD+/NADH ratio.[3]Can influence the Pentose Phosphate Pathway.[4]Generally well-tolerated.[5]

Metabolic Pathways and Their Tracing

Understanding the metabolic pathways of each sugar alcohol is crucial for interpreting tracer experiments.

D-Mannitol and D-Sorbitol: The Polyol Pathway

D-Sorbitol is a key intermediate in the polyol pathway, where it is synthesized from glucose by aldose reductase and subsequently converted to fructose by sorbitol dehydrogenase. D-Mannitol is an isomer of sorbitol and its metabolism is closely linked to this pathway, although it is a poorer substrate for the enzymes involved.[3] Tracing with D-Sorbitol-13C6 allows for the direct measurement of flux through the polyol pathway, which is implicated in diabetic complications.[6] this compound can be used to study the transport and minimal metabolism of this sugar alcohol, often in comparison to sorbitol.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH AldoseReductase Aldose Reductase SorbitolDehydrogenase Sorbitol Dehydrogenase

Polyol Pathway for Sorbitol Metabolism.
Xylitol: The Pentose Phosphate Pathway

Xylitol is a five-carbon sugar alcohol that is primarily metabolized in the liver, where it enters the pentose phosphate pathway (PPP).[4] It is converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the PPP. 13C-labeled xylitol is therefore an excellent tracer for studying the flux and regulation of the PPP, a crucial pathway for nucleotide synthesis and redox balance.

Xylitol_Metabolism Xylitol Xylitol DXylulose D-Xylulose Xylitol->DXylulose Xylitol Dehydrogenase DXylulose5P D-Xylulose-5-Phosphate DXylulose->DXylulose5P Xylulokinase PPP Pentose Phosphate Pathway DXylulose5P->PPP XylitolDehydrogenase Xylitol Dehydrogenase Xylulokinase Xylulokinase

Metabolic entry of Xylitol into the Pentose Phosphate Pathway.
Erythritol: Minimal Metabolism

Erythritol, a four-carbon sugar alcohol, is unique among the common polyols in that it is largely not metabolized in the human body.[5] It is rapidly and efficiently absorbed from the small intestine and excreted unchanged in the urine.[5] This property makes 13C-labeled erythritol a useful tracer for studies of intestinal permeability and renal function, as its appearance in urine directly reflects these processes without the confounding factor of metabolic conversion.

Erythritol_Fate IngestedErythritol Ingested Erythritol SmallIntestine Small Intestine IngestedErythritol->SmallIntestine Bloodstream Bloodstream SmallIntestine->Bloodstream Rapid Absorption Kidneys Kidneys Bloodstream->Kidneys Urine Urine (Excreted Unchanged) Kidneys->Urine

Pharmacokinetic fate of ingested Erythritol.

Experimental Protocols

The following is a generalized protocol for a stable isotope tracer experiment using 13C-labeled sugar alcohols in cultured cells. This protocol is based on methodologies for D-Sorbitol-13C6 and can be adapted for other tracers.[7]

Objective: To trace the metabolic fate of a 13C-labeled sugar alcohol in a specific cell line.
Materials:
  • This compound, D-Sorbitol-13C6, or other 13C-labeled sugar alcohol of interest.

  • Cell line of interest.

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640).

  • Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled sugars.

  • Phosphate-buffered saline (PBS).

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C).

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.

Experimental Workflow:

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Isotope Labeling cluster_quenching Metabolite Extraction cluster_analysis Analysis CellCulture 1. Culture cells to desired confluency MediumChange 2. Wash with PBS and switch to tracer-free medium CellCulture->MediumChange AddTracer 3. Add medium containing 13C-labeled sugar alcohol MediumChange->AddTracer Incubate 4. Incubate for a defined time course AddTracer->Incubate Wash 5. Rapidly wash cells with cold PBS Incubate->Wash Quench 6. Quench metabolism with cold extraction solvent Wash->Quench Collect 7. Scrape and collect cell lysate Quench->Collect Centrifuge 8. Centrifuge to pellet debris Collect->Centrifuge Analyze 9. Analyze supernatant by LC-MS or GC-MS Centrifuge->Analyze Data 10. Quantify 13C enrichment in metabolites Analyze->Data

General workflow for a sugar alcohol tracer experiment.
Detailed Steps:

  • Cell Culture: Plate cells and grow them to approximately 80% confluency.

  • Medium Exchange: Gently wash the cells twice with PBS. Replace the standard medium with a medium containing dialyzed FBS but without the sugar alcohol tracer. This step helps to deplete intracellular pools of unlabeled metabolites.

  • Tracer Addition: After a pre-incubation period (e.g., 1-2 hours), replace the medium with fresh medium containing the desired concentration of the 13C-labeled sugar alcohol tracer (e.g., 5-10 mM).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of tracer incorporation.

  • Metabolite Quenching and Extraction: At each time point, rapidly wash the cells with ice-cold PBS. Immediately add ice-cold 80% methanol to quench all enzymatic activity and extract metabolites.

  • Sample Collection: Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Analysis: Transfer the supernatant to a new tube for analysis by LC-MS or GC-MS to determine the isotopic enrichment in the sugar alcohol and its downstream metabolites.

Conclusion

The choice of a sugar alcohol tracer depends heavily on the specific metabolic pathway under investigation. This compound and Erythritol-13C are excellent tracers for studying transport and excretion with minimal metabolic interference. D-Sorbitol-13C6 is the tracer of choice for quantifying flux through the polyol pathway. 13C-Xylitol provides a direct window into the pentose phosphate pathway. By understanding the unique metabolic fates of these sugar alcohols, researchers can design more precise and informative experiments to unravel the complexities of cellular metabolism.

References

A Comparative Guide to Metabolic Flux Analysis: D-Mannitol-13C6 vs. Conventional Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is paramount to understanding cellular physiology and identifying novel therapeutic targets. 13C-Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique for these quantitative insights. The choice of an isotopic tracer is a critical determinant of the accuracy and precision of the flux estimations. This guide provides a comprehensive comparison of D-Mannitol-13C6 with conventional tracers like 13C-glucose and 13C-glutamine, supported by experimental considerations and metabolic pathway diagrams.

Comparison of Isotopic Tracers for Metabolic Flux Analysis

The selection of a 13C-labeled substrate is a pivotal step in designing an MFA experiment and significantly influences the precision of the resulting flux estimations.[1] The most commonly employed tracers are isotopes of glucose and glutamine, which are central to the primary carbon and nitrogen metabolism in most organisms. This compound, a labeled sugar alcohol, presents a valuable alternative or complementary tracer for investigating specific metabolic pathways and organisms.

TracerPrimary Metabolic Pathways TracedKey ApplicationsAdvantagesLimitations
This compound Mannitol metabolism, pentose phosphate pathway, glycolysis (in organisms that metabolize mannitol)- Probing microbial metabolism of alternative carbon sources.- Measuring physiological parameters like oral-cecal transit time.[2][3]- Specific for organisms that can utilize mannitol as a carbon source.- Not metabolized by mammalian cells, making it a good tracer for gut microbiota metabolism.[2]- Limited utility in mammalian cell culture MFA for central carbon metabolism.- Fewer established protocols and computational models compared to glucose/glutamine tracers.
[U-13C6]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, biosynthesis of amino acids, nucleotides, and lipids- Global analysis of central carbon metabolism.- Standard tracer for MFA in a wide range of organisms.[4]- Enters central metabolism at the top of glycolysis, providing widespread labeling.- Well-established protocols and extensive literature.[5]- In complex systems, the labeling patterns can be difficult to resolve for specific pathways without parallel labeling experiments.
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)- High precision for estimating fluxes in the upper part of central metabolism, particularly the PPP.[6]- The specific labeling pattern provides strong constraints for resolving fluxes around the glucose-6-phosphate node.- Less effective for tracing carbon deep into the TCA cycle and biosynthetic pathways compared to uniformly labeled glucose.
[U-13C5]Glutamine TCA cycle, anaplerosis, amino acid metabolism- Investigating glutaminolysis and the role of glutamine in TCA cycle replenishment.[6]- Directly traces the entry of glutamine-derived carbon into the TCA cycle, providing high resolution for anaplerotic and cataplerotic fluxes.- Primarily labels the TCA cycle and related pathways; provides limited information on glycolytic fluxes.

Experimental Protocols

A generalized protocol for a 13C-Metabolic Flux Analysis experiment is outlined below. Specific steps, particularly the choice of tracer and labeling duration, should be optimized based on the biological system and research question.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density and culture in standard growth medium to allow for adaptation.

  • Medium Preparation: Prepare a labeling medium using a base medium devoid of the carbon source to be traced (e.g., glucose-free DMEM). Supplement this medium with the desired 13C-labeled tracer, such as this compound, at a known concentration. Other essential nutrients should be included, potentially from dialyzed fetal bovine serum to minimize interference from unlabeled sources.

  • Isotope Labeling:

    • Remove the standard growth medium from the cells.

    • Wash the cells with phosphate-buffered saline (PBS) to remove residual unlabeled medium.

    • Add the pre-warmed labeling medium containing the 13C tracer to the cells.

    • Incubate the cells for a duration sufficient to achieve an isotopic steady state, where the labeling of intracellular metabolites becomes constant. This time needs to be determined empirically for each cell type and experimental condition.[7]

Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly aspirate the labeling medium and add an ice-cold quenching solution (e.g., 80% methanol).

  • Cell Lysis and Metabolite Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Centrifuge at a high speed at 4°C to pellet cell debris. The supernatant contains the polar metabolites.

  • Drying: Dry the metabolite-containing supernatant using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Analytical Measurement of Isotopic Labeling

The distribution of 13C in downstream metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For GC-MS analysis, a derivatization step is often required to increase the volatility of polar metabolites.

  • Derivatization (for GC-MS):

    • Add methoxyamine hydrochloride in pyridine to the dried metabolite extract to protect carbonyl groups. Incubate as required.

    • Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to derivatize hydroxyl and amine groups. Incubate as required.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC-MS vial.

    • Inject the sample into the GC-MS system. An appropriate temperature gradient is used to separate the metabolites.

    • The mass spectrometer is operated in full scan mode to identify metabolites and in selective ion monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.

Computational Flux Estimation

The measured mass isotopomer distributions are used in computational models to estimate intracellular metabolic fluxes.[8]

  • Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed.

  • Flux Estimation Software: Software packages such as INCA, Metran, or 13CFLUX are used to fit the experimental labeling data to the metabolic model.[5][8]

  • Statistical Analysis: The software performs an optimization to find the set of metabolic fluxes that best explains the measured labeling patterns, providing flux values and their confidence intervals.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams illustrate the metabolic fate of D-mannitol and the general workflow of a 13C-MFA experiment.

experimental_workflow Experimental Workflow for 13C-Metabolic Flux Analysis cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase cell_culture 1. Cell Culture & Adaptation isotope_labeling 2. Isotopic Labeling (e.g., with this compound) cell_culture->isotope_labeling quenching 3. Quenching Metabolism isotope_labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Derivatization (for GC-MS) extraction->derivatization ms_analysis 6. GC-MS/LC-MS Analysis derivatization->ms_analysis data_processing 7. Data Processing (Mass Isotopomer Distributions) ms_analysis->data_processing flux_estimation 8. Flux Estimation (Software like INCA, Metran) data_processing->flux_estimation statistical_analysis 9. Statistical Analysis (Goodness-of-fit, Confidence Intervals) flux_estimation->statistical_analysis

Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

mannitol_metabolism D-Mannitol Metabolism in Microorganisms mannitol_ext This compound (extracellular) mannitol_int This compound (intracellular) mannitol_ext->mannitol_int Transport m1p Mannitol-1-P-13C6 mannitol_int->m1p Mannitol-1-P Dehydrogenase (NADH -> NAD+) fructose Fructose-13C6 mannitol_int->fructose Mannitol Dehydrogenase (NAD+ -> NADH) f6p Fructose-6-P-13C6 m1p->f6p Mannitol-1-P Phosphatase glycolysis Glycolysis f6p->glycolysis ppp Pentose Phosphate Pathway f6p->ppp fructose->f6p Hexokinase (ATP -> ADP)

References

A Head-to-Head Comparison of D-Mannitol-13C6 and Deuterated Mannitol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of isotopically labeled mannitol.

In the realm of metabolic research, pharmacokinetic studies, and quantitative analysis, stable isotope-labeled compounds are indispensable tools. D-Mannitol, a six-carbon sugar alcohol, is frequently utilized in various research applications, from a probe for intestinal permeability to a therapeutic agent for reducing intracranial pressure. When tracking the fate of mannitol in biological systems, researchers often turn to its isotopically labeled analogues: D-Mannitol-13C6 and deuterated mannitol. The choice between these two options is not trivial and can significantly impact experimental outcomes and data interpretation. This guide provides an objective, data-driven comparison of this compound and deuterated mannitol to aid in making an informed decision for your specific research needs.

At a Glance: Key Performance Differences

The selection of an appropriate isotopic label hinges on several factors, including the analytical method employed, the biological system under investigation, and the desired level of quantitative accuracy. The following table summarizes the critical distinctions between this compound and deuterated mannitol.

FeatureThis compoundDeuterated MannitolRationale & Implications
Isotopic Stability High. The 13C label is integrated into the carbon backbone and is not susceptible to exchange under typical experimental conditions.[1][2]Variable. Deuterium atoms, particularly those on hydroxyl groups, can exchange with protons in the solvent, leading to label loss and inaccurate quantification.[1] Careful selection of non-exchangeable deuteration sites is crucial.For long-term studies or experiments involving harsh sample processing, 13C labeling offers superior reliability.
Chromatographic Behavior Co-elutes with unlabeled mannitol. The small mass difference has a negligible effect on retention time.[1][2]May exhibit a different retention time than unlabeled mannitol in liquid chromatography (LC) and gas chromatography (GC).[1][3]Co-elution is critical for accurate quantification using mass spectrometry, as it ensures that the analyte and internal standard experience the same matrix effects.[2]
Kinetic Isotope Effect (KIE) Negligible. The 8% mass increase from 12C to 13C results in a minimal KIE.[4][5]Significant. The 100% mass increase from 1H to 2H can lead to slower enzymatic reactions and altered metabolic rates.[4][5][6]For studies investigating metabolic pathways and reaction kinetics, 13C-labeled mannitol provides a more accurate representation of the natural compound's behavior.
Mass Spectrometry (MS) Analysis Provides a clear mass shift of +6 Da from the unlabeled compound.Mass shift depends on the number of deuterium atoms. Can be more susceptible to isotopic scrambling or loss during ionization.[1]The clean and predictable mass shift of this compound simplifies data analysis and reduces the risk of analytical interference.
Synthesis & Cost Generally more complex and expensive to synthesize.[7]Typically less expensive and synthetically more straightforward to produce.[2][7]Budgetary constraints may favor the use of deuterated mannitol, but this must be weighed against the potential for compromised data quality.
Purity High isotopic purity (typically >99 atom % 13C) is commercially available.[8]Isotopic purity can vary, and the presence of unlabeled or partially labeled species may be higher.High isotopic purity is essential for minimizing background signal and ensuring accurate quantification.

Delving Deeper: Experimental Considerations

The choice between this compound and deuterated mannitol extends beyond their inherent physicochemical properties. The specific experimental design and analytical methodology will heavily influence which tracer is more suitable.

Metabolic Flux and Tracer Studies

In studies aiming to elucidate metabolic pathways and quantify flux rates, the stability and biological equivalence of the tracer are paramount. This compound is the superior choice in this context. Its chemical properties are identical to natural mannitol, ensuring it is processed by enzymes and transport systems in the same manner.[8] The negligible kinetic isotope effect of 13C ensures that the measured metabolic rates accurately reflect the in vivo processes. Conversely, the significant KIE associated with deuterated compounds can lead to an underestimation of metabolic flux.[4][6]

Experimental Protocol: Assessing Intestinal Permeability using this compound and LC-MS/MS

This protocol outlines a typical workflow for a clinical research study investigating intestinal permeability.

  • Subject Preparation: Subjects fast overnight for at least 8 hours.

  • Tracer Administration: A pre-weighed dose of this compound (e.g., 1 gram) is dissolved in water and ingested by the subject.

  • Urine Collection: All urine is collected over a defined period (e.g., 6 hours). The total volume is recorded.

  • Sample Preparation:

    • An aliquot of urine is taken.

    • An internal standard (e.g., a known amount of deuterated mannitol) is added.

    • The sample is centrifuged to remove particulates.

    • The supernatant is diluted as necessary for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separation is performed on a hydrophilic interaction liquid chromatography (HILIC) column to retain the polar mannitol molecules. An isocratic mobile phase is typically used.

    • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

      • MRM transition for this compound: Precursor ion [M+Na]+ at m/z 209.1 -> Product ion at a specific m/z.

      • MRM transition for the internal standard (e.g., D-Mannitol-d2): Precursor ion [M+Na]+ at m/z 207.1 -> Product ion at a specific m/z.

  • Data Analysis: The concentration of this compound in the urine is determined by comparing its peak area to that of the internal standard. The total amount excreted is calculated based on the urine volume. The percentage of the ingested dose recovered in the urine is then calculated to assess intestinal permeability.

Pharmacokinetic (PK) Studies

In PK studies, this compound serves as an excellent tracer to monitor the absorption, distribution, metabolism, and excretion (ADME) of mannitol.[8] Its co-elution with unlabeled mannitol allows for the use of the unlabeled compound as a carrier, which can be particularly useful when administering low doses of the labeled tracer. The stability of the 13C-label ensures that the detected signal accurately represents the intact molecule.

Quantitative Analysis and Internal Standards

When used as an internal standard for quantifying endogenous or administered unlabeled mannitol, this compound is the gold standard.[8] Its identical chromatographic behavior to the analyte ensures that it compensates for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision.[2] While deuterated mannitol can be used as an internal standard, the potential for chromatographic separation from the unlabeled analyte can compromise accuracy, as it may not experience the same degree of ion suppression or enhancement in the mass spectrometer.[2]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate key workflows and decision-making processes.

experimental_workflow Experimental Workflow for a Tracer Study cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Tracer_Selection Select Tracer (this compound or Deuterated Mannitol) Dose_Prep Prepare and Administer Dose Tracer_Selection->Dose_Prep Bio_Sample Collect Biological Samples (e.g., Urine, Plasma) Dose_Prep->Bio_Sample Sample_Proc Sample Processing (e.g., Extraction, Derivatization) Bio_Sample->Sample_Proc LC_MS LC-MS/MS Analysis Sample_Proc->LC_MS Quant Quantification LC_MS->Quant PK_Analysis Pharmacokinetic Modeling / Metabolic Flux Analysis Quant->PK_Analysis

Caption: A generalized workflow for conducting a tracer study using isotopically labeled mannitol.

decision_tree Choosing Between this compound and Deuterated Mannitol Start Start: Select a Mannitol Tracer Question1 Is high quantitative accuracy critical? Start->Question1 Question2 Is the study focused on metabolic pathways or kinetics? Question1->Question2 No Use_13C6 Use this compound Question1->Use_13C6 Yes Question3 Are budgetary constraints the primary concern? Question2->Question3 No Question2->Use_13C6 Yes Question3->Use_13C6 No Use_Deuterated Consider Deuterated Mannitol (with careful validation) Question3->Use_Deuterated Yes

Caption: A decision tree to guide the selection of the appropriate mannitol tracer.

Conclusion

In the head-to-head comparison, this compound emerges as the superior choice for most research applications that demand high accuracy, precision, and biological relevance. Its isotopic stability, co-elution with the native compound, and negligible kinetic isotope effect make it the preferred tracer for metabolic flux analysis, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. While deuterated mannitol presents a more cost-effective option, researchers must be cognizant of its potential drawbacks, including isotopic instability and altered chromatographic and metabolic behavior. When using deuterated mannitol, thorough validation is essential to ensure the reliability of the experimental data. Ultimately, the selection of the appropriate isotopically labeled mannitol should be a deliberate decision based on a comprehensive understanding of the research question and the analytical demands of the study.

References

Literature review of D-Mannitol-13C6 applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, D-Mannitol-13C6 emerges as a valuable tool in specific diagnostic and research applications. This stable isotope-labeled sugar alcohol offers distinct advantages over its unlabeled counterpart, particularly in the assessment of intestinal permeability. This guide provides a comprehensive review of this compound's applications and limitations, comparing its performance with alternative methods and supported by experimental data.

Core Applications and Performance

This compound is primarily utilized in two main areas: the assessment of intestinal permeability and as a metabolic tracer in research settings. Its application in breath tests for conditions like Small Intestinal Bacterial Overgrowth (SIBO) is less established.

Intestinal Permeability Assessment

The most well-documented application of this compound is in the dual-sugar absorption test for intestinal permeability. This test assesses the integrity of the intestinal barrier by measuring the urinary excretion of two non-metabolized sugars: a monosaccharide (like mannitol) that permeates the intestinal wall transcellularly, and a disaccharide (like lactulose) that passes through paracellularly (between cells). An increased ratio of lactulose to mannitol in the urine suggests compromised intestinal barrier function, often referred to as "leaky gut."

Key Advantage: The primary benefit of using this compound over the more common, unlabeled D-Mannitol lies in its ability to circumvent the issue of baseline contamination.[1][2] Unlabeled mannitol is naturally present in various foods and can be produced by gut microbiota, leading to inaccurately high baseline levels in urine and confounding test results.[2] this compound, being isotopically labeled, can be distinguished from endogenous and dietary mannitol using mass spectrometry, thus providing a much cleaner and more accurate measurement of intestinal absorption.[1][2] Studies have shown that baseline contamination with 13C-Mannitol is approximately 20-fold lower than with 12C-Mannitol.[1][2]

Alternative Methods: The primary alternative is the conventional lactulose/mannitol test using unlabeled mannitol. Other sugars like rhamnose and sucralose can also be used in combination to assess gut permeability.[3]

Table 1: Comparison of this compound and Unlabeled D-Mannitol for Intestinal Permeability Testing

FeatureThis compoundUnlabeled D-Mannitol
Principle Measures transcellular uptake of an orally administered, stable isotope-labeled sugar alcohol.Measures transcellular uptake of an orally administered sugar alcohol.
Accuracy High, due to minimal baseline contamination from diet and endogenous production.[1][2]Lower, susceptible to interference from dietary and endogenous mannitol.[2]
Analytical Method High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is required to differentiate the 13C isotope.[2][3]Can be measured by various methods, including HPLC with pulsed amperometric detection (HPLC-PAD) or mass spectrometry.
Cost Higher, due to the synthesis of the stable isotope-labeled compound.Lower, as it is a readily available sugar alcohol.
Availability Available from specialized chemical suppliers.Widely available.
Metabolic Tracer

In metabolic research, stable isotopes like 13C are invaluable for tracing the fate of molecules through various biochemical pathways. This compound can theoretically be used to study carbohydrate metabolism, particularly pathways involving sugar alcohols.[4] By tracking the 13C label, researchers can elucidate metabolic fluxes and identify alterations in metabolic pathways associated with diseases such as cancer or inborn errors of metabolism.[5][6][7]

Limitations and Alternatives: While theoretically useful, the application of this compound as a metabolic tracer is not as widespread as that of other 13C-labeled substrates like [U-13C]glucose or [U-13C]glutamine. These are central molecules in cellular metabolism and provide broader insights into glycolysis, the TCA cycle, and amino acid metabolism.[5] The metabolism of mannitol is more restricted, limiting the scope of pathways that can be investigated with a this compound tracer. A significant limitation for all stable isotope tracing studies is the requirement for sophisticated and expensive analytical equipment, such as mass spectrometers or NMR spectrometers, and the complexity of data analysis.[8]

Table 2: Comparison of this compound with Other 13C-Labeled Metabolic Tracers

TracerPrimary Metabolic Pathways TracedCommon ApplicationsKey AdvantagesKey Limitations
This compound Sugar alcohol metabolism, polyol pathway.Limited specific applications documented. Theoretically useful for studying disorders of polyol metabolism.Can specifically probe mannitol-related pathways.Limited scope of metabolic pathways investigated compared to central carbon tracers. Not widely used, so established protocols are scarce.
[U-13C]glucose Glycolysis, Pentose Phosphate Pathway, TCA cycle, biosynthesis of amino acids, nucleotides, and lipids.Cancer metabolism, diabetes research, neuroscience.Traces central carbon metabolism, providing a global view of cellular metabolic activity.Can be rapidly metabolized, making it challenging to trace through slower pathways.
[U-13C]glutamine TCA cycle anaplerosis, amino acid metabolism, nucleotide synthesis.Cancer metabolism, immunology.Crucial for understanding how cells replenish TCA cycle intermediates and synthesize nitrogen-containing compounds.Does not directly trace glycolytic pathways.
Breath Test for Small Intestinal Bacterial Overgrowth (SIBO)

Breath tests are non-invasive diagnostic tools used to detect SIBO. The principle involves administering a substrate that is fermented by bacteria in the small intestine, leading to the production of gases like hydrogen and methane, which are then measured in the exhaled breath.

Current Status: While glucose and lactulose are the standard substrates for SIBO breath tests, there is currently no established or widely used breath test that utilizes this compound.[9][10] The rationale for using a 13C-labeled substrate would be to measure the production of 13CO2 in the breath, which could indicate bacterial metabolism of the mannitol. A 13C-Xylose breath test has been explored for diagnosing SIBO in children.[11] However, the clinical utility and protocols for a this compound breath test have not been documented in the reviewed literature.

Experimental Protocols

Intestinal Permeability Test using this compound and Lactulose

This protocol is based on methodologies described in clinical studies.[2][12]

1. Patient Preparation:

  • Overnight fast (at least 8 hours).

  • Avoidance of non-essential medications and supplements for a specified period before the test.

  • A baseline urine sample is collected before the test solution is administered.

2. Test Solution Administration:

  • A solution containing a precisely measured amount of this compound (e.g., 1g) and lactulose (e.g., 5g) dissolved in water is ingested by the patient.

3. Urine Collection:

  • Urine is collected over a specified period, typically 5 to 6 hours post-ingestion.[1][12] Some studies have explored shorter collection periods of 2 hours.[12]

  • The total volume of urine is measured, and an aliquot is stored frozen until analysis.

4. Sample Analysis:

  • Urinary concentrations of this compound and lactulose are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2]

  • The percentage of the ingested dose of each sugar excreted in the urine is calculated.

  • The lactulose to this compound ratio (LMR) is then determined.

Visualizing Experimental Workflows and Pathways

Intestinal Permeability Test Workflow

G cluster_prep Patient Preparation cluster_admin Test Administration cluster_collection Sample Collection cluster_analysis Analysis prep1 Overnight Fasting prep2 Medication Restriction prep1->prep2 prep3 Baseline Urine Collection prep2->prep3 admin1 Ingestion of this compound & Lactulose Solution prep3->admin1 collect1 Timed Urine Collection (e.g., 0-6 hours) admin1->collect1 analysis1 HPLC-MS/MS Analysis collect1->analysis1 analysis2 Quantification of Urinary Sugars analysis1->analysis2 analysis3 Calculation of Lactulose/Mannitol Ratio analysis2->analysis3 G mannitol_c13 This compound (Administered) cell Cell mannitol_c13->cell pathway Metabolic Pathways (e.g., Polyol Pathway) cell->pathway metabolites 13C-Labeled Metabolites pathway->metabolites analysis Mass Spectrometry Analysis metabolites->analysis flux Metabolic Flux Quantification analysis->flux

References

Benchmarking D-Mannitol-13C6: A Comparative Guide to Internal Standards in Polar Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of polar metabolites. This guide provides an objective comparison of D-Mannitol-13C6 against other commonly used internal standards, supported by experimental data and detailed methodologies to aid in the selection of the most suitable standard for your analytical needs.

In the realm of quantitative metabolomics, particularly when analyzing polar compounds like sugar alcohols, the use of a stable isotope-labeled internal standard (IS) is crucial. These standards, which are chemically identical to the analyte of interest but mass-shifted due to isotopic enrichment, are added to samples at a known concentration. They co-elute with the target analyte and experience similar effects during sample preparation, chromatography, and mass spectrometry, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response. Among the available options, fully carbon-13 (¹³C) labeled standards are often preferred over deuterated counterparts as they exhibit greater chemical stability and are less likely to show chromatographic shifts relative to the native analyte.

This guide focuses on the performance of this compound, a widely used internal standard for polar metabolites, and benchmarks it against two other relevant ¹³C-labeled sugar alcohol standards: D-Sorbitol-13C6 and Ribitol-13C5.

Comparative Performance of Internal Standards

The ideal internal standard should exhibit excellent linearity over a wide concentration range, high reproducibility with low coefficients of variation (CV%), and consistent recovery across different sample matrices. The following tables summarize the performance characteristics of this compound, D-Sorbitol-13C6, and Ribitol-13C5 based on available experimental data.

Table 1: Linearity of ¹³C-Labeled Internal Standards

Internal StandardAnalytical MethodConcentration RangeCorrelation Coefficient (R²)
This compound LC-MS/MS0.1 - 40 mg/L> 0.999[1]
D-Sorbitol-13C6 LC-MS/MS10 nM - 1 µM> 0.99[2]
Ribitol-13C5 GC-MSNot SpecifiedNot Specified

Note: Data for this compound is based on a study of unlabeled mannitol, assuming similar performance for its ¹³C-labeled counterpart due to their chemical identity.

Table 2: Reproducibility of ¹³C-Labeled Internal Standards

Internal StandardAnalytical MethodMatrixCoefficient of Variation (CV%)
This compound LC-MS/MSFermented and Dried Cocoa2.4% - 8.6%[3]
D-Sorbitol-13C6 LC-MS/MSNot SpecifiedNot Specified
Ribitol-13C5 GC-MSWine and Plasma< 10% (Automated)[4]

Note: The CV% for this compound is derived from a study on unlabeled mannitol.

Table 3: Recovery of ¹³C-Labeled Internal Standards

Internal StandardAnalytical MethodMatrixAverage Recovery (%)
This compound LC-MS/MSFermented and Dried Cocoa77.8% - 120%[1]
D-Sorbitol-13C6 LC-MS/MSNot SpecifiedNot Specified
Ribitol-13C5 GC-MSNot SpecifiedNot Specified

Note: The recovery data for this compound is from a study using unlabeled mannitol.

Experimental Protocols

To ensure a robust evaluation of internal standard performance, a standardized experimental protocol is essential. The following methodology outlines the key steps for benchmarking this compound against other ¹³C-labeled sugar alcohol standards in a typical targeted metabolomics workflow using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective:

To assess and compare the linearity, reproducibility, and recovery of this compound, D-Sorbitol-13C6, and Ribitol-13C5 as internal standards for the quantification of polar metabolites.

Materials:
  • This compound, D-Sorbitol-13C6, Ribitol-13C5 (as internal standards)

  • Unlabeled D-Mannitol, D-Sorbitol, and Ribitol (as analytes)

  • Biological matrix (e.g., human plasma, cell extract)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of each internal standard and analyte in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

    • Prepare a mixed working solution of the analytes and a separate mixed working solution of the internal standards by diluting the stock solutions.

  • Sample Preparation:

    • Spike a known amount of the internal standard mixture into all samples, including calibration standards, quality controls (QCs), and unknown samples, at the beginning of the sample preparation process.

    • For plasma samples, perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:plasma). Vortex and centrifuge to pellet the proteins.

    • For cell extracts, perform metabolite extraction using a suitable solvent system (e.g., 80% methanol).

    • The supernatant can be further cleaned up using Solid Phase Extraction (SPE) if necessary to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS Analysis:

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of polar metabolites. A typical mobile phase system would consist of A) water with a modifier (e.g., 10 mM ammonium acetate) and B) acetonitrile with the same modifier. A gradient elution from high organic to high aqueous will separate the compounds.

    • Mass Spectrometry: Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode, depending on the analytes. Use Multiple Reaction Monitoring (MRM) for targeted quantification, with optimized precursor-product ion transitions for each analyte and internal standard.

  • Data Analysis and Performance Evaluation:

    • Linearity: Prepare a series of calibration standards by spiking the analyte mixture at different concentrations into the biological matrix. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration and determine the correlation coefficient (R²). An R² value > 0.99 is considered indicative of good linearity.

    • Reproducibility: Analyze multiple replicates of a QC sample (a pooled matrix sample) spiked with the internal standards. Calculate the coefficient of variation (CV%) for the peak area of each internal standard across the replicates. A CV% below 15% is generally considered acceptable.

    • Recovery: Compare the peak area of an internal standard in a pre-extraction spiked sample (spiked before sample preparation) to that in a post-extraction spiked sample (spiked after sample preparation). The recovery is calculated as (Peak Area_pre-extraction / Peak Area_post-extraction) * 100%. A consistent recovery across different samples is more important than achieving 100% recovery.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of mannitol, the following diagrams are provided.

G Experimental Workflow for Internal Standard Evaluation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Biological Sample (e.g., Plasma, Cell Extract) Spike_IS Spike with This compound & Alternatives Sample->Spike_IS Extraction Protein Precipitation / Metabolite Extraction Spike_IS->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_MS HILIC-LC-MS/MS Analysis Reconstitution->LC_MS Linearity Linearity Assessment (R²) LC_MS->Linearity Reproducibility Reproducibility Assessment (CV%) LC_MS->Reproducibility Recovery Recovery Assessment LC_MS->Recovery

Caption: A streamlined workflow for evaluating the performance of internal standards.

G Simplified Mannitol Metabolism Pathway Fructose6P Fructose-6-Phosphate Mannitol1P Mannitol-1-Phosphate Fructose6P->Mannitol1P Mannitol-1-phosphate dehydrogenase Mannitol D-Mannitol Mannitol1P->Mannitol Mannitol-1-phosphatase Fructose Fructose Mannitol->Fructose Mannitol dehydrogenase Fructose->Fructose6P Fructokinase

References

A Comparative Guide to Isotopic Tracers in Metabolic Flux Analysis: Evaluating Common Alternatives in the Absence of D-Mannitol-13C6 Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the selection of an appropriate isotopic tracer is a critical determinant of experimental success. While the theoretical application of various carbon-13 (¹³C) labeled substrates is broad, the practical and validated use of these tracers is concentrated on a few key molecules. This guide provides an objective comparison of the most common and effective tracers used in ¹³C-MFA, supported by available experimental insights. Notably, a comprehensive search of scientific literature reveals a lack of studies utilizing D-Mannitol-13C6 as a tracer for quantifying metabolic pathway fluxes. Its documented application is primarily as a biomarker for measuring intestinal permeability, a distinct area of research. Therefore, this guide will focus on the established and validated alternatives to provide a useful framework for tracer selection.

Comparison of Common ¹³C Tracers for Metabolic Flux Analysis

The precision of flux estimations for different metabolic pathways is highly dependent on the specific ¹³C tracer used. The most extensively studied and utilized tracers are various isotopologues of glucose and glutamine. Their effectiveness varies depending on the central metabolic pathway of interest.

TracerPrimary Pathway(s) of InterestKey Advantages
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP), Overall NetworkProvides the most precise estimates for these pathways.[1]
[U-¹³C₆]glucose General Central Carbon Metabolism, TCA CycleBroadly labels metabolites throughout central carbon metabolism. Often used in combination with other tracers.[2]
[1-¹³C]glucose Pentose Phosphate Pathway (PPP)Historically common, but often outperformed by other tracers for overall precision.
[2-¹³C]glucose & [3-¹³C]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Offer better performance than [1-¹³C]glucose for these pathways.
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) CycleThe preferred tracer for detailed analysis of the TCA cycle.[2]

Experimental Protocols

A generalized experimental workflow for ¹³C-Metabolic Flux Analysis is outlined below. Specific parameters such as cell types, culture conditions, and analytical instrumentation will necessitate protocol adjustments.

General Experimental Workflow for ¹³C-MFA

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture Establish steady-state growth media_prep 2. Media Preparation Prepare media with ¹³C-labeled tracer tracer_intro 3. Tracer Introduction Switch to ¹³C-labeled media media_prep->tracer_intro harvest 4. Cell Harvesting Rapidly quench metabolism and harvest cells tracer_intro->harvest extraction 5. Metabolite Extraction Extract intracellular metabolites harvest->extraction ms_analysis 6. Mass Spectrometry Analyze isotopic labeling patterns (GC-MS or LC-MS) extraction->ms_analysis data_processing 7. Data Processing Correct for natural isotope abundance ms_analysis->data_processing flux_calculation 8. Flux Calculation Use software (e.g., METRAN, INCA) to estimate fluxes data_processing->flux_calculation

A generalized workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.
Key Methodological Considerations:

  • Isotopic Steady State: It is crucial to ensure that the intracellular metabolites have reached isotopic steady state, meaning the labeling patterns are stable over time. This is typically achieved by culturing the cells in the presence of the ¹³C tracer for a sufficient duration.

  • Metabolite Quenching and Extraction: Rapid quenching of metabolic activity is essential to prevent changes in metabolite levels and labeling patterns during sample processing. This is often achieved by using cold solvents. Subsequent extraction procedures must be optimized for the metabolites of interest.

  • Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical platforms used to measure mass isotopomer distributions of metabolites.

  • Computational Flux Analysis: The measured mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes. This requires specialized software that can solve the complex system of algebraic equations describing the metabolic network and isotope labeling patterns.

Metabolic Pathways and Tracer Selection

The choice of an isotopic tracer is intrinsically linked to the metabolic pathways being investigated. Different tracers will result in distinct labeling patterns that provide more or less information about specific fluxes.

Central Carbon Metabolism Overview

cluster_glycolysis_ppp Glycolysis & PPP cluster_tca TCA Cycle Glucose Glucose ([1,2-¹³C₂]glucose is optimal) G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Citrate Citrate Pyruvate->Citrate Glutamine Glutamine ([U-¹³C₅]glutamine is optimal) alpha_KG α-Ketoglutarate Glutamine->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle TCA_Cycle->Citrate Citrate->TCA_Cycle

Optimal tracer choices for interrogating different parts of central carbon metabolism.

As illustrated, tracers like [1,2-¹³C₂]glucose are highly effective for resolving fluxes through glycolysis and the pentose phosphate pathway. In contrast, to obtain precise flux measurements within the TCA cycle, [U-¹³C₅]glutamine is the preferred isotopic tracer.[1][2] The use of multiple parallel labeling experiments with different tracers can further enhance the precision and resolvability of complex metabolic networks.

References

Justification for Choosing D-Mannitol-13C6 Over Other Isotopic Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic research and permeability studies, the selection of an appropriate isotopic tracer is a critical decision that directly impacts the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of D-Mannitol-13C6 with other isotopic tracers, supported by experimental data, to justify its selection for specific research applications.

Superiority of this compound in Permeability Studies

This compound stands out as a superior tracer, particularly in the assessment of intestinal and blood-brain barrier (BBB) permeability. Its primary advantages lie in its metabolic stability and the ability to overcome the limitations of its non-labeled counterpart and other tracers.

Mitigating Baseline Interference in Intestinal Permeability Assays

A significant challenge in using naturally abundant (¹²C) mannitol for intestinal permeability tests is the potential for baseline contamination from dietary sources, which can interfere with the accurate measurement of urinary excretion. A study directly comparing the performance of ¹³C-mannitol and ¹²C-mannitol in healthy volunteers demonstrated the clear advantage of the stable isotope-labeled version. The results showed that ¹³C-mannitol had approximately 20-fold lower baseline contamination compared to ¹²C-mannitol, leading to a more accurate and reliable assessment of intestinal permeability.[1][2] This is a crucial factor for the unambiguous interpretation of permeability data.

Enhanced Accuracy in Blood-Brain Barrier Permeability Assessment

In the context of BBB permeability, this compound, a small, hydrophilic, and metabolically inert molecule, serves as an excellent marker for paracellular transport.[3] Its use, in conjunction with sensitive analytical techniques like LC-MS/MS, allows for precise quantification of its passage across the BBB. The primary advantage of using a ¹³C-labeled tracer is the elimination of background interference from endogenous compounds, ensuring that the detected signal originates exclusively from the administered tracer.

This compound vs. Alternative Tracers: A Quantitative Comparison

The choice of a tracer is highly dependent on the specific biological process under investigation. While tracers like ¹³C-glucose are invaluable for metabolic flux analysis, this compound excels in permeability studies due to its minimal metabolism.

TracerPrimary ApplicationKey Advantages of this compoundDisadvantages of Alternative
This compound Intestinal & BBB Permeability- Low baseline contamination- Metabolically inert- High analytical specificity with LC-MS/MS- Higher cost than non-labeled mannitol
¹²C-Mannitol Intestinal Permeability- Lower cost- High risk of dietary contamination- Less accurate quantification
¹³C-Sucrose BBB Permeability- this compound is a smaller molecule, potentially offering different insights into pore size.- Larger molecular weight, may not be as sensitive to subtle changes in permeability for smaller molecules.
¹⁴C-Mannitol (Radioisotope) Permeability Studies- No radiation safety concerns- No specialized handling or disposal required- Radiation safety and disposal issues- Shorter half-life can limit experimental design
¹³C-Glucose Metabolic Flux Analysis- this compound is not metabolized, providing a clean signal for permeability.- Extensively metabolized, making it unsuitable for direct permeability measurements.
Quantitative Data from Comparative Studies
Study TypeTracer ComparisonKey Quantitative FindingsReference
Intestinal Permeability¹³C-Mannitol vs. ¹²C-Mannitol ¹³C-Mannitol had ~20-fold lower baseline urinary excretion compared to ¹²C-Mannitol in healthy volunteers.[1][2]
Blood-Brain Barrier Permeability¹³C-Mannitol vs. ¹³C-Sucrose In vitro permeability coefficients: 4.99 ± 0.152 × 10⁻⁷ cm/s for mannitol and 3.12 ± 0.176 × 10⁻⁷ cm/s for sucrose. In vivo permeability-surface area (PS) products: 0.267 ± 0.021 µl g⁻¹ min⁻¹ for mannitol and 0.126 ± 0.025 µl g⁻¹ min⁻¹ for sucrose.[3][4]

The Stable Isotope Advantage: Why ¹³C is Preferred Over Radioisotopes

The use of stable isotopes like ¹³C offers significant advantages over radioisotopes such as ¹⁴C in metabolic research, primarily concerning safety and analytical capabilities.

  • Safety: Stable isotopes are non-radioactive, posing no health risk to researchers or subjects, which is particularly crucial in clinical studies.[5] This eliminates the need for specialized radiation safety protocols and facilities for handling and disposal.[6]

  • Analytical Precision: Mass spectrometry-based detection of stable isotopes allows for the direct measurement of the tracer-to-tracee ratio, providing highly accurate and precise quantification.[6]

  • No Decay: Stable isotopes do not decay over time, offering greater flexibility in experimental design and sample storage without concerns about signal loss.[5]

Experimental Protocols

General Experimental Workflow for Permeability Studies

The following diagram illustrates a typical workflow for an in vivo permeability study using this compound.

G cluster_0 Pre-Experiment cluster_1 Tracer Administration cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis A Subject Acclimatization (e.g., fasting) B Baseline Sample Collection (Urine/Blood) A->B C Oral or Intravenous Administration of This compound B->C D Timed Collection of Urine and/or Blood Samples C->D E Sample Preparation (e.g., extraction, derivatization) D->E F LC-MS/MS Analysis for This compound Quantification E->F G Calculation of Permeability (e.g., urinary excretion ratio, permeability coefficient) F->G

Caption: General workflow for in vivo permeability studies using this compound.

Detailed LC-MS/MS Protocol for this compound Quantification

The quantification of this compound in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • Perform protein precipitation for plasma samples using a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis. For urine samples, a simple dilution may be sufficient.[7]

  • Chromatographic Separation:

    • Utilize a suitable HPLC or UPLC column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, for optimal retention and separation of the polar mannitol molecule.

    • Employ a mobile phase gradient, typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

    • Set the ion source to electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the chosen derivative.

    • Optimize the MRM transitions for this compound (precursor ion -> product ion) to ensure specificity.

The following diagram illustrates the logical relationship in choosing this compound.

G A Need for Permeability Marker B Metabolically Inert Tracer Required A->B C High Analytical Specificity Needed A->C D Avoidance of Baseline Contamination A->D E Choice: this compound B->E C->E D->E

Caption: Justification for selecting this compound as a permeability marker.

Signaling Pathways and D-Mannitol

While primarily used as a permeability marker due to its metabolic inertness in mammals, it is important to note that D-mannitol can have biological effects in certain contexts. For instance, it can induce a brown fat-like phenotype through a β3-adrenergic receptor-dependent mechanism. The following diagram outlines this signaling pathway.

G Mannitol D-Mannitol beta3AR β3-Adrenergic Receptor Mannitol->beta3AR PKA PKA beta3AR->PKA PGC1a PGC1α PKA->PGC1a Browning White Adipocyte Browning PGC1a->Browning

Caption: Signaling pathway of D-Mannitol-induced white adipocyte browning.

Conclusion

References

Safety Operating Guide

Proper Disposal of D-Mannitol-13C6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the proper disposal of D-Mannitol-13C6. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.

This compound is a stable, non-radioactive, isotopically labeled sugar alcohol. Its chemical properties are nearly identical to those of unlabeled D-Mannitol. Therefore, its disposal is governed by the regulations for non-hazardous chemical waste. The primary steps for its disposal are outlined below, emphasizing the importance of consulting local regulations and institutional policies.

I. Pre-Disposal Checklist and Safety Precautions

Before initiating any disposal procedures, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Consult Safety Data Sheet (SDS): The SDS is the primary source of information regarding specific hazards and handling instructions. Although D-Mannitol is not classified as hazardous, it is crucial to review the SDS for any special considerations.

  • Local Regulations: Familiarize yourself with your institution's and municipality's specific guidelines for chemical waste disposal. These regulations will ultimately dictate the acceptable disposal method.

II. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and the specific regulations of your laboratory and region.

For Small Quantities (typically under 1 kg):

  • Solubilization: Dissolve the solid this compound in a sufficient amount of water.

  • Sewer Disposal: If permitted by local regulations for non-hazardous waste, the aqueous solution can be poured down the sanitary sewer with copious amounts of water to ensure adequate dilution.[1][2]

  • Record Keeping: Document the disposal, including the date, quantity, and method, in your laboratory's chemical inventory or waste log.

For Large Quantities or When Sewer Disposal is Prohibited:

  • Waste Collection: Collect the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.

  • Segregation: Do not mix this compound with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals).[3]

  • Waste Pickup: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4]

Disposal of Empty Containers:

  • Decontamination: Triple-rinse the empty container with water.

  • Label Defacement: Completely remove or deface the chemical label on the container to prevent misidentification.

  • Disposal: The rinsed and defaced container can typically be disposed of in the regular trash.[5]

III. Quantitative Data Summary

PropertyValue
Molecular Formula ¹³C₆H₁₄O₆
Appearance White crystalline powder or granules[6]
Solubility in Water Soluble[6][7]
Stability Stable under normal conditions[7][8]
Hazard Classification Not classified as a hazardous substance[9]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_sds Consult Safety Data Sheet (SDS) start->check_sds check_local_regs Check Institutional and Local Regulations check_sds->check_local_regs is_sewer_allowed Is Sewer Disposal of Non-Hazardous Waste Permitted? check_local_regs->is_sewer_allowed small_quantity Is the Quantity Small (e.g., < 1kg)? is_sewer_allowed->small_quantity Yes collect_waste Collect in a Labeled, Sealed Container is_sewer_allowed->collect_waste No dissolve Dissolve in Water small_quantity->dissolve Yes small_quantity->collect_waste No sewer_disposal Dispose in Sanitary Sewer with Copious Water dissolve->sewer_disposal log_disposal Log Disposal in Laboratory Records sewer_disposal->log_disposal contact_ehs Arrange for Pickup by EHS or Licensed Contractor collect_waste->contact_ehs contact_ehs->log_disposal end End log_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling D-Mannitol-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for D-Mannitol-13C6, a stable isotope-labeled sugar alcohol. The following procedural guidance is based on the safety data for D-Mannitol, as the carbon-13 isotope is stable and does not present a radiological hazard.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or gogglesRequired for protection against dust particles.[1][2] A face shield should be worn in addition to goggles if there is a significant splash hazard.[1][2]
Hand Protection Disposable nitrile glovesMinimum requirement for incidental contact.[1] Gloves should be inspected before use and removed immediately if contaminated.[3]
Body Protection Laboratory coatProtects skin and clothing from potential splashes and spills.[2][4]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if dust generation is unavoidable.[5][6]
Foot Protection Closed-toe shoesRequired to protect feet from spills and falling objects.[2][4]

Handling and Emergency Procedures

Proper handling and awareness of emergency procedures are critical for maintaining a safe laboratory environment.

Standard Handling Protocol:

  • Preparation: Ensure all necessary PPE is worn correctly before handling the compound. Work in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[4]

  • Weighing and Transfer: Handle this compound as a solid powder.[6][7] Use appropriate tools (e.g., spatula, weighing paper) to handle the powder and avoid generating dust.[5]

  • Post-Handling: After handling, wash hands thoroughly. Clean all equipment and the work area to prevent cross-contamination.

Emergency First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention if irritation persists.[3][5]
Skin Contact Wash off with soap and plenty of water.[5] Remove contaminated clothing.[5] Get medical attention if symptoms occur.
Inhalation Remove to fresh air.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Rinse mouth with water.[8] Consult a physician.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused this compound Dispose of in accordance with local, state, and federal regulations.[8] Consult with your institution's environmental health and safety (EHS) office for specific guidance.
Contaminated Materials (e.g., gloves, weigh paper, vials) Place in a sealed, labeled container. Dispose of as chemical waste according to institutional and local guidelines.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsed container can then be disposed of as regular lab glass or plastic, depending on the material and local regulations.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling a solid chemical compound like this compound, with integrated safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in Ventilated Area B->C Proceed with caution D Perform Experiment C->D E Decontaminate Work Area D->E H In case of spill or exposure, follow emergency procedures D->H F Segregate and Dispose of Waste E->F G Remove PPE and Wash Hands F->G

A flowchart outlining the safe handling workflow for this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the logical relationship between the hazard (this compound as a fine powder), the control measures (PPE and engineering controls), and the desired outcome (researcher safety).

safety_relationship cluster_controls Hazard Hazard: This compound (Fine Powder) Controls Control Measures Hazard->Controls is mitigated by Outcome Desired Outcome: Researcher Safety Controls->Outcome leads to PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) EngControls Engineering Controls (Fume Hood, Ventilation)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.